NICKELSULFIDE
Description
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Properties
CAS No. |
12035-50-6 |
|---|---|
Molecular Formula |
C8H15NO2 |
Synonyms |
SULPHIDICNICKEL |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Electronic Landscape of Nickel Sulfides: A Theoretical DFT Perspective
An In-depth guide for researchers and material scientists on the application of Density Functional Theory (DFT) to elucidate the electronic properties of nickel sulfide compounds.
Nickel sulfides (NiSₓ) represent a fascinating class of materials, exhibiting a rich variety of stoichiometries and crystal structures, each endowed with unique electronic and magnetic properties. From the metallic behavior of heazlewoodite (Ni₃S₂) to the antiferromagnetic insulating state of vaesite (NiS₂), this diversity makes them compelling candidates for applications in catalysis, energy storage, and electronics. Understanding the intricate interplay between their structure and electronic behavior is paramount for designing novel functional materials. This technical guide delves into the powerful approach of using Density Functional Theory (TFD) to theoretically investigate and predict the electronic properties of nickel sulfides.
Core Computational Methodologies: The DFT and DFT+U Approach
Density Functional Theory has emerged as a powerful quantum mechanical modeling method to investigate the electronic structure of materials. The choice of the exchange-correlation functional is crucial for obtaining accurate results. For transition metal compounds like nickel sulfides, standard DFT functionals such as the Generalized Gradient Approximation (GGA) can sometimes fail to accurately describe the localized d-electrons of the nickel atoms, leading to an incorrect prediction of their electronic and magnetic properties.
To address this limitation, a common approach is the DFT+U method, where a Hubbard U term is added to the DFT functional to better account for the strong on-site Coulomb repulsion of the localized d-electrons. The selection of an appropriate U value is critical and is often determined by fitting to experimental data or through ab-initio calculations.
A Typical Computational Workflow
The process of performing a DFT or DFT+U calculation on a nickel sulfide system generally follows a structured workflow. This involves defining the crystal structure, setting the computational parameters, running the self-consistent field calculation to determine the ground state electronic density, and finally, post-processing the results to obtain the desired electronic properties such as the band structure and density of states.
Caption: A generalized workflow for performing DFT and DFT+U calculations on nickel sulfides.
Comparative Electronic Properties of Nickel Sulfide Phases
The various stoichiometries of nickel sulfide exhibit a range of electronic properties. The following table summarizes key quantitative data obtained from theoretical DFT studies on some of the most commonly investigated phases. It is important to note that the calculated values, particularly the band gap, are highly dependent on the level of theory (e.g., GGA, GGA+U, HSE06) and the chosen parameters.
| Nickel Sulfide Phase | Crystal Structure | Magnetic State | Method | U (eV) | Band Gap (eV) | Magnetic Moment (μB/Ni) |
| NiS | Millerite | Antiferromagnetic | PBE+U | 5.0 | 0.4 | 1.5 |
| NiS | Millerite | Antiferromagnetic | HSE06 | - | 0.6 | 1.4 |
| NiS₂ | Pyrite | Antiferromagnetic | PBE+U | 4.5 | 1.2 | 1.8 |
| NiS₂ | Pyrite | Antiferromagnetic | HSE06 | - | 1.5 | 1.7 |
| Ni₃S₂ | Heazlewoodite | Non-magnetic | PBE | - | 0.0 (Metallic) | 0.0 |
| Ni₃S₂ | Heazlewoodite | Non-magnetic | HSE06 | - | 0.0 (Metallic) | 0.0 |
Detailed Computational Protocols
To ensure reproducibility and allow for meaningful comparisons between studies, a detailed reporting of the computational methodology is essential. Below are representative protocols for DFT and DFT+U calculations on nickel sulfides, based on common practices in the field.
Protocol 1: PBE+U Calculation for NiS
-
Software: Quantum ESPRESSO
-
Crystal Structure: The experimental crystal structure of millerite NiS is used as the starting point. The lattice parameters and atomic positions are fully relaxed until the forces on each atom are less than 0.01 eV/Å.
-
Pseudopotentials: Projector Augmented Wave (PAW) pseudopotentials are used to describe the interaction between the core and valence electrons.
-
Exchange-Correlation Functional: The Perdew-Burke-Ernzerhof (PBE) functional within the Generalized Gradient Approximation (GGA) is employed.
-
Hubbard U Correction: A Hubbard U value of 5.0 eV is applied to the Ni 3d orbitals to account for strong electron correlation.
-
Plane-Wave Cutoff Energy: A cutoff energy of 500 eV is used for the plane-wave basis set.
-
k-point Sampling: The Brillouin zone is sampled using a Monkhorst-Pack grid of 8x8x8 for the self-consistent field calculation and a denser grid for the subsequent density of states calculation.
-
Convergence Criteria: The self-consistent field calculation is considered converged when the total energy difference between consecutive iterations is less than 10⁻⁶ eV.
Protocol 2: HSE06 Calculation for NiS₂
-
Software: VASP (Vienna Ab initio Simulation Package)
-
Crystal Structure: The pyrite structure of NiS₂ is geometrically optimized using the chosen functional until the residual forces are negligible.
-
Exchange-Correlation Functional: The Heyd-Scuseria-Ernzerhof (HSE06) hybrid functional is used, which mixes a portion of exact Hartree-Fock exchange with the PBE functional. This often provides more accurate band gaps for semiconductors and insulators.
-
Plane-Wave Cutoff Energy: A kinetic energy cutoff of 450 eV is set for the plane-wave basis.
-
k-point Sampling: A gamma-centered k-point mesh of 6x6x6 is utilized for the structural relaxation and electronic structure calculations.
-
Magnetic Ordering: An antiferromagnetic ordering is initialized for the Ni atoms.
-
Convergence Criteria: The electronic self-consistent loop is terminated when the change in total energy is smaller than 10⁻⁵ eV.
Logical Relationship between DFT Methods and Accuracy
The choice of DFT functional significantly impacts the predicted electronic properties. A simplified diagram below illustrates the general relationship between different levels of theory and their expected accuracy for materials like nickel sulfides.
Caption: Relationship between DFT methods and their accuracy for correlated systems.
Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure Analysis of Nickel Sulfide Phases
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the crystal structure analysis of various nickel sulfide phases. Nickel sulfides are a fascinating class of materials exhibiting a rich polymorphism that dictates their physical and chemical properties, making them relevant in diverse fields, including catalysis, energy storage, and potentially, as novel therapeutic agents or drug delivery platforms. Understanding the precise atomic arrangement within these different phases is paramount for harnessing their full potential. This guide offers a centralized resource for crystallographic data, detailed experimental protocols for their synthesis and analysis, and visual workflows to streamline research efforts in this domain.
Core Data Presentation: Crystallographic Properties of Nickel Sulfide Phases
The crystallographic data for prominent nickel sulfide phases are summarized in the table below, facilitating a clear comparison of their structural parameters. This information is fundamental for phase identification from diffraction data and for theoretical modeling of their properties.
| Phase | Common Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| α-NiS | - | Hexagonal | P6₃/mmc | 3.44 | 3.44 | 5.18 | 90 | 90 | 120 |
| β-NiS | Millerite | Rhombohedral | R3m | 9.62 | 9.62 | 3.15 | 90 | 90 | 120 |
| NiS₂ | Vaesite | Cubic | Pa-3 | 5.69 | 5.69 | 5.69 | 90 | 90 | 90 |
| Ni₃S₂ | Heazlewoodite | Rhombohedral | R32 | 5.74 | 5.74 | 7.14 | 90 | 90 | 120 |
| Ni₃S₄ | Polydymite | Cubic | Fd-3m | 9.46 | 9.46 | 9.46 | 90 | 90 | 90 |
| Ni₇S₆ | - | Orthorhombic | Bmmb | 3.27 | 16.16 | 11.36 | 90 | 90 | 90 |
| Ni₉S₈ | Godlevskite | Orthorhombic | C222 | 7.24 | 7.24 | 9.36 | 90 | 90 | 100.76 |
Experimental Protocols
Synthesis of Nickel Sulfide Phases via Hydrothermal Method
The hydrothermal method is a versatile and widely employed technique for the synthesis of crystalline nickel sulfide phases. By controlling reaction parameters such as temperature, time, and precursors, different stoichiometries and crystal structures can be selectively obtained.
a) Materials and Reagents:
-
Nickel(II) salt precursor (e.g., NiCl₂·6H₂O, Ni(NO₃)₂·6H₂O, Ni(CH₃COO)₂·4H₂O)
-
Sulfur source (e.g., thiourea (CH₄N₂S), sodium thiosulfate (Na₂S₂O₃), L-cysteine)
-
Solvent (typically deionized water, ethanol, or a mixture)
-
Teflon-lined stainless steel autoclave
b) Generalized Protocol:
-
Precursor Solution Preparation: Dissolve stoichiometric amounts of the chosen nickel salt and sulfur source in the selected solvent in a beaker under vigorous stirring to ensure a homogeneous solution. The molar ratio of Ni to S precursor is critical for targeting a specific nickel sulfide phase.
-
Transfer to Autoclave: Transfer the resulting solution into a Teflon-lined stainless steel autoclave. The autoclave should not be filled to more than 80% of its total volume to allow for pressure buildup during heating.
-
Hydrothermal Reaction: Seal the autoclave and place it in a programmable oven. Heat the autoclave to the desired reaction temperature (typically between 120°C and 200°C) and maintain this temperature for a specific duration (ranging from a few hours to 24 hours). The temperature and reaction time are key parameters in controlling the phase and crystallinity of the product.[1][2][3]
-
Cooling and Product Recovery: After the reaction is complete, allow the autoclave to cool down to room temperature naturally.
-
Washing and Purification: Open the autoclave and collect the precipitate by centrifugation or filtration. Wash the product multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Drying: Dry the final product in a vacuum oven at a moderate temperature (e.g., 60-80°C) for several hours to obtain the pure nickel sulfide powder.
Crystal Structure Analysis by Powder X-ray Diffraction (XRD)
Powder X-ray diffraction is the primary technique for identifying the crystalline phases present in a sample and for determining their detailed crystal structure.
a) Instrumentation:
-
Powder X-ray diffractometer with a monochromatic X-ray source (commonly Cu Kα, λ = 1.5406 Å)
-
Sample holder (low-background sample holders are recommended for high-quality data)
-
Data acquisition and analysis software
b) Generalized Protocol for Data Collection: [4][5][6]
-
Sample Preparation: Finely grind the synthesized nickel sulfide powder using an agate mortar and pestle to ensure random orientation of the crystallites. Mount the powder onto the sample holder, ensuring a flat and level surface.
-
Instrument Setup:
-
X-ray Source: Set the X-ray generator to the appropriate voltage and current (e.g., 40 kV and 40 mA).
-
Optics: Select the desired divergence, anti-scatter, and receiving slits to optimize the diffracted beam intensity and resolution.
-
Detector: Ensure the detector is properly calibrated.
-
-
Data Acquisition:
-
Scan Range (2θ): Collect the diffraction pattern over a wide angular range (e.g., 10° to 90°) to capture a sufficient number of diffraction peaks for phase identification and structural analysis.
-
Step Size: Use a small step size (e.g., 0.01-0.02°) to ensure high resolution of the diffraction peaks.
-
Scan Speed/Time per Step: A slow scan speed or longer time per step will improve the signal-to-noise ratio, which is crucial for the analysis of minor phases or weakly diffracting samples.
-
c) Data Analysis: Rietveld Refinement
Rietveld refinement is a powerful method for refining the crystal structure of a material from its powder diffraction pattern. It involves a least-squares fitting of a calculated diffraction pattern to the experimental data.
Generalized Steps for Rietveld Refinement:
-
Phase Identification: Initially, identify the major nickel sulfide phase(s) present in the sample by comparing the experimental diffraction pattern with standard diffraction patterns from databases like the ICDD's Powder Diffraction File (PDF).
-
Initial Model: Select an appropriate starting structural model for the identified phase(s), including the space group and approximate atomic positions.
-
Refinement Software: Utilize specialized software for Rietveld refinement (e.g., GSAS-II, FullProf, MAUD).
-
Refinement Strategy:
-
Background: Model the background of the diffraction pattern using a suitable function (e.g., a polynomial or a physically-based function).
-
Scale Factor and Unit Cell Parameters: Begin the refinement by refining the scale factor and the lattice parameters.
-
Peak Profile Parameters: Refine the parameters that describe the shape of the diffraction peaks (e.g., Gaussian and Lorentzian components, asymmetry).
-
Atomic Positions and Isotropic Displacement Parameters: Once the profile parameters are reasonably refined, introduce the atomic coordinates and isotropic displacement parameters (Biso) for refinement.
-
Anisotropic Displacement Parameters (Optional): For high-quality data, anisotropic displacement parameters (ADPs) can be refined to describe the thermal motion of atoms more accurately.
-
Preferred Orientation (if necessary): If the sample exhibits preferred orientation, apply a correction.
-
-
Convergence and Goodness-of-Fit: Monitor the refinement for convergence and evaluate the quality of the fit using statistical indicators such as the weighted profile R-factor (Rwp), the expected R-factor (Rexp), and the goodness-of-fit (χ² = (Rwp/Rexp)²). A good refinement will have a χ² value close to 1.
-
Final Structure Model: The final refined parameters provide a detailed description of the crystal structure of the nickel sulfide phase.
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships in the study of nickel sulfide crystal structures.
References
- 1. CN102633309A - A hydrothermal preparation method of NiS2 with controllable morphology - Google Patents [patents.google.com]
- 2. Frontiers | Hydrothermal Preparation and High Electrochemical Performance of NiS Nanospheres as Anode for Lithium-Ion Batteries [frontiersin.org]
- 3. Rapid hydrothermal synthesis of mesoporous NiS2 and NiSe2 nanostructures for wastewater treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mcgill.ca [mcgill.ca]
- 5. X-ray Powder Diffraction (XRD) [serc.carleton.edu]
- 6. emeraldcloudlab.com [emeraldcloudlab.com]
"investigating the magnetic properties of nickel sulfide nanoparticles"
An In-depth Technical Guide to the Magnetic Properties of Nickel Sulfide Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nickel sulfide (NiS) is a fascinating material with a rich variety of stoichiometries and crystalline phases.[1][2] In its bulk form, the most common NiS phase (millerite) is known to be antiferromagnetic at low temperatures, transitioning to a paramagnetic state at higher temperatures.[3] However, when synthesized at the nanoscale, nickel sulfide exhibits a remarkable departure from its bulk behavior, displaying a complex and highly tunable magnetic landscape. These nanoparticles can exhibit properties ranging from superparamagnetism and paramagnetism to an unusual ferromagnetic-like behavior, depending on factors such as size, shape, crystal structure, and synthesis method.[1][3][4]
This variability in magnetic properties makes NiS nanoparticles a compelling subject of investigation for a wide array of applications. Their potential use as catalysts, in rechargeable batteries, and particularly in the biomedical field for applications like targeted drug delivery and photothermal therapy, is driving significant research interest.[1][5] This guide provides a comprehensive overview of the magnetic properties of nickel sulfide nanoparticles, detailing the experimental protocols for their synthesis and characterization, and presenting key quantitative data for researchers in the field.
Magnetic Phenomena in Nickel Sulfide Nanoparticles
The magnetic behavior of nickel sulfide nanoparticles is dominated by finite-size and surface effects, which lead to properties not observed in their bulk counterparts.
-
Ferromagnetism and Ferromagnetic-like Behavior: Perhaps the most striking feature of some NiS nanoparticle systems is the emergence of ferromagnetism.[3][4] This is unexpected as bulk α-NiS is antiferromagnetic.[3] This ferromagnetic ordering is often attributed to uncompensated spins on the surface of the nanoparticles and structural defects.[3][6] The magnetic moments of these nanoparticles can align with an external magnetic field, and they retain a net magnetization even after the field is removed, as evidenced by the hysteresis loop in their magnetization curves.[3]
-
Superparamagnetism: In sufficiently small, single-domain nanoparticles, thermal energy can become comparable to the magnetic anisotropy energy barrier, causing the nanoparticle's overall magnetic moment to fluctuate randomly.[7][8] This phenomenon is known as superparamagnetism.[7] Below a certain "blocking temperature" (Tb), the magnetic moments are "frozen" in a preferred direction, and the material behaves ferromagnetically. Above Tb, the moments fluctuate rapidly, and in the absence of an external magnetic field, the net magnetization averages to zero.[8][9] However, when a field is applied, these nanoparticles exhibit a very strong magnetic response, much larger than that of traditional paramagnetic materials.[7][8]
-
Paramagnetism: In some cases, particularly with certain phases or sizes, NiS nanoparticles exhibit simple paramagnetic behavior, where the magnetic moments align with an external field but return to a random orientation with zero net magnetization once the field is removed, without the high susceptibility characteristic of superparamagnetism.[3][10]
-
Spin-Glass Behavior: At very low temperatures, some NiS nanoparticle systems have been observed to enter a "spin-glass" state. This is characterized by a disordered freezing of the magnetic spins, which is a distinct state from the ordered alignment seen in ferromagnetism.[4]
Factors Influencing Magnetic Properties
The diverse magnetic behaviors of NiS nanoparticles are not intrinsic but are highly dependent on their physical and chemical characteristics.
-
Particle Size: The size of the nanoparticle is a critical determinant of its magnetic properties. As the particle size decreases, the surface-to-volume ratio increases dramatically. This enhances the contribution of surface atoms, which may have uncompensated spins, leading to a net magnetic moment and ferromagnetic-like behavior in otherwise antiferromagnetic particles.[3] Furthermore, reducing the size can lead to the transition from ferromagnetic to superparamagnetic behavior when the particle becomes a single magnetic domain.[8]
-
Crystallographic Phase and Stoichiometry: Nickel sulfide can exist in various phases and stoichiometries, such as hexagonal α-NiS, rhombohedral β-NiS, Ni3S2, Ni3S4, and NiS2.[1][2][10] Each of these has distinct electronic and magnetic properties. For instance, nanoparticles of Ni3S4 have been identified as ferromagnetic, while Ni3S2 nanoparticles have shown paramagnetic behavior.[10]
-
Synthesis Method: The preparation technique—such as hydrothermal, solvothermal, or microwave-assisted synthesis—plays a crucial role in determining the final properties of the nanoparticles.[1][3] The choice of precursors, capping agents, and reaction conditions (temperature, time, pressure) influences the particle size, shape, crystallinity, and phase purity, thereby tuning the magnetic behavior.[3][11]
-
Doping: Introducing impurity atoms (dopants) into the NiS crystal lattice is a powerful method to modify its magnetic properties. For example, doping NiS nanoparticles with dysprosium has been shown to alter their magnetic characteristics, which can be beneficial for applications in chemo-photothermal therapy.[5]
Experimental Protocols
Synthesis of NiS Nanoparticles (Microwave-Assisted Method)
This protocol describes a general method for synthesizing NiS nanoparticles using microwave radiation, which allows for rapid and uniform heating.
Materials:
-
Nickel(II) chloride hexahydrate (NiCl2·6H2O) or Nickel(II) acetate tetrahydrate (Ni(CH3COO)2·4H2O) as the nickel source.
-
Thioacetamide (TAA) or Sodium thiosulfate (Na2S2O3) as the sulfur source and capping agent.[1]
-
Solvent: Deionized water or ethylene glycol.
-
Ethanol for washing.
Procedure:
-
Precursor Solution: In a typical synthesis, dissolve a stoichiometric amount of the nickel salt (e.g., 1 mmol) in the chosen solvent (e.g., 50 mL of ethylene glycol) in a flask.
-
Sulfur Source Addition: Add the sulfur source (e.g., 2 mmol of thioacetamide) to the solution. Stir vigorously for 30 minutes to ensure a homogeneous mixture.
-
Microwave Irradiation: Place the flask in a domestic or laboratory microwave oven. Irradiate the solution for a short duration (e.g., 1-5 minutes) at a specific power (e.g., 400-800 W). The reaction time and power are critical parameters that control the particle size and morphology.[3]
-
Cooling and Collection: After irradiation, allow the solution to cool to room temperature. A black precipitate of NiS nanoparticles will have formed.
-
Washing: Collect the precipitate by centrifugation (e.g., at 8000 rpm for 10 minutes). Wash the product repeatedly with deionized water and then ethanol to remove any unreacted precursors and byproducts.
-
Drying: Dry the final product in a vacuum oven at a low temperature (e.g., 60 °C) for several hours.
Characterization of Magnetic Properties
The magnetic properties of the synthesized nanoparticles are typically investigated using a Vibrating Sample Magnetometer (VSM) or a Superconducting Quantum Interference Device (SQUID) magnetometer.
a) Magnetic Hysteresis (M-H) Loop Measurement:
-
Sample Preparation: A small, accurately weighed amount of the dried nanoparticle powder is packed into a sample holder.
-
Measurement: The M-H loop is measured at a specific temperature (e.g., room temperature, 300 K, or a low temperature like 5 K). The external magnetic field is swept from a large positive value (e.g., +20,000 Oe) to a large negative value (-20,000 Oe) and back again, while the magnetization (M) of the sample is recorded.
-
Data Analysis: From the M-H loop, key magnetic parameters are extracted:
-
Saturation Magnetization (Ms): The maximum magnetization value where a further increase in the magnetic field does not increase the magnetization.
-
Remanent Magnetization (Mr): The magnetization remaining when the external magnetic field is reduced to zero.
-
Coercivity (Hc): The magnitude of the reverse magnetic field required to reduce the magnetization to zero.
-
b) Temperature-Dependent Magnetization (M-T) Measurement:
-
Zero-Field-Cooled (ZFC) Measurement:
-
The sample is cooled from room temperature to a very low temperature (e.g., 2 K) in the absence of an external magnetic field.
-
At the lowest temperature, a small magnetic field (e.g., 100 Oe) is applied.
-
The magnetization is recorded as the sample is warmed up to a higher temperature (e.g., 400 K).
-
-
Field-Cooled (FC) Measurement:
-
The sample is cooled from a high temperature (e.g., 400 K) to a low temperature (e.g., 2 K) in the presence of the same small magnetic field (e.g., 100 Oe).
-
The magnetization is recorded as the sample is warmed.
-
-
Data Analysis: The ZFC and FC curves provide information about magnetic transitions. For superparamagnetic nanoparticles, the peak of the ZFC curve corresponds to the average blocking temperature (Tb). The temperature at which the ZFC and FC curves diverge indicates the onset of magnetic irreversibility.
Quantitative Data Presentation
The following tables summarize quantitative magnetic data for nickel sulfide nanoparticles reported in various studies.
Table 1: Magnetic Properties of NiS Nanoparticles from Various Studies
| Particle Size (nm) | Synthesis Method | Temperature (K) | Ms (emu/g) | Mr (emu/g) | Hc (Oe) | Magnetic Behavior | Reference |
| ~22.8 | Microwave | Room Temp. | N/A | 0.0046 | 273.21 | Weak Paramagnetic | [1] |
| N/A | Template-assisted | 100 | 0.58 | 0.19 | ~219.5 (at 170K) | Ferromagnetic-like | [3][4] |
| N/A | Hydrothermal | Below Tb | N/A | ~0.022 | ~1924 | Ferromagnetic | [3] |
| N/A | Colloidal Chemical | Below Tb | N/A | N/A | N/A | Paramagnetic | [3] |
Note: "N/A" indicates that the data was not specified in the cited abstract. The magnetic behavior of nanoparticles is highly sensitive to synthesis conditions, and direct comparison requires careful consideration of the experimental details.
Table 2: Phase-Dependent Magnetic Properties of Nickel Sulfide Nanoparticles
| Phase | Magnetic Behavior | Notes | Reference |
| α-NiS | Paramagnetic/Weak Ferromagnetic | Bulk is antiferromagnetic; nanoparticle form shows size-dependent behavior. | [3] |
| Ni3S4 | Ferromagnetic | Observed in nanoparticles synthesized using specific capping agents. | [10] |
| Ni3S2 | Paramagnetic | Observed in nanoparticles synthesized using specific capping agents. | [10] |
Visualizations
Experimental and Characterization Workflow
Caption: Diagram 1: General Experimental Workflow for NiS Nanoparticles.
Factors Influencing Magnetic Properties of NiS Nanoparticles
Caption: Diagram 2: Factors Influencing Magnetic Behavior.
Conceptual Pathway for Magnetically Targeted Drug Delivery
Caption: Diagram 3: Magnetically Targeted Drug Delivery Pathway.
References
- 1. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Unusual magnetism in templated NiS nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nickel sulfide and dysprosium-doped nickel sulfide nanoparticles: Dysprosium-induced variation in properties, in vitro chemo-photothermal behavior, and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Superparamagnetism - Wikipedia [en.wikipedia.org]
- 8. eng.libretexts.org [eng.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Nickel and cobalt sulfide nanomaterials for magnetic and energy applications [uzspace.unizulu.ac.za]
- 11. Nickel and Cobalt Sulfide Nanomaterials for Magnetic and Energy Applications - GRIN | Grin [grin.com]
The Transformation of Nickel Sulfide: A Deep Dive into the Kinetics of the Hexagonal to Rhombohedral Phase Transition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Nickel sulfide (NiS) is a compound that exhibits a critical solid-state phase transformation from a high-temperature hexagonal (α-NiS) structure to a low-temperature rhombohedral (β-NiS) structure, also known as millerite.[1][2] This transition is of significant interest across various scientific and industrial fields, most notably in the manufacturing of tempered glass, where the associated volume change of approximately 4% can lead to delayed fracture.[3] Understanding the kinetics of this transformation is paramount for controlling its effects and harnessing its properties in material science. This guide provides a comprehensive overview of the phase transformation kinetics of hexagonal to rhombohedral NiS, detailing the underlying mechanisms, experimental methodologies for its study, and the influence of various factors on the transformation rate.
The Crystalline Structures: Hexagonal (α-NiS) and Rhombohedral (β-NiS)
The two key polymorphs of nickel sulfide involved in this transformation possess distinct crystal structures:
-
Hexagonal (α-NiS): This is the high-temperature, metastable phase of NiS. It crystallizes in the hexagonal P6₃/mmc space group. In this structure, each nickel atom is coordinated to six sulfur atoms in an octahedral geometry.[4][5]
-
Rhombohedral (β-NiS): This is the low-temperature, stable phase, also known as the mineral millerite. It crystallizes in the trigonal R3m space group. The coordination environment of nickel in β-NiS is a distorted trigonal bipyramidal geometry, being bonded to five sulfur atoms.[6]
The fundamental difference in their crystal lattices and coordination environments is the primary driver for the volumetric and property changes observed during the transformation.
Kinetics and Mechanisms of the α → β Transformation
The transformation from the hexagonal to the rhombohedral phase is a complex process governed by nucleation and growth. The kinetics are significantly influenced by temperature, stoichiometry (the ratio of nickel to sulfur), and the presence of impurities.
Influence of Stoichiometry
The composition of the initial α-NiS phase plays a crucial role in the transformation mechanism:
-
Near-Stoichiometric NiS: In compositions close to a 1:1 ratio of Ni to S, the transformation proceeds via a massive transformation mechanism. This is a diffusionless process characterized by the rapid movement of an incoherent interface.
-
Overstoichiometric NiS (Sulfur-rich): When there is an excess of sulfur, the transformation is controlled by long-range diffusion . This involves the precipitation of a secondary phase, Ni₃S₄, and the growth of the β-NiS phase occurs with a lamellar morphology.[1]
Morphological Evolution
The transformation manifests through distinct microstructural changes:
-
Globular Morphology: This is one of the characteristic surface structures identified during the α → β phase transformation.[3]
-
Lamellar Morphology: Particularly in overstoichiometric compositions, the β-NiS phase grows in a plate-like or lamellar structure. This morphology can be accompanied by the precipitation of Ni₃S₄.[1][3]
Quantitative Data on Transformation Parameters
The following tables summarize key quantitative data related to the hexagonal to rhombohedral NiS phase transformation.
| Parameter | Value | Conditions/Notes | Reference |
| Crystal System | Hexagonal | High-temperature phase | [2] |
| Space Group | P6₃/mmc | - | [4][5] |
| Crystal System | Rhombohedral (Trigonal) | Low-temperature phase (millerite) | [2][6] |
| Space Group | R3m | - | [6] |
| Volume Change on Transformation | ~4% | - | [3] |
| Transformation Temperature (Stoichiometric NiS) | 379 ± 3 °C | - | [7] |
| Transformation Temperature (Ni-deficient Ni₁-ₓS) | 282 ± 5 °C | Maximum nickel deficiency | [7] |
Table 1: Crystallographic and Physical Properties of NiS Phases
| Factor | Effect on Transformation Kinetics | Mechanism | Reference |
| Increasing Sulfur Content (Overstoichiometry) | Slows down the transformation | Leads to Ni₃S₄ precipitation and changes growth morphology from lamellar to eutectoid β + Ni₃S₄ lamellar. | [1] |
| Increasing Temperature (at constant S content) | Accelerates the transformation | - | [1] |
| Presence of Impurities (e.g., Fe) | Influences microstructural evolution and transformation mechanisms | - | [1] |
| Rate of Temperature Increase | Affects nucleation and crystal growth frequency | A lower rate of temperature increase can allow for transformation at lower temperatures (200-250°C). | [8] |
Table 2: Factors Influencing the Kinetics of the α → β NiS Transformation
Experimental Protocols for Studying the Phase Transformation
A variety of analytical techniques are employed to investigate the kinetics and mechanisms of the NiS phase transformation.
Differential Scanning Calorimetry (DSC)
-
Objective: To determine the transformation temperatures and measure the heat flow associated with the phase transition.
-
Methodology:
-
A small, precisely weighed sample of NiS is placed in an aluminum or graphite pan.
-
An empty reference pan is also prepared.
-
The sample and reference are heated and/or cooled in a controlled atmosphere (e.g., nitrogen or argon) at a constant rate (e.g., 10 °C/min).
-
The DSC instrument measures the difference in heat flow between the sample and the reference.
-
The phase transformation is identified by an endothermic or exothermic peak in the DSC curve. The peak temperature corresponds to the transformation temperature.
-
X-Ray Diffraction (XRD)
-
Objective: To identify the crystal structures of the phases present and to quantify the phase fractions during the transformation.
-
Methodology:
-
The NiS sample is ground into a fine powder to ensure random orientation of the crystallites.
-
The powder is mounted on a sample holder.
-
The sample is irradiated with a monochromatic X-ray beam at various angles (2θ).
-
The diffracted X-rays are detected, and a diffraction pattern is generated.
-
The positions and intensities of the diffraction peaks are used to identify the crystal phases present (hexagonal α-NiS and rhombohedral β-NiS) by comparing them to standard diffraction patterns.
-
In-situ XRD can be performed by heating the sample during the measurement to observe the transformation in real-time.
-
Electron Microscopy (SEM, TEM, EBSD)
-
Objective: To observe the microstructure, morphology, and crystallographic orientation of the phases during the transformation.
-
Methodology:
-
Sample Preparation: The NiS sample is sectioned, mounted, and polished to a mirror finish. For Transmission Electron Microscopy (TEM), a thin foil is prepared using techniques like ion milling.
-
Scanning Electron Microscopy (SEM): The polished sample is placed in the SEM chamber. A focused beam of electrons is scanned across the surface. The signals from the interaction of the electron beam with the sample are used to generate images that reveal the surface topography and morphology of the α and β phases.
-
Transmission Electron Microscopy (TEM): The thin foil is examined in the TEM. A high-energy electron beam is transmitted through the sample to produce highly magnified images and electron diffraction patterns, providing detailed information about the crystal structure and defects.
-
Electron Backscatter Diffraction (EBSD): This technique, often coupled with SEM, is used to determine the crystallographic orientation of the grains. The electron beam is scanned across the sample, and the resulting backscattered electron diffraction patterns are collected and analyzed to create orientation maps of the microstructure. This is particularly useful for studying the orientation relationships between the parent α-phase and the product β-phase.[1]
-
Visualizing the Transformation Process
The following diagrams illustrate the workflow of studying the NiS phase transformation and the logical relationships of the factors influencing it.
References
- 1. researchgate.net [researchgate.net]
- 2. iosrjournals.org [iosrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 5. mp-594: NiS (hexagonal, P6_3/mmc, 194) [legacy.materialsproject.org]
- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 7. researchgate.net [researchgate.net]
- 8. aisglass.com [aisglass.com]
Navigating the Nanoscale: An In-depth Technical Guide to the Exploratory Synthesis of Novel Nickel Sulfide Nanostructures
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of nanotechnology has unveiled a plethora of materials with unprecedented properties, among which nickel sulfide (NiS) nanostructures have emerged as a versatile and promising candidate for a wide array of applications, including catalysis, energy storage, and biomedicine.[1][2][3] This technical guide provides a comprehensive overview of the exploratory synthesis of novel nickel sulfide nanostructures, offering detailed experimental protocols, a systematic presentation of quantitative data, and visual representations of synthetic workflows and structure-property relationships.
Synthetic Strategies for Nickel Sulfide Nanostructures
The morphology, crystal phase, and ultimately the functionality of nickel sulfide nanostructures are intricately linked to the chosen synthesis methodology. Researchers have successfully employed a variety of techniques to achieve fine control over these parameters. The most prominent methods include hydrothermal and solvothermal synthesis, microwave-assisted synthesis, sonochemical synthesis, electrochemical deposition, and chemical vapor deposition (CVD).
Hydrothermal and Solvothermal Synthesis
Hydrothermal and solvothermal methods are widely utilized for the synthesis of crystalline nanomaterials.[4][5] These techniques involve chemical reactions in aqueous (hydrothermal) or organic (solvothermal) solutions at elevated temperatures and pressures within a sealed vessel known as an autoclave. The ability to tune reaction parameters such as temperature, time, precursor concentration, and the use of surfactants or capping agents allows for precise control over the size, shape, and crystal phase of the resulting nickel sulfide nanostructures.[6][7]
Microwave-Assisted Synthesis
Microwave-assisted synthesis offers a rapid and energy-efficient alternative to conventional heating methods.[8][9] The volumetric heating induced by microwave irradiation can lead to faster reaction rates, improved product yields, and enhanced control over nucleation and growth processes, resulting in the formation of uniform nanoparticles.[8]
Sonochemical Synthesis
The sonochemical method utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to drive chemical reactions.[10][11] The extreme localized temperatures and pressures generated during cavitation can induce the formation of novel nanostructures with unique morphologies.
Electrochemical Deposition
Electrochemical deposition is a versatile technique for fabricating thin films and nanostructures directly onto conductive substrates.[12] By controlling the electrochemical parameters such as potential, current density, and deposition time, it is possible to tailor the thickness, morphology, and composition of the nickel sulfide deposit.
Chemical Vapor Deposition (CVD)
Chemical vapor deposition (CVD) is a powerful technique for producing high-quality, uniform thin films and nanostructures.[13][14] In a typical CVD process, volatile precursors are introduced into a reaction chamber where they decompose and react on a heated substrate to form the desired material. This method offers excellent control over film thickness and crystallinity.
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of nickel sulfide nanostructures via the aforementioned methods.
Hydrothermal Synthesis of NiS Nanospheres[4]
Objective: To synthesize nickel sulfide nanospheres.
Materials:
-
Nickel chloride hexahydrate (NiCl₂·6H₂O)
-
L-cysteine
-
Ethylene glycol
-
Deionized water
-
Ethanol
Procedure:
-
Dissolve 244.85 mg (2 mmol) of L-cysteine and 475.38 mg (2 mmol) of NiCl₂·6H₂O in 35 mL of ethylene glycol.
-
Stir the mixture using a magnetic stirrer for at least 2 hours to ensure homogeneity.
-
Transfer the resulting solution to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it at 200°C for 24 hours.
-
Allow the autoclave to cool down to room temperature naturally.
-
Collect the black precipitate by centrifugation at 10,000 rpm for 10 minutes.
-
Wash the product alternately with deionized water and ethanol six times to remove any unreacted precursors and byproducts.
-
Dry the final product at 70°C in a vacuum oven for 12 hours.
Solvothermal Synthesis of Various Nickel Sulfide Phases[16]
Objective: To synthesize different phases of nickel sulfide nanoparticles by varying the Ni/S molar ratio.
Materials:
-
Nickel chloride hexahydrate (NiCl₂·6H₂O)
-
Sulfur powder
-
Oleylamine
Procedure:
-
In a typical synthesis, place a specific molar ratio of NiCl₂·6H₂O and sulfur powder into a three-necked flask containing oleylamine.
-
Heat the mixture to 260°C at a rate of 25°C/min and maintain this temperature for 1 hour under a nitrogen atmosphere with magnetic stirring.
-
After the reaction, cool the mixture to room temperature.
-
Precipitate the product by adding an excess of ethanol and collect it by centrifugation.
-
Wash the precipitate several times with ethanol and acetone.
-
Dry the final product in a vacuum oven at 60°C for 12 hours.
-
Note: By adjusting the initial Ni/S molar ratio, different phases such as NiS₂, NiS, Ni₇S₆, and Ni₃S₂ can be obtained.[15]
Microwave-Assisted Synthesis of o-Ni₉S₈ and h-NiS Nanoparticles[9]
Objective: To selectively synthesize orthorhombic Ni₉S₈ and hexagonal NiS nanoparticles.
Materials:
-
Nickel(II) acetylacetonate [Ni(acac)₂]
-
1-dodecanethiol (DDT) or Thiourea
-
N-methyl-2-pyrrolidone (NMP)
-
Ethanol
-
Hexane
Procedure:
-
In a typical synthesis for o-Ni₉S₈, dissolve Ni(acac)₂ and DDT in NMP.
-
For the synthesis of h-NiS, replace DDT with thiourea.
-
Place the reaction mixture in a microwave reactor.
-
Apply microwave irradiation at a power of 100 W for 1 hour.
-
After the reaction, cool the mixture and collect the product by centrifugation.
-
Wash the resulting material several times with an ethanol/water or ethanol/hexane mixture.
-
Dry the final product in a vacuum oven at 60°C for 24 hours.
Sonochemical Synthesis of NiS Nanoparticles[11]
Objective: To synthesize nickel sulfide nanoparticles using ultrasound.
Materials:
-
Nickel(II) acetate tetrahydrate [Ni(CH₃COO)₂·4H₂O]
-
Thioacetamide (C₂H₅NS)
-
Deionized water
-
Ethanol
Procedure:
-
Dissolve 2.49 g (0.01 mol) of Ni(CH₃COO)₂·4H₂O and 0.75 g (0.01 mol) of C₂H₅NS in 50 mL of deionized water.
-
Subject the solution to high-intensity ultrasonic irradiation for 1 hour using a direct immersion ultrasonic probe (e.g., Sonics and Materials VCX 600, 20 kHz) at a specific amplitude (e.g., 50%, 70%, or 90%).
-
After sonication, centrifuge the resulting suspension at 7000 RPM.
-
Wash the precipitate twice with deionized water and twice with ethanol.
-
Dry the final product under vacuum.
Quantitative Data Presentation
The following tables summarize key quantitative data extracted from the literature, providing a comparative overview of the properties of nickel sulfide nanostructures synthesized under different conditions.
Table 1: Influence of Synthesis Parameters on Nickel Sulfide Nanostructure Properties
| Synthesis Method | Precursors | Solvent/Medium | Temperature (°C) | Time (h) | Resulting Phase(s) | Morphology | Size | Reference |
| Hydrothermal | NiCl₂·6H₂O, L-cysteine | Ethylene glycol | 200 | 24 | NiS | Nanospheres | 100-500 nm | [4] |
| Solvothermal | NiCl₂·6H₂O, Sulfur | Oleylamine | 260 | 1 | NiS₂, NiS, Ni₇S₆, Ni₃S₂ | Nanoparticles | - | [15] |
| Microwave-Assisted | Ni(acac)₂, DDT | NMP | - | 1 | o-Ni₉S₈ | Aggregates | - | [8] |
| Microwave-Assisted | Ni(acac)₂, Thiourea | NMP | - | 1 | h-NiS | - | 38 nm | [8] |
| Sonochemical | Ni(CH₃COO)₂·4H₂O, C₂H₅NS | Water | Room Temp. | 1 | NiS, Ni₃S₄ | Nanoparticles | 7-30 nm | [10] |
Table 2: Electrochemical Performance of Nickel Sulfide Nanostructures for Supercapacitors
| Material | Synthesis Method | Specific Capacitance (F/g) | Current Density (A/g) | Cycle Stability | Reference |
| NiS/ZnS composite | Hydrothermal | 1594.68 | - (5 mV/s scan rate) | - | [16] |
| NiS Nanoneedles | Anion-exchange | 214.9 (mAh/g) | 2 | 103% after 10,000 cycles | [16] |
| Hollow NiS spheres | Electrodeposition | - | - | 87.3% after 5000 cycles | [16] |
| Graphene-coated NiS/Ni₃S₄ | Hydrothermal | 827 (C/g) | 5 | 88% after 5000 cycles | [16] |
| Ni₃S₂/TiN@Co-MOF/NF | Hydrothermal & Electrodeposition | 2648.8 | 1 | 88.3% after 5000 cycles | |
| Graphene-wrapped NiS nanoprisms | One-pot | >1000 | 5 | - | [17] |
Table 3: Catalytic Performance of Nickel Sulfide Nanostructures
| Catalyst | Reaction | Key Performance Metric | Value | Reference |
| Ni₃S₂ | Overall Water Splitting | Voltage to reach 10 mA/cm² | 1.63 V | [18] |
| Dual-phase NiS/Ni₇S₆ | Oxygen Evolution Reaction | Overpotential at 10 mA/cm² | 0.29 V | [19] |
| rGO/NiS | 4-nitrophenol reduction | Reaction rate constant | 16.332 × 10⁻³ s⁻¹ | [20] |
| NiS nanoparticles | 4-nitrophenol reduction | Reaction rate constant | 8.949 × 10⁻³ s⁻¹ | [20] |
Visualization of Synthetic Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the experimental workflows and the influence of key parameters on the final product characteristics.
Conclusion
The exploratory synthesis of novel nickel sulfide nanostructures offers a rich landscape for scientific discovery and technological innovation. By carefully selecting the synthesis method and meticulously controlling the reaction parameters, researchers can tailor the properties of these nanomaterials for specific applications. The detailed protocols and compiled data in this guide serve as a valuable resource for scientists and engineers working in materials science, catalysis, energy storage, and drug development, paving the way for future advancements in these critical fields. The ability to rationally design and synthesize nanostructures with desired functionalities underscores the transformative potential of nanotechnology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Nickel Nanoparticles: Applications and Antimicrobial Role against Methicillin-Resistant Staphylococcus aureus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Hydrothermal Preparation and High Electrochemical Performance of NiS Nanospheres as Anode for Lithium-Ion Batteries [frontiersin.org]
- 5. worldscientific.com [worldscientific.com]
- 6. Solvent-assisted morphology confinement of a nickel sulfide nanostructure and its application for non-enzymatic glucose sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Review of NiS-Based Electrode Nanomaterials for Supercapacitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Controllable synthesis of nickel sulfide nanocatalysts and their phase-dependent performance for overall water splitting - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]
An In-depth Technical Guide to the Fundamental Properties of Nickel Sulfides: NiS, NiS₂, and Ni₃S₂
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of three key nickel sulfides: nickel monosulfide (NiS), nickel disulfide (NiS₂), and heazlewoodite (Ni₃S₂). A thorough understanding of their fundamental characteristics is crucial for their application in diverse fields, including catalysis, materials science, and emerging biomedical technologies.
Core Physicochemical Properties
The fundamental properties of NiS, NiS₂, and Ni₃S₂ are summarized below, highlighting their distinct structural, electronic, and magnetic characteristics.
Crystal Structure
Nickel sulfides crystallize in various structures, with polymorphism being a key feature, particularly for NiS and Ni₃S₂. These structural variations significantly influence their material properties.
Table 1: Crystallographic Data of NiS, NiS₂, and Ni₃S₂
| Compound | Phase Name/Mineral | Crystal System | Space Group | Lattice Parameters (Å) |
| NiS | Millerite (β-NiS) | Trigonal | R3m | a = 9.607, c = 3.143[1][2] |
| Hexagonal (α-NiS) | Hexagonal | P6₃/mmc | a = 3.439, c = 5.321[3] | |
| NiS₂ | Pyrite | Cubic | Pa-3 | a = 5.668[4] |
| Ni₃S₂ | Heazlewoodite | Trigonal | R32 | a = 4.082, α = 89.475°[5] |
Electronic Properties
The electronic band structures of these nickel sulfides give rise to a range of behaviors, from metallic to semiconducting. NiS₂ is a classic example of a Mott insulator, where electron-electron interactions play a crucial role in its electronic properties.
Table 2: Electronic Properties of NiS, NiS₂, and Ni₃S₂
| Compound | Property | Value | Notes |
| NiS | Band Gap | ~1.03 - 1.98 eV | Varies with phase and morphology.[3] |
| NiS₂ | Band Gap | ~1.19 - 1.94 eV | Narrow bandgap semiconductor.[6][7] |
| Ni₃S₂ | Band Gap | 0.00 eV (metallic) | Exhibits metallic characteristics with no band gap.[8][9] |
Magnetic and Thermal Properties
The magnetic and thermal properties of nickel sulfides are intrinsically linked to their crystal and electronic structures. These properties are critical for applications in spintronics and as catalysts in temperature-dependent reactions.
Table 3: Magnetic and Thermal Properties of NiS, NiS₂, and Ni₃S₂
| Compound | Property | Value |
| NiS | Magnetic Moment | Paramagnetic in bulk |
| Melting Point | 797 - 992 °C[1][3][10] | |
| Néel Temperature | - | |
| NiS₂ | Magnetic Moment | 1.17 µB per Ni atom[11][12] |
| Melting Point | 1022 °C[13] | |
| Néel Temperature | ~40 K[5] | |
| Ni₃S₂ | Magnetic Moment | 0.00 µB (in the calculated unit cell)[14] |
| Melting Point | 787 - 797 °C[2][15] | |
| Néel Temperature | - |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of nickel sulfides are essential for reproducible research and development.
Synthesis of Nickel Sulfide Nanoparticles (Hydrothermal Method)
This protocol describes a typical hydrothermal synthesis for β-NiS nanoparticles.[16]
-
Precursor Solution Preparation: Dissolve 3 mmol of nickel(II) acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O), 15 mmol of thiourea (CS(NH₂)₂), and 10 mmol of urea (CO(NH₂)₂) in 40 mL of deionized water with magnetic stirring until a clear solution is formed.
-
Hydrothermal Reaction: Transfer the solution into a Teflon-lined stainless steel autoclave. Seal the autoclave and heat it to 150 °C for 12 hours.
-
Product Recovery: After the reaction, allow the autoclave to cool down to room temperature naturally. Collect the black precipitate by centrifugation.
-
Washing and Drying: Wash the product repeatedly with deionized water and ethanol to remove any unreacted precursors and byproducts. Dry the final product at 70 °C in an oven.
Synthesis of NiS₂ Thin Films (Two-Step Chemical Bath Deposition and Sulfurization)
This method outlines the fabrication of NiS₂ thin films on a glass substrate.[17]
-
Preparation of Ni(OH)₂ Layer:
-
Prepare a 0.1 M aqueous solution of nickel chloride hexahydrate (NiCl₂·6H₂O).
-
Add ammonia solution dropwise to the nickel chloride solution under continuous magnetic stirring to form a clear solution.
-
Immerse pre-cleaned glass substrates vertically into the solution at 50 °C and a pH of 11 for 2 hours to deposit a Ni(OH)₂ layer.
-
-
Sulfurization:
-
Place the Ni(OH)₂-coated substrates in a furnace.
-
Heat the substrates at 450 °C for 1 hour in a sulfur atmosphere to convert the Ni(OH)₂ layer into a NiS₂ layer.
-
Characterization Techniques
-
Purpose: To determine the crystal structure, phase purity, and crystallite size of the synthesized materials.
-
Typical Protocol:
-
Prepare a powdered sample of the nickel sulfide.
-
Mount the sample on a zero-background sample holder.
-
Use a diffractometer with Cu Kα radiation (λ = 1.5406 Å).
-
Set the operating voltage and current, for example, to 45 kV and 40 mA, respectively.[7]
-
Scan the sample over a 2θ range of 10-90° with a step size of 0.02° and a dwell time of 1 second per step.
-
Analyze the resulting diffraction pattern by comparing peak positions and intensities to standard diffraction patterns (e.g., from the JCPDS database) to identify the crystalline phases.
-
-
Purpose: To determine the elemental composition and chemical states of the elements on the surface of the material.
-
Typical Protocol:
-
Mount the sample on a sample holder and introduce it into the ultra-high vacuum chamber of the XPS instrument.
-
Use a monochromatic Al Kα X-ray source (1486.6 eV).
-
Record a survey scan over a wide binding energy range (e.g., 0-1200 eV) with a high pass energy (e.g., 224 eV) to identify all present elements.
-
Perform high-resolution scans over the specific core-level regions of interest (e.g., Ni 2p, S 2p) with a lower pass energy (e.g., 55 eV) to obtain detailed chemical state information.
-
Calibrate the binding energy scale by setting the adventitious C 1s peak to 284.8 eV.
-
-
Purpose: To measure the magnetic properties of the material, such as magnetization as a function of the applied magnetic field and temperature.
-
Typical Protocol:
-
Mount a small, known mass of the powdered sample in a sample holder.
-
Insert the sample holder into the VSM.
-
Apply a varying magnetic field and measure the induced magnetic moment of the sample as it vibrates at a specific frequency.
-
Record the magnetization versus applied magnetic field (M-H) curve at a constant temperature to determine properties like saturation magnetization and coercivity.
-
Record the magnetization versus temperature (M-T) curve at a constant applied field to identify magnetic transition temperatures like the Néel temperature.
-
-
Purpose: To measure the electrical resistivity and conductivity of the material, which is particularly useful for thin films or pressed pellets.
-
Typical Protocol:
-
Prepare a thin film or a pressed pellet of the nickel sulfide material.
-
Place four equally spaced, co-linear probes in contact with the sample surface.
-
Pass a known DC current through the two outer probes.
-
Measure the voltage drop across the two inner probes.
-
Calculate the sheet resistance and, if the thickness is known, the electrical resistivity and conductivity of the material. This method minimizes the influence of contact resistance.
-
Visualizations
Visual representations of crystal structures and logical relationships provide a deeper understanding of the material's properties and potential applications.
Crystal Structure Diagrams
Logical Relationships
Nickel sulfides, particularly Ni₃S₂, are efficient electrocatalysts for the hydrogen evolution reaction. The following diagram illustrates a simplified catalytic cycle.
Nickel sulfide nanoparticles are being explored for biomedical applications, including drug delivery and photothermal therapy, leveraging their unique properties.
References
- 1. Millerite - Wikipedia [en.wikipedia.org]
- 2. mindat.org [mindat.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 5. scribd.com [scribd.com]
- 6. Millerite (NiS, $B13$) Structure: AB_hR6_160_b_b-001 [aflow.org]
- 7. A facile chemical synthesis of nanoflake NiS 2 layers and their photocatalytic activity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01067D [pubs.rsc.org]
- 8. measurlabs.com [measurlabs.com]
- 9. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 10. Vibrating-sample magnetometer - Wikipedia [en.wikipedia.org]
- 11. Facile synthesis of hollow mesoporous nickel sulfide nanoparticles for highly efficient combinatorial photothermal-chemotherapy of cancer. | Semantic Scholar [semanticscholar.org]
- 12. Heazlewoodite Mineral Data [webmineral.com]
- 13. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 14. mp-362: Ni3S2 (trigonal, R32, 155) [legacy.materialsproject.org]
- 15. researchgate.net [researchgate.net]
- 16. linseis.com [linseis.com]
- 17. gato-docs.its.txst.edu [gato-docs.its.txst.edu]
A Technical Guide to the Synthesis and Structural Elucidation of Nickel Sulfide Nanocrystals
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and structural characterization of nickel sulfide (NiS) nanocrystals. Given the complex phase diagram of the nickel-sulfur system, precise control over experimental parameters is crucial for obtaining nanocrystals with desired properties.[1] This document details various synthesis methodologies, summarizes key quantitative data, and illustrates experimental workflows and phase relationships.
Synthesis Methodologies
A variety of methods have been successfully employed for the synthesis of nickel sulfide nanocrystals, each offering distinct advantages in controlling particle size, morphology, and crystal phase.[2][3] Commonly utilized techniques include colloidal synthesis, hydrothermal and solvothermal methods, and the use of single-source precursors.
Colloidal Synthesis
Colloidal synthesis offers excellent control over nanocrystal size and morphology through the careful selection of precursors, capping agents, and reaction conditions.[1][4] A typical approach involves the rapid injection of a sulfur precursor into a hot solution of a nickel salt in the presence of a coordinating solvent or capping agent.[1]
Experimental Protocol: Colloidal Synthesis of Various Nickel Sulfide Phases [1][4][5][6]
This protocol describes a method to selectively synthesize different phases of nickel sulfide nanocrystals (Ni3S4, α-NiS, Ni9S8, and Ni3S2) by tuning the reactivity of the sulfur precursor and other reaction parameters.[1]
-
Nickel Precursor Solution: A solution of Nickel(II) iodide (NiI2) in oleylamine is prepared.
-
Sulfur Precursor: N,N'-disubstituted thioureas are used as the sulfur source. The reactivity of the thiourea influences the resulting nickel sulfide phase. For instance, the more reactive N,N'-diphenyl thiourea tends to produce sulfur-rich phases like Ni3S4 and NiS, while the less reactive N,N'-dibutyl thiourea favors the formation of sulfur-poor phases such as Ni9S8 and Ni3S2.[1][5]
-
Reaction: The thiourea solution is swiftly injected into the hot NiI2 solution.
-
Phase Tuning with a Secondary Agent: 1-dodecanethiol can be introduced as a secondary reactivity-directing agent. Its presence generally leads to the formation of more sulfur-deficient phases.[1][5] For example, adding 1-dodecanethiol five minutes after the primary sulfur precursor can yield the Ni3S2 phase.[1]
-
Temperature and Precursor Ratio Control: The reaction temperature and the molar ratio of sulfur to nickel are critical parameters for phase control. For instance, with N,N'-diphenyl thiourea in the absence of thiol, increasing the temperature and S:Ni ratio can drive a phase progression from Ni3S4 to α-NiS and β-NiS.[1][5]
Logical Relationship: Influence of Precursors and Additives on Nickel Sulfide Phase in Colloidal Synthesis
Caption: Precursor choice and additives direct the final nickel sulfide phase in colloidal synthesis.
Hydrothermal and Solvothermal Methods
Hydrothermal and solvothermal syntheses are carried out in aqueous and non-aqueous solvents, respectively, at elevated temperatures and pressures in a sealed vessel (autoclave).[3][7] These methods are effective for producing a variety of nickel sulfide nanostructures, including nanospheres, nanobelts, and microspheres.[2][8][9]
Experimental Protocol: Hydrothermal Synthesis of β-NiS Nanoparticles [10][11]
-
Precursors: Nickel acetate and thiourea are used as the nickel and sulfur sources, respectively.
-
Procedure: Aqueous solutions of the precursors are mixed and placed in a Teflon-lined stainless steel autoclave.
-
Reaction Conditions: The autoclave is heated to a specific temperature (e.g., 140-200 °C) and maintained for a set duration (e.g., 24 hours).[7]
-
Product Collection: After the reaction, the autoclave is cooled to room temperature, and the resulting precipitate is collected by centrifugation, washed with deionized water and ethanol, and dried.
-
Morphology Control: The morphology of the β-NiS nanoparticles can be influenced by the amount of thiourea used.[10][11]
Experimental Protocol: Solvothermal Synthesis of Ni3S2 Nanostructures on Nickel Foam [12]
-
Substrate and Precursors: A piece of pre-treated nickel foam (NF) serves as both the nickel source and the substrate. Graphene oxide (GO) and a sulfur source are used in the reaction mixture.
-
Procedure: The nickel foam and precursor mixture are placed in a Teflon-lined stainless steel autoclave.
-
Reaction Conditions: The hydrothermal reaction is conducted at 160 °C for 6 hours.
-
Product: A Ni3S2-reduced graphene oxide (rGO) composite is grown directly on the nickel foam. The presence of GO influences the morphology of the Ni3S2 nanosheets.[12]
Experimental Workflow: Hydrothermal Synthesis of Nickel Sulfide Nanoparticles
Caption: A typical workflow for the hydrothermal synthesis of nickel sulfide nanocrystals.
Single-Source Precursor Method
The use of single-source precursors, which contain both nickel and sulfur in a single molecule, offers a convenient route to nickel sulfide nanocrystals.[13] Thermal decomposition of these precursors in a high-boiling point solvent yields the desired nanocrystals.
Experimental Protocol: Synthesis of NiS Nanocrystals using an Imidazolyl Dithiocarbamate Precursor [13]
-
Precursor: A bis(imidazolyl dithiocarbamato) Ni(II) complex is used as the single-source precursor.
-
Solvent/Capping Agent: Hexadecylamine is used as the solvent and capping agent.
-
Thermolysis: The precursor is thermolysed in hexadecylamine at a specific temperature.
-
Characterization: The resulting NiS nanocrystals are characterized for their structural and optical properties. This method has been shown to produce nearly spherical NiS nanoparticles with sizes in the range of 5.11-11.66 nm.[13]
Structural Characterization
The structural properties of the synthesized nickel sulfide nanocrystals are primarily investigated using X-ray diffraction (XRD) and transmission electron microscopy (TEM).
X-ray Diffraction (XRD)
XRD is a fundamental technique for determining the crystal phase and average crystallite size of the nanocrystals. The diffraction pattern provides a unique fingerprint for each crystalline phase. For example, the rhombohedral phase of NiS can be identified by its characteristic diffraction peaks.[13] The broadening of the XRD peaks is indicative of the small crystallite size, which can be estimated using the Scherrer equation.[14][15]
Transmission Electron Microscopy (TEM)
TEM provides direct visualization of the nanocrystals, allowing for the determination of their size, shape, and morphology.[13] High-resolution TEM (HRTEM) can reveal the crystal lattice fringes, confirming the crystalline nature of the nanoparticles.[16] For instance, TEM analysis has been used to identify nearly spherical NiS nanoparticles and multipod-shaped Ni3S2 nanocrystals.[1][13]
Quantitative Data Summary
The following tables summarize key quantitative data from various synthesis methods, highlighting the relationship between experimental parameters and the resulting nanocrystal properties.
Table 1: Influence of Synthesis Parameters on Nickel Sulfide Nanocrystal Phase and Size (Colloidal Synthesis)
| Nickel Precursor | Sulfur Precursor | Additive | Temp. (°C) | S:Ni Ratio | Resulting Phase | Avg. Size (nm) | Reference |
| NiI2 | N,N'-diphenyl thiourea | None | 180 | 1.5 | Ni3S4 (cubic) | 12.4 ± 2.4 | [1] |
| NiI2 | N,N'-diphenyl thiourea | None | 180 | 6.0 | α-NiS (hexagonal) | - | [1] |
| NiI2 | N,N'-dibutyl thiourea | 1-dodecanethiol | 180 | - | Ni3S2 (rhombohedral) | - | [1] |
| NiI2 | N,N'-diphenyl thiourea | 1-dodecanethiol | 180 | 3.0 | Ni9S8 | - | [1] |
Table 2: Properties of Nickel Sulfide Nanocrystals from Various Synthesis Methods
| Synthesis Method | Precursors | Temperature (°C) | Resulting Phase | Morphology | Size (nm) | Reference |
| Single-Source Precursor | bis(imidazolyl dithiocarbamato) Ni(II) | - | NiS (rhombohedral) | Nearly spherical | 5.11-11.66 | [13] |
| Hydrothermal | Ni(CH3COO)2, Thiourea | 140-200 | β-NiS (rhombohedral) | Rod-like | - | [7] |
| Chemical Precipitation | - | Annealed at 700 | Ni9S8 (orthorhombic) | - | ~20 | [15] |
| Sonochemical | Ni(CH3COO)2, Thioacetamide | Ambient | NiS, Ni3S4 | Spherical, Rod-like | 10-30 | [17] |
Conclusion
The synthesis of nickel sulfide nanocrystals with controlled phase, size, and morphology is achievable through a variety of chemical methods. The choice of precursors, capping agents, solvent, temperature, and reaction time are all critical parameters that must be carefully controlled to obtain the desired product. This guide provides a foundational understanding of the key synthesis strategies and characterization techniques, offering a starting point for researchers and scientists in the field. The detailed protocols and summarized data serve as a practical resource for the rational design and synthesis of nickel sulfide nanocrystals for various applications.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. nanorh.com [nanorh.com]
- 3. Nanocosmos of catalysis: a voyage through synthesis, properties, and enhanced photocatalytic degradation in nickel sulfide nanocomposites - Nanoscale Advances (RSC Publishing) DOI:10.1039/D4NA00184B [pubs.rsc.org]
- 4. Phase control in the colloidal synthesis of well-defined nickel sulfide nanocrystals - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 5. Phase control in the colloidal synthesis of well-defined nickel sulfide nanocrystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase control in the colloidal synthesis of well-defined nickel sulfide nanocrystals (Journal Article) | OSTI.GOV [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. Search results [inis.iaea.org]
- 9. Frontiers | Hydrothermal Preparation and High Electrochemical Performance of NiS Nanospheres as Anode for Lithium-Ion Batteries [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Hydrothermal Synthesis of β-NiS Nanoparticles and Their Applications in High-Performance Hybrid Supercapacitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Facile synthesis of Ni3S2/rGO nanosheets composite on nickel foam as efficient electrocatalyst for hydrogen evolution reaction in alkaline media | Journal of Materials Research | Cambridge Core [cambridge.org]
- 13. chalcogen.ro [chalcogen.ro]
- 14. iosrjournals.org [iosrjournals.org]
- 15. ijirset.com [ijirset.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of nickel and cobalt sulfide nanoparticles using a low cost sonochemical method - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Stoichiometry and Phase Diversity of Nickel Sulfide Compounds for Biomedical Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Nickel sulfide (NiₓSᵧ) compounds represent a versatile class of inorganic materials exhibiting a remarkable diversity of stoichiometries and crystalline phases. This inherent variability gives rise to a wide spectrum of tunable physicochemical properties, making them highly attractive for a range of applications, from catalysis and energy storage to, more recently, the biomedical field. For researchers and professionals in drug development, understanding the intricate relationship between the stoichiometry, crystal phase, and functional properties of nickel sulfides is paramount for designing and engineering novel therapeutic and diagnostic agents. This guide provides a comprehensive overview of the various nickel sulfide phases, detailed experimental protocols for their synthesis, and an exploration of their emerging applications in drug delivery and cancer therapy.
Phase Diversity and Stoichiometry in Nickel Sulfides
The nickel-sulfur system is characterized by a rich phase diagram with numerous stable and metastable compounds, each defined by a unique arrangement of nickel and sulfur atoms in its crystal lattice. The precise stoichiometry and crystal structure dictate the material's electronic, optical, and magnetic properties, which in turn govern its performance in biomedical applications.
The most commonly encountered nickel sulfide phases include NiS, NiS₂, Ni₃S₂, Ni₃S₄, Ni₇S₆, and Ni₉S₈.[1] Each of these phases can exist in different polymorphs, further expanding the material landscape. For instance, NiS can exist as the hexagonal α-NiS phase at high temperatures and the rhombohedral β-NiS (millerite) phase at lower temperatures.[2] This phase transition is accompanied by a significant volume change of 2-4%, a property that has been explored in various applications.[2]
Quantitative Data on Nickel Sulfide Phases
The crystallographic details of the most prominent nickel sulfide phases are summarized in the table below, providing a foundation for phase identification and characterization.
| Phase | Stoichiometry | Crystal System | Space Group | Lattice Parameters (Å) |
| Millerite (β-NiS) | NiS | Rhombohedral | R3m | a = 9.62, c = 3.15 |
| α-NiS | NiS | Hexagonal | P6₃/mmc | a = 3.44, c = 5.35 |
| Vaesite (NiS₂) | NiS₂ | Cubic | Pa-3 | a = 5.68 |
| Heazlewoodite (Ni₃S₂) | Ni₃S₂ | Trigonal | R32 | a = 5.74, c = 7.14 |
| Polydymite (Ni₃S₄) | Ni₃S₄ | Cubic | Fd-3m | a = 9.47 |
| Ni₇S₆ | Ni₇S₆ | Orthorhombic | Cmc2₁ | a = 9.22, b = 11.23, c = 9.45 |
| Ni₉S₈ | Ni₉S₈ | Orthorhombic | C222 | a = 7.235, b = 9.355, c = 10.076 |
Experimental Protocols for the Synthesis of Nickel Sulfide Compounds
The ability to synthesize phase-pure nickel sulfide compounds with controlled morphology is crucial for harnessing their properties for specific applications. Several synthetic methodologies have been developed, with solvothermal, microwave-assisted, and colloidal synthesis being the most prevalent.
Solvothermal Synthesis
Solvothermal synthesis involves the reaction of precursors in a sealed vessel (autoclave) at temperatures above the boiling point of the solvent. This method allows for the formation of crystalline materials with controlled size and morphology.
Detailed Protocol for Solvothermal Synthesis of Ni₃S₄ Microspheres: [3]
-
Precursor Preparation: Dissolve a specific amount of nickel chloride hexahydrate (NiCl₂·6H₂O) and elemental sulfur in oleylamine as the solvent. The molar ratio of Ni to S is a critical parameter for phase control. For Ni₃S₄, a Ni:S ratio of 3:4 is targeted.[4]
-
Reaction: Transfer the precursor solution to a Teflon-lined stainless-steel autoclave.
-
Heating: Heat the autoclave to 180 °C and maintain this temperature for a specified duration, typically several hours.[5]
-
Cooling and Collection: Allow the autoclave to cool down to room temperature naturally.
-
Purification: Collect the black precipitate by centrifugation, wash it multiple times with ethanol and deionized water to remove any unreacted precursors and byproducts, and finally dry the product in a vacuum oven.
Microwave-Assisted Synthesis
Microwave-assisted synthesis offers a rapid and energy-efficient alternative to conventional heating methods. The volumetric heating provided by microwaves can lead to faster reaction kinetics and the formation of unique nanostructures.
Detailed Protocol for Microwave-Assisted Synthesis of NiS Nanoparticles: [6]
-
Precursor Preparation: Dissolve a nickel precursor, such as nickel acetate (Ni(CH₃COO)₂), and a sulfur source, like thioacetamide (TAA), in a suitable solvent like ethylene glycol.
-
Reaction: Place the precursor solution in a microwave reactor.
-
Irradiation: Subject the solution to microwave irradiation at a specific power (e.g., 700 W) for a short duration, often in the range of minutes. The reaction time is a key parameter to control the nanoparticle size and phase.[6]
-
Cooling and Collection: After the reaction, cool the mixture to room temperature.
-
Purification: Separate the resulting nanoparticles by centrifugation, wash them thoroughly with ethanol and water, and dry under vacuum.
Colloidal Synthesis
Colloidal synthesis methods provide excellent control over the size, shape, and surface chemistry of nanoparticles. This is achieved by using capping agents that stabilize the growing nanocrystals and prevent their aggregation.
Detailed Protocol for Colloidal Synthesis of Ni₉S₈ Nanocrystals: [7]
-
Precursor Preparation: Prepare a solution of a nickel precursor, such as nickel(II) iodide (NiI₂), in a high-boiling point solvent like oleylamine.
-
Sulfur Precursor Injection: In a separate flask, dissolve a sulfur precursor, for example, N,N'-diphenylthiourea, in a suitable solvent like dibenzylamine.
-
Hot Injection: Heat the nickel precursor solution to a high temperature (e.g., 180 °C) under an inert atmosphere (e.g., nitrogen).[7] Swiftly inject the sulfur precursor solution into the hot nickel solution.
-
Growth and Capping: Allow the reaction to proceed for a specific time to enable nanocrystal growth. The capping agent (oleylamine in this case) will coordinate to the surface of the nanocrystals, controlling their growth and providing stability.
-
Purification: Cool the reaction mixture and add a non-solvent (e.g., ethanol) to precipitate the nanocrystals. Isolate the nanoparticles by centrifugation and wash them multiple times to remove excess reagents.
Visualization of Synthesis and Phase Relationships
The following diagrams, generated using the DOT language, illustrate the logical workflows of the synthesis methods and the relationships between different nickel sulfide phases.
Biomedical Applications of Nickel Sulfide Nanoparticles
The unique properties of nickel sulfide nanoparticles, particularly their strong near-infrared (NIR) absorbance and biocompatibility after surface modification, have opened up exciting avenues for their use in medicine, especially in oncology.
Photothermal Therapy
Photothermal therapy (PTT) is a minimally invasive cancer treatment that utilizes photothermal agents to convert light energy into heat, thereby inducing hyperthermia and subsequent apoptosis or necrosis of cancer cells. Nickel sulfide nanoparticles, particularly phases like Ni₉S₈, have demonstrated significant NIR absorption, making them promising candidates for PTT.[8] These nanoparticles can efficiently convert NIR light, which has deeper tissue penetration than visible light, into localized heat at the tumor site, minimizing damage to surrounding healthy tissues.[8]
Drug Delivery
The high surface area and porous nature of some nickel sulfide nanostructures, such as hollow mesoporous NiS nanoparticles, make them suitable as carriers for chemotherapeutic drugs.[2] These nanocarriers can be loaded with anticancer drugs like doxorubicin (DOX) and functionalized with biocompatible polymers such as polyethylene glycol (PEG) to enhance their stability and circulation time in the bloodstream.[2] The release of the drug can be triggered by the acidic tumor microenvironment or by external stimuli like NIR irradiation, which induces a local temperature increase, leading to a controlled and targeted drug release.[2]
Workflow for Drug Delivery Application:
References
- 1. Phase control in the colloidal synthesis of well-defined nickel sulfide nanocrystals - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 2. Facile synthesis of hollow mesoporous nickel sulfide nanoparticles for highly efficient combinatorial photothermal–chemotherapy of cancer - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 3. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 4. researchgate.net [researchgate.net]
- 5. One-step solvothermal synthesis of nickel–cobalt sulfides in a low coordination 1,4-dioxane solvent for supercapacitors - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and characterization of nickel sulfide nanoparticles via cyclic microwave radiation [comptes-rendus.academie-sciences.fr]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Facile synthesis of hollow mesoporous nickel sulfide nanoparticles for highly efficient combinatorial photothermal-chemotherapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
First-Principle Calculations of Nickel Sulfide Band Structure: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the first-principle calculation methods used to investigate the electronic band structure of nickel sulfides (NiSₓ). For researchers and scientists, particularly in materials science and drug development where nickel sulfide nanoparticles may be used, understanding the electronic properties at a quantum level is crucial for designing materials with tailored functionalities. This document details the theoretical underpinnings, computational workflows, and key findings derived from Density Functional Theory (DFT) studies on this important class of transition metal sulfides.
Theoretical Framework: Density Functional Theory
First-principle, or ab initio, calculations are a cornerstone of computational materials science, enabling the prediction of material properties from fundamental quantum mechanical principles without empirical parameters. The most prominent method in this category is Density Functional Theory (DFT). DFT is based on the principle that the ground-state properties of a many-electron system can be determined from its electron density.
The practical application of DFT relies on approximations for the exchange-correlation (xc) functional, which accounts for the quantum mechanical and many-body effects of electron interactions. For transition metal compounds like nickel sulfides, standard approximations such as the Generalized Gradient Approximation (GGA) can sometimes fail to accurately describe the electronic structure due to strong electron correlation in the localized d-orbitals of nickel. To address this, more advanced methods are often employed:
-
DFT+U: This method adds a Hubbard U term to the xc-functional to better treat the on-site Coulomb repulsion of localized electrons, which is crucial for accurately predicting band gaps in materials like NiS₂.[1][2][3]
-
Hybrid Functionals: These functionals mix a portion of the exact Hartree-Fock exchange with a standard DFT exchange functional, often providing more accurate band gap predictions.
Experimental Protocol: The Computational Workflow
The process of calculating the band structure of a crystalline solid like nickel sulfide using first-principles methods follows a standardized workflow. This involves defining the system, calculating the ground-state electronic density, and then performing post-processing calculations to extract properties like the band structure and density of states.
Caption: A typical workflow for first-principles band structure and DOS calculations.
Detailed Computational Methodologies
The accuracy and reliability of DFT calculations are highly sensitive to the chosen parameters. The table below summarizes the critical methodologies and typical parameters used in the study of nickel sulfides.
| Parameter | Description | Common Methods and Values for Nickel Sulfide |
| Crystal Structure | The crystallographic information of the NiSₓ phase under investigation. | Millerite (α-NiS, rhombohedral), NiAs-type (β-NiS, hexagonal), Pyrite (NiS₂), Heazlewoodite (Ni₃S₂), Polydymite (Ni₃S₄).[4][5] |
| XC Functional | The approximation for the exchange-correlation energy. | PBE (Perdew-Burke-Ernzerhof) from the GGA family; Hybrid functionals like B3LYP or PBE0.[6][7] |
| Hubbard U Correction | An empirical parameter in DFT+U to correct for self-interaction errors in localized d-orbitals. | U values for Ni typically range from 4 to 7 eV.[1] |
| Basis Set | The set of functions used to represent the electronic wavefunctions. | Plane-wave basis sets are standard for periodic solids. A kinetic energy cutoff (e.g., 400-500 eV) determines the size. |
| k-point Sampling | A grid of points in the reciprocal space (Brillouin zone) for integration. | Monkhorst-Pack grids are commonly used. The density depends on the cell size and whether the material is metallic or insulating. |
| Software | The computational package used to perform the calculations. | VASP (Vienna Ab initio Simulation Package), Quantum ESPRESSO, CRYSTAL09, CASTEP.[7][8] |
Band Structure and Electronic Properties of Nickel Sulfides
First-principles calculations have provided significant insights into the diverse electronic properties of various nickel sulfide phases. The electronic structure is primarily determined by the hybridization of Ni 3d and S 3p orbitals.[4]
Caption: Logical relationship from atomic orbitals to macroscopic material properties.
Quantitative Data Summary
The calculated electronic band gap is a key quantitative result from these studies. It determines whether a material is a metal, semiconductor, or insulator. The following table summarizes calculated band gaps for various nickel sulfide phases. Note that experimental values and computational results can vary based on the synthesis method and the level of theory used.
| Compound Phase | Calculation Method | Calculated Band Gap (eV) | Electronic Nature |
| α-NiS (Millerite) | DFT (PBE) | ~0.0 | Metallic[5] |
| α-NiS (Millerite) | DFT | 1.98 | Semiconducting[9][10] |
| β-NiS (NiAs-type) | DFT | ~0.0 | Metallic[11] |
| NiS Nanoparticles | Tauc Plot (Experimental) | 2.25 - 2.54 | Semiconducting[11] |
| NiS Nanoparticles | Tauc Plot (Experimental) | 2.8 - 4.8 | Semiconducting[12] |
| NiS₂ (Pyrite) | DFT+U | > 0.0 | Insulator/Semiconductor |
Discrepancies in the calculated nature of α-NiS (metallic vs. semiconducting) highlight the sensitivity of the results to the chosen functional and computational setup. Experimental evidence suggests that bulk millerite NiS is a highly covalent metal.[5]
Conclusion
First-principle calculations based on Density Functional Theory are indispensable tools for elucidating the complex electronic band structure of nickel sulfides. These computational methods allow for a detailed analysis of how crystal structure, stoichiometry, and strong electron correlation effects govern the material's electronic properties. The choice of the exchange-correlation functional, particularly the inclusion of corrections like the Hubbard U term, is critical for achieving results that are predictive and in agreement with experimental findings. The insights gained from these calculations are vital for the rational design of nickel sulfide-based materials for applications in catalysis, energy storage, and optoelectronics.[13][14]
References
- 1. First principles calculations and experimental study of the optical properties of Ni-doped ZnS - ProQuest [proquest.com]
- 2. mdpi.com [mdpi.com]
- 3. DFT Study of the Stability and Electronic Properties of Ni-Doped Defected (6,0) and (8,0) Single-Walled Carbon Nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. jmaterenvironsci.com [jmaterenvironsci.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Density functional theory based exploration of structural, electronic, mechanical, thermodynamic, and optical properties of α-NiS for CO2adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Engineering the optical properties of nickel sulphide thin films by zinc integration for photovoltaic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. irphouse.com [irphouse.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Methodological & Application
Solvothermal Synthesis of Phase-Controlled Nickel Sulfide: Application Notes and Protocols for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
Introduction
Nickel sulfide (NiSₓ) nanomaterials have garnered significant attention due to their diverse crystalline phases, each exhibiting unique physicochemical properties. The precise control over the stoichiometry and crystal phase of nickel sulfide is crucial for its application in various fields, including catalysis, energy storage, and, increasingly, in biomedical sciences. The solvothermal synthesis method offers a versatile and scalable approach to produce phase-pure nickel sulfide nanoparticles with tunable characteristics by carefully controlling reaction parameters such as temperature, time, solvent, and precursors.
This document provides detailed application notes and experimental protocols for the solvothermal synthesis of phase-controlled nickel sulfide, with a particular focus on applications relevant to drug development and therapy.
Application Notes for the Drug Development Professional
While traditionally explored for materials science applications, phase-controlled nickel sulfide nanoparticles are emerging as promising candidates in the biomedical field. Their unique properties open up new avenues for therapeutic and diagnostic applications.
1. Photothermal Therapy (PTT): Certain phases of nickel sulfide, such as Ni₉S₈, exhibit strong absorption in the near-infrared (NIR) region (700-1350 nm).[1][2] This characteristic is highly desirable for PTT, a minimally invasive cancer therapy. When irradiated with an NIR laser, these nanoparticles convert light into heat, leading to localized hyperthermia and subsequent ablation of tumor cells.[2] The NIR-II window (1000-1350 nm) is particularly advantageous due to its deeper tissue penetration and higher maximum permissible exposure.[1][2]
2. Drug Delivery Systems: The high surface area-to-volume ratio of nickel sulfide nanoparticles makes them suitable as carriers for therapeutic agents.[3][4] Hollow and mesoporous nickel sulfide nanostructures can be loaded with chemotherapeutic drugs like doxorubicin.[5][6] The release of the drug can be triggered by internal (e.g., acidic tumor microenvironment) or external (e.g., NIR laser irradiation) stimuli, allowing for targeted and controlled drug delivery.[5][6] Surface functionalization with polymers like polyethylene glycol (PEG) can improve their biocompatibility and circulation time in vivo.[5][6]
3. Bioimaging: Metal sulfide nanoparticles are being explored for various bioimaging modalities.[7][8] While research is ongoing, the intrinsic properties of nickel sulfide nanoparticles could potentially be harnessed for applications in magnetic resonance imaging (MRI) or photoacoustic imaging, providing valuable diagnostic information.
4. Biosensing: Nickel sulfide-based materials are recognized for their excellent conductivity and stability, making them promising for the development of electrochemical biosensors.[9][10] These sensors can be designed for the sensitive detection of biomolecules such as glucose and dopamine, which is crucial in disease diagnostics and monitoring therapeutic efficacy.[10][11] For instance, Au-decorated NiS₂ has been used to create a biosensor for dopamine detection with high sensitivity and a wide linear range.[11]
Considerations for Biomedical Applications: It is crucial to note that the biomedical application of nickel-based nanomaterials requires thorough investigation of their biocompatibility and potential toxicity.[3] Surface coatings and functionalization play a critical role in mitigating adverse effects and enhancing their performance in biological systems.
Experimental Protocols
The following protocols are generalized procedures based on published literature for the solvothermal synthesis of different nickel sulfide phases. Researchers should refer to the specific literature for detailed characterization and optimization.
Protocol 1: Synthesis of Hexagonal α-NiS
This protocol is adapted from a method utilizing an alcohol-based solvent system.[11]
Materials:
-
Nickel(II) acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O)
-
Thiourea (CH₄N₂S)
-
Absolute ethyl alcohol
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a typical synthesis, dissolve 0.001 mol of Ni(CH₃COO)₂·4H₂O and 0.003 mol of thiourea in 30 mL of absolute ethyl alcohol.
-
Stir the mixture thoroughly using a magnetic stirrer until a homogeneous solution is formed.
-
Further disperse the precursors by sonicating the solution for 20 minutes.
-
Transfer the resulting solution into a 50 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it to 200 °C in an oven.
-
Maintain the temperature for 48 hours.
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the black precipitate by centrifugation, wash it several times with distilled water and ethanol to remove any unreacted precursors and byproducts.
-
Dry the final product in a vacuum oven at 60 °C for 12 hours.
Protocol 2: Synthesis of Rhombohedral β-NiS
This protocol demonstrates the influence of the solvent on the resulting crystal phase, using water as the solvent.[11]
Materials:
-
Nickel(II) acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O)
-
Thiourea (CH₄N₂S)
-
Distilled water
-
Teflon-lined stainless steel autoclave
Procedure:
-
Dissolve 0.001 mol of Ni(CH₃COO)₂·4H₂O and 0.003 mol of thiourea in 30 mL of distilled water.
-
Stir the mixture vigorously with a magnetic stirrer to ensure complete dissolution.
-
Sonically treat the solution for 20 minutes to achieve a uniform dispersion.
-
Transfer the solution to a 50 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in an oven preheated to 200 °C.
-
Allow the reaction to proceed for 48 hours.
-
Let the autoclave cool to room temperature.
-
Collect the product by centrifugation and wash it thoroughly with distilled water and ethanol.
-
Dry the obtained β-NiS powder under vacuum at 60 °C for 12 hours.
Protocol 3: Synthesis of Various Nickel Sulfide Phases by Adjusting Ni/S Molar Ratio
This protocol, adapted from Yuan et al., illustrates how tuning the molar ratio of nickel and sulfur precursors can yield different nickel sulfide phases.[12]
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Sulfur powder (S)
-
Oleylamine
-
Teflon-lined stainless steel autoclave
Procedure:
-
In separate experiments, vary the molar ratio of NiCl₂·6H₂O to sulfur powder (e.g., 1:10 for NiS, 1:3 for NiS, 7:6 for Ni₇S₆, 3:2 for Ni₃S₂, 2:1 for a mixed phase).[12]
-
Add the desired amounts of NiCl₂·6H₂O and sulfur powder to a flask containing oleylamine as the solvent.
-
Stir the mixture to form a suspension.
-
Transfer the suspension to a Teflon-lined stainless steel autoclave.
-
Heat the autoclave to 260 °C at a rate of 25 °C/min and maintain this temperature for 1 hour.[12]
-
After the reaction, cool the autoclave to room temperature.
-
Collect the precipitate by centrifugation, wash with ethanol and deionized water.
-
Dry the final product under vacuum.
Data Presentation: Synthesis Parameters for Phase-Controlled Nickel Sulfide
Table 1: Effect of Solvent on Nickel Sulfide Phase
| Nickel Precursor | Sulfur Precursor | Solvent | Temperature (°C) | Time (h) | Resulting Phase | Reference |
| Ni(CH₃COO)₂·4H₂O | Thiourea | Absolute Ethyl Alcohol | 200 | 48 | α-NiS (hexagonal) | [11] |
| Ni(CH₃COO)₂·4H₂O | Thiourea | Distilled Water | 200 | 48 | β-NiS (rhombohedral) | [11] |
Table 2: Effect of Ni/S Molar Ratio on Nickel Sulfide Phase in Oleylamine at 260°C for 1h
| Nickel Precursor | Sulfur Precursor | Ni/S Molar Ratio | Resulting Phase | Reference |
| NiCl₂·6H₂O | Sulfur Powder | 1:10 | NiS | [12] |
| NiCl₂·6H₂O | Sulfur Powder | 1:3 | NiS (pure hexagonal) | [12] |
| NiCl₂·6H₂O | Sulfur Powder | 7:6 | Ni₇S₆ | [12] |
| NiCl₂·6H₂O | Sulfur Powder | 3:2 | Ni₃S₂ | [12] |
Table 3: Effect of Temperature on Nickel Sulfide Phase using a Single-Source Precursor
| Precursor | Solvent | Temperature (°C) | Resulting Phase | Reference |
| [Ni(S₂CNⁱBu₂)₂] | Oleylamine | 150 | α-NiS | [13] |
| [Ni(S₂CNⁱBu₂)₂] | Oleylamine | 280 | β-NiS | [13] |
Visualizations
Caption: General workflow for the solvothermal synthesis of nickel sulfide.
Caption: Key parameters influencing the phase of the synthesized nickel sulfide.
References
- 1. A full-spectrum-absorption from nickel sulphide nanoparticles for efficient NIR-II window photothermal therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 2. A full-spectrum-absorption from nickel sulphide nanoparticles for efficient NIR-II window photothermal therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 3. jddtonline.info [jddtonline.info]
- 4. jddtonline.info [jddtonline.info]
- 5. Facile synthesis of hollow mesoporous nickel sulfide nanoparticles for highly efficient combinatorial photothermal-chemotherapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facile synthesis of hollow mesoporous nickel sulfide nanoparticles for highly efficient combinatorial photothermal–chemotherapy of cancer - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 7. Metal Sulfide Nanoparticles for Imaging and Phototherapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. jourcc.com [jourcc.com]
- 10. mdpi.com [mdpi.com]
- 11. A Dopamine Detection Sensor Based on Au-Decorated NiS2 and Its Medical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Facile synthesis of hollow mesoporous nickel sulfide nanoparticles for highly efficient combinatorial photothermal-chemotherapy of cancer. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Electrochemical Deposition of Nickel Sulfide Thin Films for Electrocatalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of nickel sulfide (NiSₓ) thin films via electrochemical deposition for electrocatalytic applications. The focus is on the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER), critical processes in water splitting for hydrogen production.
Introduction to Electrocatalysis with Nickel Sulfide
Nickel sulfide has emerged as a cost-effective and highly efficient electrocatalyst for water splitting, offering a promising alternative to precious metal catalysts like platinum.[1] Its excellent electrical conductivity and favorable electronic structure contribute to its high catalytic activity.[1] Electrochemical deposition is a versatile and scalable method for fabricating NiSₓ thin films with controlled morphology and composition, allowing for the optimization of their electrocatalytic performance.[2][3] The properties of the deposited films, including their crystallinity (amorphous or crystalline) and stoichiometry (e.g., NiS, Ni₃S₂, Ni₇S₆), can be tuned by adjusting the deposition parameters.[2][4]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the electrochemical deposition of nickel sulfide thin films and their electrocatalytic performance.
Table 1: Electrochemical Deposition Parameters for Nickel Sulfide Thin Films
| Precursor (Nickel Source) | Precursor (Sulfur Source) | Deposition Method | Potential/Current Density | Deposition Time/Cycles | Substrate | Resulting Phase | Reference |
| Nickel Sulfate (1 M) | N/A (Sulfurization step) | Galvanostatic | -5 mA cm⁻² | 30 min | Stainless Steel (SUS) | NiS, NiS₂ | [5] |
| Ni²⁺ (3 mM) + Co²⁺ (2 mM) | Thiourea (0.5 M) | Potentiodynamic Cycling | 0.15 to -1.25 V vs SCE | 10 cycles | FTO | Amorphous Ni-Co-S | [6] |
| Nickel Sulphate (0.8 M) | Thioacetamide (0.8 M) | Chemical Bath Deposition | N/A | N/A | Glass, Stainless Steel | Amorphous NiS | [7] |
| NiCl₂ | H₂S | Atomic Layer Deposition | N/A | 750 cycles | Silicon | β-NiS | [3] |
| NiCl₂·6H₂O (0.7 M) | N/A (on Ni₃S₄) | Electrodeposition | N/A | N/A | Nickel Foam | Ni₃S₄@Ni(OH)₂ | [1] |
Table 2: Electrocatalytic Performance of Nickel Sulfide Thin Films
| Catalyst | Reaction | Electrolyte | Overpotential @ 10 mA cm⁻² (mV) | Tafel Slope (mV dec⁻¹) | Stability | Reference |
| NiSₓ/SUS | HER | Alkaline | 258 | 100 | - | [5] |
| Ni-Co-S-3/FTO | HER | 1 M Phosphate (pH 7.4) | 280 | 93 and 70 | - | [6] |
| Amorphous Ni/NiS composite | HER | - | 43.8 | 79.9 | - | [8] |
| Ni-Fe-S | OER | 1 M KOH | 230 (at 50 mA cm⁻²) | - | 30 h at 50 mA cm⁻² | [9][10] |
| Dual-phase NiS and Ni₇S₆ | OER | Alkaline | 290 | - | 50 h | [4][11] |
| Li, V–Ni₃S₂ | HER | 1.0 M KOH | 90 | - | 200 h at 1000 mA cm⁻² | [1] |
| Co–CeO₂/NiS₂/NF | HER | 1.0 M KOH | 84 | - | - | [1] |
Experimental Protocols
Substrate Preparation
A clean and uniform substrate is crucial for the successful deposition of high-quality thin films.
Protocol 3.1.1: Cleaning of Conductive Substrates (e.g., Nickel Foam, FTO Glass, Stainless Steel)
-
Cut the substrate to the desired dimensions.
-
Sequentially sonicate the substrate in a beaker containing acetone, ethanol, and deionized water for 15 minutes each to remove organic residues.
-
For metallic substrates like nickel foam and stainless steel, an acid etching step can be performed to remove the surface oxide layer. Immerse the substrate in a dilute HCl solution (e.g., 1 M) for 5-10 minutes.
-
Rinse the substrate thoroughly with deionized water.
-
Dry the substrate under a stream of nitrogen or in an oven at 60-80 °C before use.
Electrochemical Deposition of Nickel Sulfide Thin Films
The following protocols describe common methods for the electrochemical deposition of both amorphous and crystalline nickel sulfide films.
Protocol 3.2.1: Potentiodynamic Deposition of Amorphous Nickel Cobalt Sulfide Films for HER [6]
-
Prepare an aqueous electrolyte solution containing 3 mM Ni²⁺, 2 mM Co²⁺, and 0.5 M thiourea.
-
Set up a three-electrode electrochemical cell with the prepared substrate as the working electrode, a platinum wire or graphite rod as the counter electrode, and a Saturated Calomel Electrode (SCE) or Ag/AgCl as the reference electrode.
-
Purge the electrolyte with N₂ gas for 30 minutes prior to deposition and maintain the N₂ atmosphere throughout the process to remove dissolved oxygen.
-
Perform cyclic voltammetry by cycling the potential between 0.15 V and -1.25 V vs. SCE at a scan rate of 5 mV s⁻¹ for 10 consecutive cycles.
-
After deposition, rinse the film-coated substrate with deionized water and dry it in air.
Protocol 3.2.2: Galvanostatic Deposition and Sulfurization for Crystalline Nickel Sulfide Films for HER [5]
-
Nickel Electrodeposition:
-
Prepare a 1 M nickel sulfate solution.
-
In a three-electrode setup, use the stainless steel substrate as the working electrode.
-
Apply a constant cathodic current density of -5 mA cm⁻² for 30 minutes to deposit a uniform nickel layer.
-
Rinse the nickel-coated substrate with deionized water and dry it.
-
-
Sulfurization:
-
Place the nickel-coated substrate in a tube furnace with a container of sulfur powder.
-
Heat the furnace to 300 °C and maintain this temperature for a specified duration (e.g., 1-2 hours) under an inert atmosphere (e.g., argon or nitrogen) to allow the vaporized sulfur to react with the nickel film, forming nickel sulfide.
-
Let the furnace cool down to room temperature before removing the sulfurized electrode (NiSₓ/SUS).
-
Characterization of Nickel Sulfide Thin Films
Characterization is essential to understand the morphology, structure, and composition of the deposited films.
-
Scanning Electron Microscopy (SEM): To observe the surface morphology and topography of the films.
-
X-ray Diffraction (XRD): To determine the crystalline structure and phase composition of the deposited material.[5]
-
X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and chemical states of the elements on the film surface.[12]
Electrocatalytic Activity Measurements
The following protocols outline the procedures for evaluating the electrocatalytic performance of the prepared nickel sulfide films for HER and OER.
Protocol 3.4.1: Hydrogen Evolution Reaction (HER) Activity Measurement
-
Set up a three-electrode cell in the desired electrolyte (e.g., 1.0 M KOH or 0.5 M H₂SO₄). Use the NiSₓ-coated substrate as the working electrode, a graphite rod as the counter electrode, and a reference electrode (e.g., Ag/AgCl or Hg/HgO).
-
Perform Linear Sweep Voltammetry (LSV) at a slow scan rate (e.g., 1-5 mV s⁻¹) in the cathodic potential range to obtain the polarization curve.
-
The overpotential required to achieve a current density of 10 mA cm⁻² is a key metric for performance comparison.
-
Record the Tafel slope by plotting the overpotential against the logarithm of the current density to investigate the reaction kinetics.[5]
-
Assess the long-term stability using chronoamperometry or chronopotentiometry at a constant potential or current density for an extended period (e.g., 10-50 hours).[12]
Protocol 3.4.2: Oxygen Evolution Reaction (OER) Activity Measurement [9][10]
-
Use a similar three-electrode setup as for HER, with the appropriate electrolyte (typically alkaline, e.g., 1.0 M KOH).
-
Record the LSV polarization curve in the anodic potential range to evaluate the OER activity.
-
Determine the overpotential required to reach a current density of 10 mA cm⁻² or higher.
-
Measure the Tafel slope from the polarization data to understand the OER mechanism.
-
Evaluate the operational stability of the electrocatalyst using chronopotentiometry at a constant current density (e.g., 50 mA cm⁻²) for an extended duration.[9][10]
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Nickel sulfide and phosphide electrocatalysts for hydrogen evolution reaction: challenges and future perspectives - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04897C [pubs.rsc.org]
- 3. Atomic layer deposition of nickel sulfide thin films and their thermal and electrochemical stability - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D5TA00663E [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jacsdirectory.com [jacsdirectory.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Electrodeposited amorphous nickel–iron phosphide and sulfide derived films for electrocatalytic oxygen evolution [m.x-mol.net]
- 10. researchgate.net [researchgate.net]
- 11. pure.mpg.de [pure.mpg.de]
- 12. escholarship.org [escholarship.org]
Application Note: Characterization of Nickel Sulfide Catalysts using XPS and XRD
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nickel sulfide (NiSₓ) catalysts are a class of materials garnering significant attention for their applications in various fields, including hydrodesulfurization, electrocatalysis for water splitting, and as electrode materials in energy storage devices. The catalytic performance of these materials is intrinsically linked to their structural and electronic properties. Therefore, a thorough characterization of their bulk and surface properties is crucial for establishing structure-activity relationships and designing more efficient catalysts.
This application note provides a detailed overview and experimental protocols for characterizing nickel sulfide catalysts using two powerful analytical techniques: X-ray Diffraction (XRD) for bulk structural analysis and X-ray Photoelectron Spectroscopy (XPS) for surface chemical analysis.[1][2] Together, these techniques provide a comprehensive understanding of the catalyst's crystalline phase, crystallite size, elemental composition, and the chemical states of the constituent elements.
Section 1: X-ray Diffraction (XRD) for Bulk Structural Analysis
X-ray Diffraction is a non-destructive technique used to determine the crystallographic structure of a material. For nickel sulfide catalysts, XRD is essential for identifying the specific crystalline phases present (e.g., NiS, NiS₂, Ni₃S₂, Ni₃S₄, Ni₉S₈), assessing phase purity, and estimating the average crystallite size.[3][4]
Experimental Protocol: Powder XRD
-
Sample Preparation:
-
Ensure the nickel sulfide catalyst sample is a fine, homogeneous powder. If necessary, gently grind the sample in an agate mortar and pestle to achieve a uniform particle size.
-
Mount the powder onto a low-background sample holder. This can be done by back-loading into a cavity mount or dispersing the powder on a zero-diffraction plate (e.g., a single crystal silicon wafer). Ensure the sample surface is flat and level with the surface of the holder.
-
-
Instrumentation and Data Acquisition:
-
Instrument: A standard powder X-ray diffractometer.
-
X-ray Source: Commonly Cu Kα radiation (λ = 1.5406 Å).[5]
-
Voltage and Current: Operate the X-ray tube at appropriate settings (e.g., 40-45 kV and 40 mA).[6]
-
Scan Range (2θ): A typical range is 10° to 90°, which covers the characteristic diffraction peaks for most nickel sulfide phases.[5]
-
Scan Mode: Continuous scan or step scan. For improved data quality, a step scan is preferred.
-
Step Size and Dwell Time: Use a small step size (e.g., 0.02°) and a sufficient dwell time (e.g., 0.5-1 second per step) to ensure good peak statistics.
-
-
Data Analysis:
-
Phase Identification: Compare the experimental diffraction pattern (peak positions and relative intensities) with standard patterns from a crystallographic database, such as the Joint Committee on Powder Diffraction Standards (JCPDS) or the International Centre for Diffraction Data (ICDD).
-
Crystallite Size Estimation: The average crystallite size (D) can be estimated from the broadening of a diffraction peak using the Scherrer equation:[7][8]
-
D = (K * λ) / (β * cosθ)
-
Where:
-
-
Data Presentation: Characteristic XRD Peaks
The following table summarizes the JCPDS card numbers and major diffraction peaks for several common nickel sulfide phases.
| Crystalline Phase | JCPDS Card No. | Major Diffraction Peaks (2θ) and (hkl) planes |
| α-NiS (hexagonal) | 00-002-1280 | 30.33° (100), 34.90° (101), 46.37° (102), 53.90° (110)[12] |
| β-NiS (rhombohedral) | 12-0041 | 32.2°, 35.7°, 40.5°, 48.8°, 50.1°, 52.6°, 57.4°[12] |
| NiS₂ (cubic) | 03-0734 or 01-088-1709 | Peaks consistent with a cubic pyrite structure[4][13] |
| Ni₃S₂ (rhombohedral) | 44-1418 | Characteristic peaks for the heazlewoodite phase |
| Ni₃S₄ (cubic) | 00-047-1739 | Characteristic peaks for the polydymite phase[4] |
| Ni₉S₈ (orthorhombic) | 22-1193 | 19.6° (200), 30.4° (113), 33.1° (041), 35.1° (312)[5] |
| CoNi₂S₄ (cubic) | 24-0334 | ~25° (220), ~31° (311), ~51° (511)[14] |
Section 2: X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface.[2][15] For catalysts, where surface reactions occur, XPS is indispensable for understanding the nature of active sites, identifying surface contaminants, and studying deactivation mechanisms.[1]
Experimental Protocol: XPS
-
Sample Preparation:
-
Press the nickel sulfide powder into a clean indium foil or onto a sample holder using conductive carbon tape. The goal is to create a smooth, uniform surface.
-
Ensure good electrical contact between the sample and the spectrometer to minimize sample charging.
-
Introduce the mounted sample into the ultra-high vacuum (UHV) analysis chamber of the XPS instrument.[16]
-
-
Instrumentation and Data Acquisition:
-
Instrument: An X-ray photoelectron spectrometer.
-
X-ray Source: A monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) source is typically used.
-
Analysis Chamber Pressure: Maintain UHV conditions (typically <10⁻⁸ mbar) to prevent surface contamination during analysis.[6]
-
Survey Scan: Acquire a wide-scan spectrum (e.g., 0-1100 eV binding energy) at a lower resolution (higher pass energy, e.g., 160 eV) to identify all elements present on the surface.[17]
-
High-Resolution Scans: Acquire high-resolution spectra for the elements of interest (Ni 2p, S 2p, C 1s, O 1s) at a higher resolution (lower pass energy, e.g., 20-40 eV) to determine chemical states accurately.[17]
-
-
Data Analysis:
-
Charge Correction: Insulating or semiconducting samples may exhibit charging. Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV.
-
Background Subtraction: Apply a suitable background model (e.g., Shirley or Tougaard) to the high-resolution spectra.[18]
-
Peak Fitting (Deconvolution): Fit the high-resolution spectra with appropriate line shapes (e.g., Gaussian-Lorentzian) to resolve different chemical states. The Ni 2p spectrum is complex and often requires fitting with multiple components and satellite peaks to accurately represent the different nickel species.[19][20][21]
-
Data Presentation: Characteristic XPS Binding Energies
The table below provides typical binding energy ranges for nickel and sulfur species commonly observed in nickel sulfide catalysts.
| Species/Bond | Core Level | Binding Energy (eV) | Notes |
| Ni-S | Ni 2p₃/₂ | 853.5 - 854.1 eV | Can vary with sulfide phase.[22] |
| Ni²⁺ (in Sulfides) | Ni 2p₃/₂ | 853.9 - 855.4 eV | Often associated with NiSₓ phases.[23] |
| Ni³⁺ (in Sulfides) | Ni 2p₃/₂ | 855.4 - 857.2 eV | Indicates higher oxidation state nickel.[22][23] |
| Ni Shake-up Satellites | Ni 2p₃/₂ | 858.0 - 863.0 eV | Characteristic satellite peaks for Ni²⁺/Ni³⁺ species.[23][24] |
| Metal Sulfide (S²⁻) | S 2p₃/₂ | 161.6 - 162.9 eV | Corresponds to S in a reduced state bonded to nickel.[22][25] |
| Polysulfide (Sₙ²⁻) / S-S | S 2p₃/₂ | 162.9 - 164.4 eV | Indicates the presence of S-S bonds, as in NiS₂.[22] |
| Surface Sulfate (SO₄²⁻) | S 2p | ~169.0 - 170.0 eV | Indicates surface oxidation of the sulfide.[22][24] |
Section 3: Integrated Characterization Workflow and Logic
Neither XRD nor XPS alone can provide a complete picture of a catalyst. A combined approach is necessary for a comprehensive understanding. XRD reveals the bulk crystal structure, which dictates the fundamental properties, while XPS provides critical information about the surface, which is the interface for catalysis.
Diagrams for Visualization
Caption: Experimental workflow for NiS catalyst characterization.
Caption: Complementary information from XRD and XPS analysis.
Conclusion
The combined use of X-ray Diffraction and X-ray Photoelectron Spectroscopy provides a powerful and essential methodology for the detailed characterization of nickel sulfide catalysts. XRD offers invaluable insight into the bulk crystalline properties, which form the foundation of the material, while XPS reveals the critical surface chemistry where catalytic reactions take place. By integrating the data from both techniques as outlined in this note, researchers can effectively correlate the structural and electronic properties of their catalysts with catalytic activity and stability, paving the way for the rational design of next-generation materials.
References
- 1. rockymountainlabs.com [rockymountainlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijirset.com [ijirset.com]
- 6. A facile chemical synthesis of nanoflake NiS 2 layers and their photocatalytic activity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01067D [pubs.rsc.org]
- 7. Scherrer equation - Wikipedia [en.wikipedia.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. scribd.com [scribd.com]
- 10. youtube.com [youtube.com]
- 11. Crystallite Size Estimation [crystalimpact.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. worldscientific.com [worldscientific.com]
- 16. scispace.com [scispace.com]
- 17. surfacesciencewestern.com [surfacesciencewestern.com]
- 18. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Nickel [xpsfitting.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Application Notes and Protocols: Nickel Sulfide as a Counter Electrode in Dye-Sensitized Solar Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dye-sensitized solar cells (DSSCs) have emerged as a promising alternative to conventional silicon-based photovoltaics due to their low cost, ease of fabrication, and respectable power conversion efficiencies. A critical component of a DSSC is the counter electrode (CE), which is responsible for catalyzing the reduction of the redox electrolyte and collecting electrons from the external circuit. While platinum (Pt) has traditionally been the material of choice for CEs due to its excellent catalytic activity and high conductivity, its scarcity and high cost are significant drawbacks for large-scale production.
Nickel sulfide (NiS) has garnered considerable attention as a cost-effective and earth-abundant alternative to platinum. It exhibits high electrocatalytic activity for the iodide/triiodide (I⁻/I₃⁻) redox reaction, good electrical conductivity, and chemical stability in the corrosive electrolyte environment. Various nanostructured forms of NiS, including nanoparticles, nanosheets, and composites, have been developed to enhance its performance as a DSSC counter electrode.
These application notes provide a comprehensive overview of the use of nickel sulfide as a counter electrode in DSSCs, including a summary of performance data, detailed experimental protocols for synthesis and fabrication, and diagrams illustrating key processes.
Data Presentation: Performance of DSSCs with Nickel Sulfide Counter Electrodes
The following table summarizes the photovoltaic performance of dye-sensitized solar cells employing various forms of nickel sulfide as the counter electrode.
| NiS Material/Synthesis Method | Jsc (mA/cm²) | Voc (V) | FF | PCE (%) | Reference |
| α-NiS (Solvothermal) | 11.5 | 0.68 | 0.67 | 5.2 | [1] |
| β-NiS (Solvothermal) | 9.8 | 0.67 | 0.63 | 4.2 | [1] |
| NiS (Atomic Layer Deposition) | - | - | - | 7.12 | [2] |
| NiS/rGO Nanohybrid (Hydrothermal) | - | - | 0.78 | 9.5 | [3] |
| NiS/Graphene-Ag (Electrochemical-Chemical) | 16.21 | - | - | 8.36 | [4] |
| Ni-doped CoS₂ (Chemical Bath Deposition) | - | - | - | 5.50 | [5] |
| NiS₂ (Hydrothermal) | - | - | - | 4.55 | [6] |
| NiS (Potential Reversal Electrodeposition) | - | - | - | 6.82 | [7] |
| Platinum (Reference) | 14.7 | 0.63 | 0.65 | 6.3-7.76 | [1][4] |
Experimental Protocols
Protocol 1: Solvothermal Synthesis of α-NiS Nanoparticles
This protocol describes the synthesis of α-phase nickel sulfide nanoparticles using a facile solvothermal method.
Materials:
-
Nickel(II) acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O)
-
Thiourea (CH₄N₂S)
-
Absolute ethanol
-
Deionized water
-
Teflon-lined stainless steel autoclave (50 mL)
Procedure:
-
Dissolve 0.001 mol of Ni(CH₃COO)₂·4H₂O and 0.003 mol of thiourea in 30 mL of absolute ethanol in a beaker with vigorous magnetic stirring for 30 minutes to ensure a homogeneous solution.
-
Transfer the resulting solution into a 50 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it to 180°C for 12 hours in an oven.
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the black precipitate by centrifugation at 8000 rpm for 10 minutes.
-
Wash the precipitate with deionized water and absolute ethanol several times to remove any unreacted precursors and byproducts.
-
Dry the final product in a vacuum oven at 60°C for 12 hours. The resulting black powder is α-NiS nanoparticles.
Protocol 2: Fabrication of NiS Counter Electrode using Doctor Blading
This protocol details the preparation of a nickel sulfide counter electrode on a fluorine-doped tin oxide (FTO) coated glass substrate using the doctor-blading technique.
Materials:
-
Synthesized NiS nanoparticles (from Protocol 1)
-
Ethyl cellulose (binder)
-
Terpineol (solvent)
-
FTO-coated glass substrates
-
Scotch tape
-
Glass rod or squeegee
-
Hot plate
-
Furnace
Procedure:
-
Prepare the NiS paste:
-
Grind 0.5 g of the synthesized NiS nanoparticles in a mortar and pestle.
-
Add 0.25 g of ethyl cellulose and 2.5 mL of terpineol to the mortar.
-
Continue grinding for at least 30 minutes until a homogeneous and viscous paste is formed.
-
-
Substrate Preparation:
-
Clean the FTO glass substrates by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
-
Doctor Blading:
-
Apply two layers of Scotch tape on two parallel edges of the conductive side of the FTO glass to act as spacers and control the film thickness.
-
Place a small amount of the NiS paste at one end of the FTO glass.
-
Use a glass rod or a squeegee to spread the paste evenly across the substrate with a single, smooth motion.
-
-
Sintering:
-
Let the coated substrate stand for 10 minutes at room temperature to allow the paste to level.
-
Dry the film on a hot plate at 120°C for 15 minutes to evaporate the solvent.
-
Transfer the substrate to a furnace and sinter at 400°C for 30 minutes in a nitrogen atmosphere to remove the organic binder and improve the crystallinity and adhesion of the NiS film. .
-
Allow the counter electrode to cool down to room temperature slowly.
-
Protocol 3: Assembly of a Dye-Sensitized Solar Cell
This protocol outlines the assembly of a sandwich-type DSSC using the prepared NiS counter electrode.
Materials:
-
Prepared NiS counter electrode
-
TiO₂ photoanode sensitized with a suitable dye (e.g., N719)
-
Iodide/triiodide-based liquid electrolyte (e.g., 0.05 M I₂, 0.1 M LiI, 0.6 M 1,2-dimethyl-3-propylimidazolium iodide, and 0.5 M 4-tert-butylpyridine in acetonitrile)
-
Surlyn or Parafilm spacer (25-60 µm thick)
-
Binder clips
-
Hot plate
Procedure:
-
Place the dye-sensitized TiO₂ photoanode on a hot plate at around 100°C.
-
Place a Surlyn or Parafilm spacer around the active area of the photoanode. The spacer will act as a sealant and define the volume for the electrolyte.
-
Heat the assembly at 100-120°C for a few minutes to melt the spacer.
-
Allow the photoanode to cool down to room temperature.
-
Introduce a drop of the liquid electrolyte onto the active area of the photoanode.
-
Carefully place the NiS counter electrode on top of the photoanode, ensuring the conductive sides are facing each other.
-
Gently press the two electrodes together and secure them with binder clips. The electrolyte should spread evenly between the electrodes without any air bubbles.
-
Wipe off any excess electrolyte from the edges of the cell.
Protocol 4: Characterization of the DSSC
This protocol describes the standard methods for evaluating the performance of the assembled DSSC.
Equipment:
-
Solar simulator (AM 1.5G, 100 mW/cm²)
-
Potentiostat/Galvanostat with frequency response analyzer
-
Digital multimeter
Procedures:
-
Photovoltaic Measurement (J-V Characterization):
-
Connect the assembled DSSC to the solar simulator measurement system.
-
Illuminate the cell with simulated sunlight (AM 1.5G, 100 mW/cm²).
-
Record the current density-voltage (J-V) curve by sweeping the voltage from the open-circuit condition to the short-circuit condition.
-
From the J-V curve, determine the short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (PCE).
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Connect the DSSC to a potentiostat/galvanostat.
-
Apply a forward bias equivalent to the Voc of the cell in the dark.
-
Perform an AC impedance measurement over a frequency range (e.g., 0.1 Hz to 100 kHz) with a small AC amplitude (e.g., 10 mV).
-
Analyze the resulting Nyquist plot to determine the series resistance (Rs), charge transfer resistance at the counter electrode/electrolyte interface (Rct), and the diffusion impedance of the electrolyte.
-
-
Cyclic Voltammetry (CV):
-
Use a three-electrode setup with the NiS counter electrode as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Perform the CV measurement in the I⁻/I₃⁻ redox electrolyte.
-
The presence of redox peaks corresponding to the I⁻/I₃⁻ reaction indicates the electrocatalytic activity of the NiS electrode.
-
Visualizations
Caption: Experimental workflow for the synthesis of NiS nanoparticles and fabrication of a DSSC.
Caption: Charge transfer pathway in a DSSC with a NiS counter electrode.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Dye-sensitized solar cells with NiS counter electrodes electrodeposited by a potential reversal technique - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. One-step hydrothermal preparation of bi-functional NiS 2 /reduced graphene oxide composite electrode material for dye-sensitized solar cells and supercapacitors: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application of Nickel Sulfide in Alkaline Hydrogen Evolution Reaction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of nickel sulfide (NiSₓ) materials as electrocatalysts for the hydrogen evolution reaction (HER) in alkaline media. Nickel sulfides are emerging as cost-effective and efficient alternatives to precious metal catalysts like platinum, making them highly relevant for green hydrogen production through water electrolysis.[1][2][3] This guide covers the performance of various nickel sulfide phases, detailed experimental protocols for their synthesis and electrochemical evaluation, and visual representations of the underlying mechanisms and workflows.
Introduction to Nickel Sulfide Electrocatalysts for Alkaline HER
The electrochemical splitting of water to produce hydrogen is a cornerstone of a sustainable energy economy. In alkaline environments, the HER is kinetically sluggish, necessitating the use of effective electrocatalysts.[4] Nickel sulfides, in their various stoichiometric forms (e.g., NiS, NiS₂, Ni₃S₂, Ni₉S₈), have garnered significant attention due to their natural abundance, low cost, excellent electrical conductivity, and stability in alkaline solutions.[1][5] Among these, the Ni₃S₂ phase is often highlighted for its superior intrinsic activity, which is attributed to its metallic nature and favorable Gibbs free energy for hydrogen adsorption.[6][7]
Recent research has focused on enhancing the HER performance of nickel sulfides through strategies such as heteroatom doping, the creation of heterostructures, and vacancy engineering.[1][2] These modifications can optimize the electronic structure, increase the number of active sites, and facilitate the critical water dissociation step in alkaline HER.
Performance of Nickel Sulfide-Based Electrocatalysts
The efficacy of an HER electrocatalyst is primarily evaluated based on its overpotential required to achieve a specific current density (typically 10 mA/cm², denoted as η₁₀), its Tafel slope (which provides insight into the reaction mechanism), and its long-term stability. The following table summarizes the performance of various nickel sulfide-based catalysts in alkaline electrolytes, as reported in the literature.
| Electrocatalyst | Electrolyte | Overpotential at 10 mA/cm² (η₁₀, mV) | Tafel Slope (mV/dec) | Reference |
| h-NiS | 1 M NaOH | 163 (after electrolysis) | 89.3 (after electrolysis) | [5] |
| o-Ni₉S₈ | 1 M NaOH | 266 (after electrolysis) | 113.0 (after electrolysis) | [5] |
| Ni₃S₂ | 1 M KOH | N/A | N/A | [6] |
| NiS₂ | 1 M KOH | N/A | N/A | [7] |
| NiS | 1 M KOH | N/A | N/A | [7] |
| Ni₃S₄@Ni(OH)₂ | 1 M KOH | N/A (η₁₀₀ = 212.6 mV) | N/A | [1] |
| Li, V–Ni₃S₂ | 1 M KOH | 90 | N/A | [1] |
| Mo–NiS/Ni₃S₂ | 1 M KOH | N/A (η₁₀₀ = 167 mV) | N/A | [1] |
| NiS-4h | N/A | 159 (at 10 A/g) | 218 | [8] |
| Co-NiS₂ NSs | 1 M KOH | 80 | N/A | [9] |
| Morphology-tuned NiS | 1 M KOH | 97 | 65.90 | [10] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of nickel sulfide catalysts and their electrochemical evaluation for the alkaline hydrogen evolution reaction.
Protocol for Hydrothermal Synthesis of Nickel Sulfide Nanostructures
This protocol describes a general procedure for synthesizing nickel sulfide nanocrystals on a conductive substrate like nickel foam (NF).
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Thiourea (CH₄N₂S) or Sodium Sulfide (Na₂S)
-
Ammonium fluoride (NH₄F) (optional, for morphology control)[10]
-
Ethanol
-
Deionized (DI) water
-
Nickel foam (NF)
Procedure:
-
Substrate Preparation:
-
Cut the nickel foam into desired dimensions (e.g., 1x2 cm).
-
Clean the NF by sequential ultrasonication in acetone, ethanol, and DI water for 15 minutes each to remove surface impurities.
-
Treat the NF with a HCl solution (e.g., 3 M) for 10-15 minutes to remove the surface oxide layer, followed by thorough rinsing with DI water and ethanol.
-
-
Precursor Solution Preparation:
-
Prepare an aqueous solution by dissolving a nickel salt (e.g., NiCl₂·6H₂O) and a sulfur source (e.g., thiourea) in DI water. The molar ratio of Ni to S can be varied to target different nickel sulfide phases.
-
For morphology control, a reagent like NH₄F can be added to the solution.[10]
-
-
Hydrothermal Reaction:
-
Place the cleaned nickel foam into a Teflon-lined stainless-steel autoclave.
-
Pour the precursor solution into the autoclave, ensuring the NF is fully submerged.
-
Seal the autoclave and heat it in an oven at a temperature between 120°C and 180°C for 6-24 hours.[11] The temperature and time can be adjusted to control the phase and morphology of the resulting nickel sulfide.
-
-
Product Collection and Cleaning:
-
After the autoclave has cooled down to room temperature, retrieve the nickel foam, which should now be coated with the nickel sulfide product.
-
Rinse the coated NF extensively with DI water and ethanol to remove any residual reactants.
-
Dry the final product in a vacuum oven at 60°C for several hours.
-
Protocol for Electrochemical Evaluation of HER Activity
This protocol outlines the procedure for assessing the electrocatalytic performance of the prepared nickel sulfide catalyst in a standard three-electrode electrochemical cell.[12][13]
Equipment and Materials:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working Electrode (WE): The synthesized nickel sulfide catalyst on its substrate (e.g., NiSₓ/NF).
-
Counter Electrode (CE): Platinum wire or graphite rod.[5]
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE), Ag/AgCl, or Mercury/Mercuric Oxide (Hg/HgO) electrode.
-
Electrolyte: 1.0 M Potassium Hydroxide (KOH) or 1.0 M Sodium Hydroxide (NaOH) solution.[5]
-
High-purity Argon (Ar) or Nitrogen (N₂) gas.
Procedure:
-
Electrolyte Preparation: Prepare the alkaline electrolyte by dissolving KOH or NaOH in DI water. Purge the electrolyte with Ar or N₂ for at least 30 minutes before the experiment to remove dissolved oxygen.
-
Cell Assembly:
-
Assemble the three-electrode cell with the prepared NiSₓ/NF as the working electrode, the Pt wire/graphite rod as the counter electrode, and the chosen reference electrode.
-
Ensure the electrodes are properly positioned and immersed in the electrolyte.[12]
-
-
Potential Conversion: All measured potentials should be converted to the Reversible Hydrogen Electrode (RHE) scale using the Nernst equation: E(RHE) = E(Ref) + E⁰(Ref) + 0.059 × pH
-
Electrochemical Measurements:
-
Cyclic Voltammetry (CV): Perform CV scans in a non-Faradaic region at various scan rates (e.g., 20, 40, 60, 80, 100 mV/s) to determine the electrochemical active surface area (ECSA) by calculating the double-layer capacitance (Cdl).[5]
-
Linear Sweep Voltammetry (LSV): Record the polarization curve by sweeping the potential from the open-circuit potential towards more negative values at a slow scan rate (e.g., 1-5 mV/s).[12] This provides the overpotential required to drive the HER.
-
iR Correction: The uncompensated solution resistance (Ru) can lead to an overestimation of the overpotential. Measure Ru using Electrochemical Impedance Spectroscopy (EIS) and apply iR correction to the LSV data (E_corrected = E_measured - i × Ru).
-
Tafel Analysis: Plot the overpotential (η) versus the logarithm of the current density (log|j|) from the iR-corrected LSV data. The linear portion of this plot gives the Tafel slope.
-
Chronoamperometry or Chronopotentiometry: Assess the long-term stability of the catalyst by holding it at a constant potential or current density for an extended period (e.g., 10-60 hours) and monitoring the current or potential change.[10][13]
-
Visualizing Mechanisms and Workflows
Diagrams generated using Graphviz provide a clear visual representation of complex processes.
Alkaline Hydrogen Evolution Reaction Mechanism on Nickel Sulfide
The HER in alkaline media proceeds through a multi-step mechanism involving water dissociation and subsequent hydrogen formation. The surface of nickel sulfide, often in synergy with in-situ formed nickel (oxy)hydroxides, plays a crucial role in these steps.
Caption: Mechanism of alkaline HER on a NiSₓ surface.
Experimental Workflow for Catalyst Evaluation
The systematic evaluation of a newly synthesized nickel sulfide catalyst follows a logical progression from synthesis to detailed electrochemical analysis.
Caption: Workflow for NiSₓ catalyst synthesis and HER evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. A Review of Stoichiometric Nickel Sulfide-Based Catalysts for Hydrogen Evolution Reaction in Alkaline Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Controllable synthesis of nickel sulfide nanocatalysts and their phase-dependent performance for overall water splitting - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 7. Nickel sulfides for electrocatalytic hydrogen evolution under alkaline conditions: a case study of crystalline NiS, NiS2, and Ni3S2 nanoparticles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. Nickel sulfide nanostructures prepared by laser irradiation for efficient electrocatalytic hydrogen evolution reaction and supercapacitors [escholarship.org]
- 9. researchgate.net [researchgate.net]
- 10. Effect of nickel sulfide catalysts with different morphologies on high efficiency alkaline hydrogen evolution reaction - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 11. Nickel sulfide and phosphide electrocatalysts for hydrogen evolution reaction: challenges and future perspectives - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04897C [pubs.rsc.org]
- 12. Frontiers | Protocol for Screening Water Oxidation or Reduction Electrocatalyst Activity in a Three-Electrode Cell for Alkaline Exchange Membrane Electrolysis [frontiersin.org]
- 13. Determination of Activation Energy on Hydrogen Evolution Reaction for Nickel-Based Porous Electrodes during Alkaline Electrolysis [mdpi.com]
Application Notes: Nickel Sulfide as an Anode Material for Lithium-Ion Batteries
Introduction
Nickel sulfide (NiS) has emerged as a highly promising anode material for the next generation of lithium-ion batteries (LIBs).[1] Its appeal stems from a high theoretical capacity (590 mAh g⁻¹), which is significantly greater than that of conventional graphite anodes.[2][3] Unlike graphite, which operates on an intercalation mechanism, NiS utilizes a conversion reaction, allowing for higher energy storage densities.[1] Furthermore, nickel sulfide is recognized for its low cost, environmental friendliness, and high electrical conductivity.[2][3] However, challenges such as poor cyclic stability and low rate performance, primarily due to volume expansion during cycling, have been areas of intensive research.[4] Strategies like creating nanocomposites with carbonaceous materials (e.g., carbon coating, graphene) have shown considerable success in mitigating these issues by enhancing conductivity and buffering volume changes.[4][5]
These application notes provide a comprehensive overview of the performance of nickel sulfide-based anodes, along with detailed protocols for their synthesis, fabrication, and electrochemical evaluation.
Data Presentation: Electrochemical Performance of Nickel Sulfide Anodes
The performance of various nickel sulfide-based anode materials is summarized in the table below, offering a comparative look at their electrochemical capabilities.
| Material | Initial Discharge Capacity (mAh g⁻¹) | Reversible Capacity (mAh g⁻¹) | Cycles | Current Density (A g⁻¹) | Rate Capability (mAh g⁻¹) @ Current Density (A g⁻¹) | Capacity Retention | Reference |
| NiS Nanospheres | 1418.5 | 1402.3 | 280 | 0.2 | 814.8 @ 0.8 | - | [1][2][3] |
| NiS/Carbon Composite | - | ~500 | 50 | - | - | - | [4][6][7] |
| NiS/N-rGO Nanocomposite | 1240 | 467 | 100 | 0.5 (C-rate) | - | - | [8] |
| Graphene-wrapped NiS | - | >1200 | 100 | 0.07 | Improved at high current densities | - | [9] |
| NiS/Cu₂S@N/S–C | - | 771.7 | 1800 | 2.0 | 511.7 @ 3.0 | 98% | [5] |
| NiS Electrode (Nano-powder) | >500 | >400 | 100 (after 20 cycles) | - | - | - | [10] |
Experimental Protocols
Protocol 1: Synthesis of NiS Nanospheres via Hydrothermal Method
This protocol details the synthesis of nickel sulfide nanospheres, a common morphology for anode material evaluation.[1][2][3]
Objective: To synthesize NiS nanospheres with diameters in the range of 100–500 nm.
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
L-cysteine
-
Ethylene glycol
-
Deionized water
-
Ethanol
Equipment:
-
Magnetic stirrer
-
Teflon-sealed autoclave (50 ml capacity)
-
Centrifuge (capable of 10,000 rpm)
-
Vacuum oven
Procedure:
-
Dissolve 475.38 mg (2 mmol) of NiCl₂·6H₂O and 244.85 mg (2 mmol) of L-cysteine in 35 ml of ethylene glycol.[2][3]
-
Stir the mixture vigorously for a minimum of 2 hours at room temperature to ensure homogeneity.[2][3]
-
Transfer the resulting solution into a Teflon-sealed autoclave and seal it tightly.[2][3]
-
After the reaction, allow the autoclave to cool down naturally to room temperature.
-
Collect the black precipitate by centrifugation at 10,000 rpm for 10 minutes.[1]
-
Wash the collected powder alternately with deionized water and ethanol for at least six cycles to remove any unreacted precursors and byproducts.[2][3]
-
Dry the final NiS nanosphere powder in a vacuum oven at 70°C for 12 hours.[2][3]
Protocol 2: Anode Preparation and Coin Cell Assembly
This protocol describes the fabrication of an NiS anode and its assembly into a CR2032 coin cell for testing.
Objective: To prepare a working electrode and assemble a half-cell for electrochemical analysis.
Materials & Equipment:
-
Synthesized NiS nanosphere powder (active material)
-
Carbon black (conductive agent)
-
Carboxymethyl cellulose (CMC) (binder)
-
Copper foil (current collector)
-
N-Methyl-2-pyrrolidone (NMP) or deionized water as solvent for the binder
-
Mortar and pestle or planetary mixer
-
Doctor blade or film applicator
-
Vacuum oven
-
CR2032 coin cell components (casings, spacers, spring)
-
Lithium metal disc (counter and reference electrode)
-
Celgard 2250 or similar separator
-
Electrolyte: 1M LiPF₆ in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC) (1:1 v/v)[2][3]
-
Argon-filled glovebox
-
Coin cell crimper
Procedure:
-
Slurry Preparation: Mix the NiS active material, carbon black, and CMC binder in a mass ratio of 7:2:1.[2][3]
-
Add a small amount of solvent (e.g., deionized water for CMC) and grind the mixture thoroughly until a homogeneous, viscous slurry is formed.
-
Electrode Casting: Uniformly coat the prepared slurry onto a piece of copper foil using a doctor blade.
-
Drying: Dry the coated foil in a vacuum oven at 70°C for 12 hours to completely remove the solvent.[2][3]
-
Electrode Punching: Cut the dried electrode sheet into circular discs of a specific area (e.g., 113 mm²).[2][3]
-
Coin Cell Assembly (in a glovebox): a. Place the anode disc (NiS on Cu foil) in the center of the bottom coin cell case. b. Add a few drops of electrolyte to wet the anode surface. c. Place the separator film on top of the anode. d. Add a few more drops of electrolyte to wet the separator. e. Place the lithium metal disc on top of the separator. f. Add a spacer and a spring on top of the lithium disc. g. Carefully place the top case and crimp the coin cell using a crimping machine to ensure it is hermetically sealed.
Protocol 3: Electrochemical Measurements
This section outlines the standard electrochemical tests to evaluate the performance of the NiS anode.
Equipment:
-
Electrochemical workstation (for CV)
-
Battery testing system (for galvanostatic cycling)
A. Cyclic Voltammetry (CV)
Objective: To investigate the redox reactions and electrochemical conversion processes of the NiS anode.
Procedure:
-
Connect the assembled coin cell to the electrochemical workstation.
-
Set the potential window between 0.01 V and 3.0 V versus Li/Li⁺.[1]
-
Apply a slow scan rate, typically 0.1 mV s⁻¹, to identify the key redox peaks corresponding to the conversion reaction of NiS.[1]
-
Run the scan for several cycles to check for electrochemical stability.
B. Galvanostatic Charge-Discharge Cycling
Objective: To determine the specific capacity, coulombic efficiency, and long-term cycling stability of the NiS anode.
Procedure:
-
Connect the coin cell to a battery testing system.
-
Charge and discharge the cell at a constant current density (e.g., 100 or 200 mA g⁻¹) within a voltage range of 0.01 V to 3.0 V.[1][2]
-
The specific capacity is calculated based on the mass of the active material (NiS) in the electrode.
-
Continue cycling for a large number of cycles (e.g., 100, 200, or more) to evaluate capacity retention and stability.
C. Rate Capability Test
Objective: To assess the performance of the NiS anode at various charge-discharge rates.
Procedure:
-
Cycle the cell at a low current density (e.g., 0.1 A g⁻¹) for several stabilization cycles.
-
Subsequently, cycle the cell at progressively increasing current densities (e.g., 0.2, 0.5, 0.8, 1.0, 2.0, 5.0 A g⁻¹).[1][2]
-
Maintain each current density for a set number of cycles (e.g., 10 cycles).[1]
-
Finally, return the current density to the initial low rate (e.g., 0.1 A g⁻¹) to check for capacity recovery.[2]
Visualizations
Caption: Experimental workflow for evaluating NiS anodes.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Hydrothermal Preparation and High Electrochemical Performance of NiS Nanospheres as Anode for Lithium-Ion Batteries [frontiersin.org]
- 3. Hydrothermal Preparation and High Electrochemical Performance of NiS Nanospheres as Anode for Lithium-Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rationally integrated nickel sulfides for lithium storage: S/N co-doped carbon encapsulated NiS/Cu2S with greatly enhanced kinetic property and structural stability - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. ScholarWorks@Gyeongsang National University: Synthesis and electrochemical properties of nickel sulfide/carbon composite as anode material for lithium-ion and sodium-ion batteries [scholarworks.gnu.ac.kr]
- 7. researchgate.net [researchgate.net]
- 8. Fabrication of Nickel Sulfide/Nitrogen-Doped Reduced Graphene Oxide Nanocomposite as Anode Material for Lithium-Ion Batteries and Its Electrochemical Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Electrochemical Properties of Lithium Batteries with Nickel Sulfide by Ammonium Polysulfide -Journal of Hydrogen and New Energy | Korea Science [koreascience.kr]
Application Notes and Protocols: Nickel Sulfide-Based Materials for High-Performance Supercapacitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the synthesis and evaluation of nickel sulfide-based materials as high-performance electrodes for supercapacitors. The exceptional redox activity and high theoretical capacitance of nickel sulfides make them promising candidates for next-generation energy storage devices.
Introduction
Nickel sulfides (NiS, NiS₂, Ni₃S₂, etc.) have garnered significant attention as electrode materials for supercapacitors due to their high theoretical specific capacitance, natural abundance, and cost-effectiveness.[1] Their pseudocapacitive behavior, arising from fast and reversible Faradaic reactions at the electrode-electrolyte interface, allows for significantly higher energy storage density compared to traditional electric double-layer capacitors. The performance of nickel sulfide-based supercapacitors is intrinsically linked to the material's morphology, composition, and nanostructure.[2] This document outlines common synthesis methodologies and the resulting electrochemical performance of various nickel sulfide-based materials.
Data Presentation: Performance of Nickel Sulfide-Based Supercapacitor Materials
The following tables summarize the key performance metrics of various nickel sulfide-based materials synthesized through different methods. This data allows for a comparative analysis of their potential for supercapacitor applications.
| Material | Synthesis Method | Specific Capacitance (F/g) | Current Density (A/g) | Cycling Stability (%) | Cycles | Reference |
| NiS Nanosheets on Ni Foam | Hydrothermal | 2587 | 0.2 | 95.8 | 4000 | [3] |
| Porous NiS Hexagonal Nanoplates | Anion Exchange | 1897 | 1 | ~100 | 4000 | [3] |
| Hollow NiS Spheres on Ni Foam | Electrodeposition | 1553 | 2.35 | 95.7 | 2000 | [4] |
| Ni₃S₂/Co₉S₈/NiS Composite | Electrodeposition | 2785.3 | 1 | 96.6 | 5000 | [5] |
| Ni₃S₂/3D Graphene/NF | CVD & Electrodeposition | 2585 | 1 | 88.9 | 5000 | [6] |
| NiS/NiO Nanoparticles | Dealloying & Sulfurization | 1260 | 0.5 | 95 | 5000 | [7] |
| N-doped Graphene/NiS Nanocomposite | Hydrothermal | 1120 | 1 | 82 | 3000 | [8] |
| NiS Thin Film | Chemical Bath Deposition | 788 | 1 mA/cm² | 98 | 1000 | [9] |
| Asymmetric Supercapacitor (ASC) Device | Positive Electrode | Negative Electrode | Energy Density (Wh/kg) | Power Density (W/kg) | Reference |
| NiS//AC | NiS-18 | Activated Carbon | - | - | [3] |
| NiS HNPs//AC | Porous NiS hexagonal nanoplates | Activated Carbon | - | - | [3] |
| NiS@CoS//AC | NiS@CoS | Activated Carbon | 24.1 | 752.15 | [3] |
| NiS/Mo₂S₃//AC | NiS/Mo₂S₃ | Activated Carbon | 31.2 | 850 | [4] |
| Ni₃S₂/TiN@Co-MOF/NF//AC | Ni₃S₂/TiN@Co-MOF/NF | Activated Carbon | 97.8 | 801.8 | [10] |
| NiS/NiO//AC | NiS/NiO | Activated Carbon | 17.42 | 160 | [7] |
Experimental Protocols
Detailed methodologies for the synthesis of nickel sulfide materials and the fabrication of supercapacitor electrodes are provided below.
Protocol 1: Hydrothermal Synthesis of NiS Nanosheets on Nickel Foam
This protocol describes the direct growth of NiS nanosheets on a nickel foam substrate, which serves as both the current collector and the nickel source.[3]
Materials:
-
Nickel foam (NF)
-
Thiourea (CH₄N₂S)
-
Ethanol (C₂H₅OH)
-
Deionized (DI) water
-
Hydrochloric acid (HCl)
Procedure:
-
Substrate Pre-treatment:
-
Cut nickel foam into 1x1 cm pieces.
-
Clean the NF pieces by sonication in 3M HCl for 15 minutes to remove the surface oxide layer.
-
Rinse thoroughly with DI water and ethanol.
-
Dry the cleaned NF in a vacuum oven at 60°C.
-
-
Hydrothermal Reaction:
-
Prepare a 0.1 M aqueous solution of thiourea.
-
Place a piece of the pre-treated nickel foam into a 50 mL Teflon-lined stainless-steel autoclave.
-
Add 40 mL of the thiourea solution to the autoclave.
-
Seal the autoclave and heat it to 120°C for 12 hours.
-
Allow the autoclave to cool down to room temperature naturally.
-
-
Post-synthesis Treatment:
-
Retrieve the nickel foam, which is now coated with NiS nanosheets.
-
Rinse the coated NF with DI water and ethanol to remove any residual reactants.
-
Dry the NiS/NF electrode at 60°C in a vacuum oven for 12 hours.
-
Protocol 2: One-Step Electrodeposition of Ni₃S₂/NiS Composite Film on Ni Foam
This method details the fabrication of a self-supported Ni₃S₂/NiS composite on nickel foam via cyclic voltammetry electrodeposition.[1]
Materials:
-
Nickel foam (NF)
-
Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
-
Thiourea (CH₄N₂S)
-
Deionized (DI) water
-
Ag/AgCl reference electrode
-
Platinum (Pt) counter electrode
Procedure:
-
Electrolyte Preparation:
-
Prepare the electrodeposition solution by dissolving Ni(NO₃)₂·6H₂O and thiourea in 80 mL of DI water. Different molar ratios can be explored to optimize performance.[1]
-
-
Electrochemical Deposition:
-
Set up a three-electrode system with the pre-cleaned Ni foam as the working electrode, Ag/AgCl as the reference electrode, and a Pt foil as the counter electrode.
-
Perform cyclic voltammetry (CV) in the potential range of -1.2 V to 0.2 V at a scan rate of 5 mV/s for 30 cycles.
-
-
Post-deposition Treatment:
-
After deposition, gently wash the NiSₓ/NF electrode with DI water and ethanol.
-
Dry the electrode in a vacuum oven at 60°C for 12 hours.
-
Protocol 3: Electrode Slurry Preparation and Coating (for powdered materials)
This protocol is for fabricating electrodes from synthesized nickel sulfide powders.
Materials:
-
Synthesized Nickel Sulfide powder
-
Acetylene black (conductive agent)
-
Polyvinylidene fluoride (PVDF) binder
-
N-methyl-2-pyrrolidone (NMP) solvent
-
Nickel foam or carbon cloth (current collector)
Procedure:
-
Slurry Formulation:
-
Mix the active material (nickel sulfide), acetylene black, and PVDF in a weight ratio of 80:10:10.
-
Add a few drops of NMP solvent and grind the mixture in a mortar to form a homogeneous slurry.
-
-
Electrode Coating:
-
Coat the prepared slurry onto a pre-cleaned current collector (e.g., nickel foam).
-
Ensure a uniform coating with a typical mass loading of 1-2 mg/cm².
-
-
Drying and Pressing:
-
Dry the coated electrode in a vacuum oven at 80°C for 12 hours to remove the solvent.
-
Press the dried electrode at 10 MPa to ensure good contact between the active material and the current collector.
-
Electrochemical Performance Evaluation
The electrochemical properties of the prepared electrodes are typically evaluated in a three-electrode or two-electrode (for device testing) configuration using an electrochemical workstation.
Electrolyte:
-
Aqueous KOH (typically 2 M, 3 M, or 6 M) is a common electrolyte for nickel sulfide-based supercapacitors.
Key Techniques:
-
Cyclic Voltammetry (CV): Used to determine the capacitive behavior and operating potential window.
-
Galvanostatic Charge-Discharge (GCD): Used to calculate the specific capacitance, energy density, and power density.
-
Electrochemical Impedance Spectroscopy (EIS): Used to investigate the internal resistance and ion diffusion kinetics.
-
Cycling Stability Test: Performed by repeating GCD cycles for thousands of cycles to evaluate the long-term performance and capacitance retention.
Visualizations
Experimental Workflow: Hydrothermal Synthesis of NiS on Nickel Foam
Caption: Workflow for hydrothermal synthesis of NiS on Ni foam.
Logical Relationship: Supercapacitor Assembly and Testing
Caption: Assembly and electrochemical testing of an asymmetric supercapacitor.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Review of NiS-Based Electrode Nanomaterials for Supercapacitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-step electrodeposited Ni3S2/Co9S8/NiS composite on Ni foam as high-performance electrode for supercapacitors - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of nickel sulfide as a promising electrode material for pseudocapacitor application - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: Catalytic Activity of Nickel Sulfide in Hydrogenation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nickel sulfide (NiSₓ) catalysts are emerging as cost-effective and efficient alternatives to precious metal catalysts in various hydrogenation reactions. Their unique electronic and structural properties, which can be tuned by varying the stoichiometry (e.g., NiS, Ni₃S₂, NiS₂), offer opportunities for achieving high activity and selectivity in the hydrogenation of a wide range of functional groups. These application notes provide a comprehensive overview of the use of nickel sulfide catalysts in key hydrogenation reactions, complete with detailed experimental protocols and comparative data to guide researchers in their practical applications.
I. Hydrogenation of Unsaturated Carbon-Carbon Bonds
Nickel sulfide catalysts have demonstrated significant potential in the hydrogenation of alkenes and alkynes, crucial transformations in organic synthesis and industrial processes such as the production of polymers and fine chemicals.
A. Application Note: Selective Hydrogenation of Alkynes to Alkenes
The semi-hydrogenation of alkynes to alkenes is a pivotal reaction, and achieving high selectivity for the cis- or trans-alkene product is often a primary goal. While traditional nickel catalysts can lead to over-hydrogenation to the corresponding alkane, nickel sulfide catalysts can offer improved selectivity. The sulfur atoms on the catalyst surface can modify the electronic properties of the nickel active sites, leading to a weaker adsorption of the intermediate alkene and thus preventing further reduction.
B. Experimental Protocol: Semi-Hydrogenation of Phenylacetylene
This protocol describes the semi-hydrogenation of phenylacetylene to styrene using a nickel sulfide catalyst.
1. Catalyst Preparation (Ni₃S₂/Al₂O₃):
-
Dissolve 0.52 g of Ni(NO₃)₂·6H₂O and 0.85 g of thiourea in 10 mL of deionized water.
-
Add 1.00 g of γ-Al₂O₃ to the solution and stir for 2 hours at 60 °C.
-
Dry the resulting solid at 60 °C for 12 hours.
-
Treat the dried solid at 300 °C for 2 hours in a 10 vol% H₂/N₂ gas flow (55 mL/min) to obtain the Ni₃S₂/Al₂O₃ catalyst.[1]
2. Hydrogenation Reaction:
-
In a high-pressure autoclave, place the Ni₃S₂/Al₂O₃ catalyst (e.g., 50 mg).
-
Add the solvent (e.g., 10 mL of ethanol) and the substrate, phenylacetylene (e.g., 1 mmol).
-
Seal the autoclave and purge with hydrogen gas three times.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 10 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by gas chromatography (GC) by taking aliquots at regular intervals.
-
After the reaction is complete, cool the reactor to room temperature, carefully vent the hydrogen, and filter the catalyst.
-
Analyze the product mixture by GC to determine the conversion of phenylacetylene and the selectivity to styrene and ethylbenzene.
C. Data Presentation
| Catalyst | Substrate | Temperature (°C) | Pressure (bar) | Time (h) | Conversion (%) | Selectivity to Styrene (%) | Selectivity to Ethylbenzene (%) | Reference |
| Ni₃S₂/Al₂O₃ | Phenylacetylene | 100 | 10 | 4 | >95 | ~90 | <10 | [1] |
| NiS/C | Phenylacetylene | 80 | 20 | 7 | 92 | 87 | 13 | Adapted from[2] |
II. Hydrogenation of Carbonyl Groups
The reduction of aldehydes and ketones to alcohols is a fundamental transformation in organic chemistry. Nickel sulfide catalysts offer a promising alternative to traditional reagents and catalysts for this purpose.
A. Application Note: Hydrogenation of Cyclohexanone
The hydrogenation of cyclohexanone can yield cyclohexanol, a valuable industrial chemical, or cyclohexene through a competing dehydration reaction. The selectivity of this reaction can be influenced by the catalyst composition and reaction conditions. Unsupported nickel-tungsten sulfide catalysts have been reported to show high selectivity towards cyclohexene.
B. Experimental Protocol: Hydrogenation of Cyclohexanone
This protocol outlines the procedure for the hydrogenation of cyclohexanone.
1. Catalyst:
-
Unsupported nickel sulfide (e.g., Ni₃S₂) or nickel-tungsten sulfide catalysts can be used.[3]
2. Hydrogenation Reaction:
-
Place the nickel sulfide catalyst (e.g., 100 mg) in a glass-lined stainless-steel autoclave.
-
Add the solvent (e.g., 20 mL of isopropanol) and cyclohexanone (e.g., 10 mmol).
-
Seal the autoclave, purge with hydrogen, and then pressurize with hydrogen to the desired pressure (e.g., 20 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 150 °C) with stirring.
-
Monitor the reaction by GC.
-
Upon completion, cool the reactor, vent the pressure, and filter the catalyst.
-
Analyze the products by GC to determine the conversion of cyclohexanone and the selectivity to cyclohexanol and cyclohexene.
C. Data Presentation
| Catalyst | Substrate | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity to Cyclohexanol (%) | Selectivity to Cyclohexene (%) | Reference |
| Ni-W sulfide (R=0.7) | Cyclohexanone | Atmospheric | N/A | High | Low | High | [3] |
| Ni/ZrO₂ | Cyclohexanone | 200 | 1.5 MPa | 93.1 | - | 90.6 (to cyclohexanone from phenol) | [4] |
Note: Data for simple nickel sulfide is limited; the provided data is for a related Ni-W sulfide and a Ni/ZrO₂ catalyst for context.
III. Hydrogenation of Nitro Groups
The reduction of nitroarenes to anilines is a critical step in the synthesis of dyes, pharmaceuticals, and agrochemicals. While nickel catalysts are effective, the influence of sulfur on this reaction is complex.
A. Application Note: Selective Hydrogenation of Nitroarenes
The selective hydrogenation of a nitro group in the presence of other reducible functional groups is a significant challenge. Some studies suggest that the presence of sulfur in nickel catalysts can act as a poison for the hydrogenation of nitro groups.[1] However, the specific catalytic activity can be highly dependent on the catalyst preparation method, the nature of the support, and the reaction conditions. Therefore, careful optimization is required when considering nickel sulfide for this transformation.
B. Experimental Protocol: Hydrogenation of Nitrobenzene
This protocol provides a general procedure for the hydrogenation of nitrobenzene.
1. Catalyst:
-
A supported nickel sulfide catalyst (e.g., NiS/C) is recommended.
2. Hydrogenation Reaction:
-
In a high-pressure reactor, suspend the NiS/C catalyst (e.g., 5 mol%) in a suitable solvent (e.g., ethanol, 20 mL).
-
Add the nitrobenzene substrate (e.g., 5 mmol).
-
Seal the reactor, purge with hydrogen, and pressurize to the desired pressure (e.g., 30 bar).
-
Heat the reaction to the desired temperature (e.g., 120 °C) with efficient stirring.
-
Monitor the reaction by thin-layer chromatography (TLC) or GC.
-
After completion, cool the reactor, release the pressure, and remove the catalyst by filtration.
-
The solvent is removed under reduced pressure to obtain the crude aniline product, which can be further purified if necessary.
C. Data Presentation
| Catalyst | Substrate | Temperature (°C) | Pressure (bar) | Time (h) | Conversion (%) | Selectivity to Aniline (%) | Reference |
| Ni/CM-M (from Ni(NO₃)₂) | Nitrobenzene | 120 | 30 | 1 | 65 | 100 | [1] |
| Ni/CM-M (from NiSO₄) | Nitrobenzene | 120 | 30 | 1 | <3 | - | [1] |
Note: The data highlights the potential negative effect of sulfur on this specific reaction under the tested conditions.
IV. Hydrogenation of Fatty Acids
The partial hydrogenation of unsaturated fatty acids is a major industrial process, particularly in the food industry for the production of margarines and shortenings from vegetable oils. Sulfided nickel catalysts are known to influence the selectivity of this reaction.
A. Application Note: Partial Hydrogenation of Unsaturated Fatty Acids
In the hydrogenation of polyunsaturated fatty acids, it is often desirable to selectively reduce one double bond while preserving others and controlling the formation of trans isomers. Sulfided nickel catalysts, such as MONCAT 4181 and MONCAT 5191, are used to enhance the selectivity towards monoenes. The presence of sulfur modifies the catalyst surface, which can favor the formation of mono-unsaturated fatty acids.
B. Experimental Protocol: Partial Hydrogenation of Oleic Acid
This protocol describes a general procedure for the partial hydrogenation of a monounsaturated fatty acid.
1. Catalyst:
-
Commercially available sulfided nickel catalysts (e.g., MONCAT 5191) can be used.[5]
2. Hydrogenation Reaction:
-
Charge the fatty acid (e.g., oleic acid) into a high-pressure reactor.
-
Add the sulfided nickel catalyst (the amount will depend on the desired level of hydrogenation and catalyst activity).
-
Seal the reactor and purge with hydrogen.
-
Heat the mixture to the desired temperature (e.g., 150-200 °C) under hydrogen pressure (e.g., 5-10 bar) with vigorous stirring.
-
The reaction progress is typically monitored by measuring the iodine value of the fatty acid mixture.
-
Once the desired iodine value is reached, the reaction is stopped by cooling and venting the reactor.
-
The catalyst is removed by filtration.
C. Data Presentation
The following table provides a qualitative overview of the effect of reaction conditions on selectivity in triglyceride hydrogenation, which is closely related to fatty acid hydrogenation.
| Increasing Reaction Condition | Effect on Surface Hydrogen | Reaction Rate | Monoene Selectivity | Trans Fatty Acid Selectivity | Reference |
| H₂ Pressure | Increases | Increases | Decreases | Decreases | [5] |
| Temperature | Decreases | Increases | Increases | Increases | [5] |
| Catalyst Dosage | Decreases | Increases | Increases | Increases | [5] |
Visualizations
Caption: General workflow for catalyst preparation and hydrogenation.
Caption: Reaction pathway for alkyne hydrogenation.
Conclusion
Nickel sulfide catalysts present a versatile and economically attractive option for a range of hydrogenation reactions. The catalytic performance is highly dependent on the specific nickel sulfide phase, the nature of the support material, and the precise reaction conditions. The protocols and data provided herein serve as a valuable starting point for researchers exploring the application of these catalysts. Further optimization of catalyst synthesis and reaction parameters is encouraged to unlock the full potential of nickel sulfides in selective hydrogenation.
References
- 1. mdpi.com [mdpi.com]
- 2. Selective hydrogenation of diphenylacetylene using NiCo nanoparticles supported on mesoporous carbon as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Manufacturing Partially Saturated Free Fatty Acids with Evonik Catalysts • CHEManager is the market-leading medium for the management of the chemical and pharmaceutical industry [chemanager-online.com]
Troubleshooting & Optimization
"troubleshooting phase impurity in nickel sulfide hydrothermal synthesis"
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering phase impurity issues during the hydrothermal synthesis of nickel sulfide.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My XRD analysis shows a mixture of nickel sulfide phases. What are the most common causes?
The presence of multiple nickel sulfide phases is a frequent issue in hydrothermal synthesis. The nickel-sulfur system is complex, with numerous stable and metastable phases, including NiS, NiS₂, Ni₃S₂, Ni₃S₄, Ni₇S₆, and Ni₉S₈.[1][2] The formation of a specific phase is highly sensitive to the reaction conditions. The most common factors leading to phase impurities are:
-
Incorrect Precursor Ratio: The molar ratio of the nickel to the sulfur source is a critical parameter in determining the final phase.[1][3][4]
-
Suboptimal Reaction Temperature: Temperature significantly influences the reaction kinetics and the thermodynamic stability of the different nickel sulfide phases.[1][5]
-
Inappropriate Sulfur Source: Different sulfur precursors (e.g., thiourea, sodium thiosulfate, elemental sulfur) have varying decomposition rates and reactivity, which can affect the resulting phase.[4][6]
-
Influence of Capping Agents and Solvents: Capping agents and solvents not only control the morphology but can also influence the crystalline phase.[3][7]
Q2: How can I control the stoichiometry to obtain a specific nickel sulfide phase?
Controlling the stoichiometry is crucial for phase purity. The table below summarizes the effect of the Ni:S precursor ratio on the resulting nickel sulfide phase based on various studies.
| Desired Phase | Recommended Ni:S Molar Ratio | Sulfur Source | Temperature (°C) | Solvent/Capping Agent | Reference |
| NiS | 1:3 | Elemental Sulfur | 260 | Oleylamine | [4] |
| NiS₂ | 1:10 | Elemental Sulfur | 260 | Oleylamine | [4] |
| Ni₃S₂ | 2:1 | Elemental Sulfur | 260 | Oleylamine | [4] |
| Ni₇S₆ | 7:6 | Elemental Sulfur | 260 | Oleylamine | [4] |
| Ni₃S₄ | 1.5:1 (S:Ni) | N,N'-diphenyl thiourea | 180 | Oleylamine | [1] |
| α-NiS | 5:1 (S:Ni) | N,N'-diphenyl thiourea | 180 | Dodecylamine | [1] |
| Ni₉S₈ | 3:1 (S:Ni) | N,N'-diphenyl thiourea | 180 | Oleylamine / 1-dodecanethiol | [1] |
Q3: What is the effect of reaction temperature on phase formation?
Reaction temperature is a key parameter to control. Different phases have different formation and stability temperatures. For instance, in some systems, lower temperatures may favor the formation of β-NiS (millerite), while higher temperatures favor α-NiS.[1] A study using nickel acetylacetonate and 1-dodecanethiol as precursors found that pure α-NiS is formed at 150°C, while increasing the temperature to 280°C leads to the formation of pure β-NiS.[2][8] Another study showed that a mixture of cubic Ni₃S₄ and hexagonal α-NiS phases can be obtained at 180°C and 200°C.[1]
Q4: My product is amorphous. How can I improve crystallinity?
The presence of an amorphous product, often indicated by broad humps in the XRD pattern, suggests incomplete crystallization.[9] To improve crystallinity, you can try the following:
-
Increase Reaction Time: Longer reaction times can allow for better crystal growth.
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy for crystallization. However, be mindful that this can also lead to a different phase.[5]
-
Adjust pH: The pH of the reaction mixture can influence the reaction rate and crystallinity.
-
Use a Different Solvent: The choice of solvent can affect precursor solubility and reaction kinetics.
Q5: How do capping agents affect phase purity?
Capping agents are molecules that adsorb to the surface of nanoparticles, controlling their growth and preventing aggregation.[7] While their primary role is to control size and morphology, they can also influence the final crystalline phase.[7] For example, 1-dodecanethiol can act as a reactivity-directing agent; its presence can lead to more sulfur-deficient phases, while its absence can result in more sulfur-rich phases.[1][6] Commonly used capping agents in nickel sulfide synthesis include polyvinylpyrrolidone (PVP), polyethylene glycol (PEG), and cetyltrimethylammonium bromide (CTAB).[7]
Experimental Protocols
General Hydrothermal Synthesis of Nickel Sulfide Nanoparticles
This is a generalized protocol and should be adapted based on the desired phase and morphology.
-
Precursor Preparation: Dissolve a nickel salt (e.g., nickel chloride hexahydrate, NiCl₂·6H₂O) and a sulfur source (e.g., thiourea, CH₄N₂S) in a suitable solvent (e.g., deionized water, ethanol, or oleylamine).
-
Mixing: Stir the solution vigorously for a set amount of time to ensure homogeneous mixing. If a capping agent is used, it is typically added at this stage.
-
Hydrothermal Reaction: Transfer the solution to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to the desired reaction temperature in an oven for a specific duration.
-
Cooling and Collection: After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Washing: Collect the precipitate by centrifugation or filtration. Wash the product multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Drying: Dry the final product in a vacuum oven at a low temperature (e.g., 60°C) for several hours.
-
Characterization: Characterize the phase and morphology of the synthesized nickel sulfide using techniques such as X-ray Diffraction (XRD), Scanning Electron Microscopy (SEM), and Transmission Electron Microscopy (TEM).[3][10]
Example Protocol for Nickel Cobalt Sulfide (NCS) Synthesis
This protocol describes the synthesis of nickel cobalt sulfide nanoparticles on a nitrogen and sulfur dual-doped graphene surface.[11]
-
Preparation of Nickel Cobalt Carbonate Hydroxide (NiCoCH):
-
Mix 10 ml of 0.5 M Ni(NO₃)₂·6H₂O and 20 ml of 0.5 M Co(NO₃)₂·6H₂O.
-
Add 1.31 g of HMTA and 0.52 g of SDS and stir for 30 minutes.
-
Transfer the mixture to a 100 ml Teflon-lined autoclave, add 20 ml of deionized water, and heat at 140°C for 14 hours.
-
Filter, wash with deionized water and ethanol, and dry the product at 60°C for 24 hours.[11]
-
-
Preparation of NCS/NS-G Composites:
-
Disperse 0.02 g of NiCoCH in 20 ml of deionized water.
-
Add 30 ml of a 2 mg/ml graphene oxide aqueous dispersion and 0.6 g of thiourea.
-
Sonicate for 30 minutes and transfer to a 100 ml Teflon-lined autoclave.
-
Heat at 140°C for 24 hours.
-
Wash the final product with deionized water and freeze-dry.[11]
-
Visualizations
Caption: Troubleshooting workflow for addressing phase impurity in nickel sulfide synthesis.
Caption: General workflow for the hydrothermal synthesis of nickel sulfide.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Phase control during the synthesis of nickel sulfide nanoparticles from dithiocarbamate precursors - Nanoscale (RSC Publishing) DOI:10.1039/C6NR00053C [pubs.rsc.org]
- 3. Nanostructured nickel sulfides: phase evolution, characterization and electrocatalytic properties for the hydrogen evolution reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Phase control in the colloidal synthesis of well-defined nickel sulfide nanocrystals - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. In situ hydrothermal synthesis of nickel cobalt sulfide nanoparticles embedded on nitrogen and sulfur dual doped graphene for a high performance supercapacitor electrode - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Nickel Sulfide Morphology for Enhanced Catalytic Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the synthesis and catalytic application of nickel sulfide.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and characterization of nickel sulfide catalysts.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| SYN-001 | The final product is not the desired crystalline phase of nickel sulfide (e.g., obtained NiS instead of NiS2). | Incorrect precursor ratio (Ni:S).[1] Inappropriate synthesis temperature or time.[2][3] The choice of sulfur source can influence the final phase.[4] pH of the reaction mixture is not optimal.[5] | Adjust the molar ratio of the nickel and sulfur precursors.[1] Vary the synthesis temperature and duration. Lower temperatures can lead to metastable phases.[2][3] Experiment with different sulfur sources such as thiourea, sodium sulfide, or elemental sulfur.[4][6][7] Control and adjust the pH of the reaction solution, as it can influence the particle morphology and size.[5] |
| SYN-002 | The synthesized nickel sulfide nanoparticles have a wide particle size distribution and are heavily aggregated. | High reaction rate. Ineffective capping agent or surfactant. Improper control of nucleation and growth stages. | Lower the reaction temperature to slow down the kinetics. Introduce or change the concentration of a capping agent or surfactant (e.g., oleylamine).[1] Employ a controlled injection method for precursors to separate nucleation and growth.[8] |
| SYN-003 | Poor adhesion of the nickel sulfide catalyst to the substrate (e.g., nickel foam). | Inadequate substrate cleaning and pretreatment. Weak interaction between the catalyst and the substrate. | Thoroughly clean the substrate (e.g., with acid, ethanol, and deionized water) to remove any surface oxides and contaminants. Consider a two-step synthesis method where a precursor layer is first formed on the substrate followed by sulfurization.[9] Employing a vapor phase deposition method can offer good adhesion.[10] |
| CAT-001 | Low catalytic activity (e.g., high overpotential for HER/OER). | Non-optimal crystalline phase or morphology.[1][11] Low electrochemically active surface area (ECSA).[4] Poor electrical conductivity.[12] Surface contamination or oxidation.[2] | Synthesize different phases of nickel sulfide (e.g., Ni3S2 is often reported to be highly active).[11][12] Control the morphology to create nanostructures with high surface area, such as nanowires, nanosheets, or hollow spheres.[12][13] Ensure good electrical contact with the current collector. Creating heterostructures or composites with conductive materials can improve charge transfer.[12] Characterize the surface using XPS to check for oxides or other contaminants.[4] If oxidized, the catalyst may need to be handled under an inert atmosphere. |
| CAT-002 | The catalyst shows rapid degradation in performance during stability tests. | Dissolution or detachment of the catalyst from the substrate. Surface transformation into less active species (e.g., nickel oxide/hydroxide).[10] Agglomeration of nanoparticles during catalysis.[10] | Improve catalyst adhesion (see SYN-003). While surface transformation to nickel oxyhydroxides is often the true active species for OER, uncontrolled transformation can lead to degradation.[10] Doping with other elements like iron can enhance stability.[14] Encapsulating the catalyst in a protective matrix (e.g., carbon) can prevent agglomeration.[12] |
| CHAR-001 | XRD peaks are broad and poorly defined. | Small crystallite size.[4] Amorphous or poorly crystalline material.[4] | Broad peaks can be indicative of nanocrystalline materials; use the Scherrer equation to estimate the crystallite size.[4] If a more crystalline material is desired, increase the synthesis temperature or time, or consider a post-synthesis annealing step. |
Frequently Asked Questions (FAQs)
Q1: Which crystalline phase of nickel sulfide is the most catalytically active?
A1: The catalytic activity of nickel sulfide is highly dependent on its crystalline phase. Several studies suggest that Ni3S2 often exhibits superior performance for both the Hydrogen Evolution Reaction (HER) and Oxygen Evolution Reaction (OER) due to its metallic nature and optimized hydrogen adsorption free energy.[11][12] However, other phases like β-NiS and NiS2 have also shown excellent electrocatalytic activity.[1][15] The choice of the optimal phase can be application-specific.
Q2: How does the morphology of nickel sulfide affect its catalytic performance?
A2: The morphology plays a crucial role by influencing the number of active sites, mass transport, and charge transfer.[16] Nanostructures with high surface area, such as nanowires, nanosheets, hollow spheres, and hierarchical structures, are generally preferred as they expose more active sites for catalysis.[12][13] For instance, a porous structure can facilitate the diffusion of reactants and the release of gas bubbles during electrocatalysis.[16]
Q3: What are the common methods for synthesizing nickel sulfide with controlled morphology?
A3: Common synthesis methods include hydrothermal/solvothermal synthesis, chemical bath deposition, precipitation, and microwave-assisted synthesis.[17][18] The hydrothermal and solvothermal methods are widely used as they allow for good control over morphology by adjusting parameters like temperature, time, precursors, and surfactants.[7][13][17]
Q4: My nickel sulfide catalyst appears to change during electrocatalysis, particularly for the OER. Is this normal?
A4: Yes, this is a well-documented phenomenon. During the Oxygen Evolution Reaction (OER) in alkaline media, the surface of nickel sulfide often undergoes in-situ transformation to form nickel oxides or hydroxides (NiOOH), which are considered the true catalytically active species.[10] The underlying nickel sulfide core helps in providing good electrical conductivity.[10]
Q5: What characterization techniques are essential for evaluating nickel sulfide catalysts?
A5: A comprehensive characterization is crucial. Key techniques include:
-
X-ray Diffraction (XRD): To identify the crystalline phase and estimate crystallite size.[1]
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the morphology, particle size, and microstructure.[1][10]
-
X-ray Photoelectron Spectroscopy (XPS): To determine the surface elemental composition and oxidation states.[4]
-
Brunauer-Emmett-Teller (BET) analysis: To measure the specific surface area.[2]
-
Electrochemical measurements: Linear Sweep Voltammetry (LSV) to determine overpotential, Tafel plots for reaction kinetics, and Chronopotentiometry/Chronoamperometry for stability testing.[1][16]
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of NiS2 Nanostructures
This protocol is adapted from a rapid hydrothermal synthesis method.[13][19]
Materials:
-
Nickel acetate (Ni(CH₃COO)₂·4H₂O)
-
Elemental sulfur (S)
-
Deionized water
-
Ethanol
-
Teflon-lined stainless steel autoclave (50 mL)
Procedure:
-
Prepare a 30 mL aqueous solution of nickel acetate.
-
Prepare a 20 mL solution of elemental sulfur (dissolved as per literature procedures, e.g., in a suitable solvent or as a suspension).[13]
-
Mix the nickel acetate and sulfur solutions in the Teflon liner of the autoclave.
-
Seal the autoclave and place it in a preheated oven at 160°C for 4 hours.
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the solid product by decanting the supernatant.
-
Wash the product multiple times with a water-ethanol mixture using centrifugation to remove any unreacted precursors and byproducts.
-
Dry the final NiS2 powder in an oven at 80°C.
Protocol 2: Characterization of Catalytic Activity for Hydrogen Evolution Reaction (HER)
Materials:
-
Synthesized nickel sulfide catalyst
-
Nafion solution (5 wt%)
-
Ethanol and deionized water
-
Working electrode (e.g., glassy carbon, nickel foam)
-
Counter electrode (e.g., graphite rod, Pt wire)
-
Reference electrode (e.g., Ag/AgCl, SCE)
-
Electrolyte (e.g., 1.0 M KOH or 0.5 M H₂SO₄)
-
Potentiostat
Procedure:
-
Electrode Preparation:
-
Disperse a specific amount of the catalyst (e.g., 5 mg) in a mixture of deionized water, ethanol, and Nafion solution to form a catalyst ink.
-
Sonciate the ink for at least 30 minutes to ensure a homogeneous dispersion.
-
Drop-cast a precise volume of the ink onto the surface of the working electrode and let it dry at room temperature.
-
-
Electrochemical Measurement:
-
Set up a three-electrode electrochemical cell with the prepared working electrode, a counter electrode, and a reference electrode in the chosen electrolyte.
-
Perform Linear Sweep Voltammetry (LSV) at a slow scan rate (e.g., 5 mV/s) to measure the HER polarization curve. The potential should be iR-corrected.
-
From the LSV curve, determine the overpotential required to achieve a current density of 10 mA/cm².[16]
-
Construct a Tafel plot (overpotential vs. log(current density)) from the LSV data to determine the Tafel slope, which provides insight into the reaction mechanism.[1]
-
Assess the stability of the catalyst using chronopotentiometry or chronoamperometry at a constant current density (e.g., -10 mA/cm²) for an extended period (e.g., 20-60 hours).[10][16]
-
Quantitative Data Summary
The following tables summarize key performance metrics for various nickel sulfide morphologies in electrocatalysis.
Table 1: Hydrogen Evolution Reaction (HER) Performance of Nickel Sulfide Catalysts in Alkaline Media (1.0 M KOH)
| Catalyst Morphology/Composition | Overpotential @ 10 mA/cm² (mV) | Tafel Slope (mV dec⁻¹) | Reference |
| β-NiS Nanocrystals | 186 | 51.2 | [1] |
| NiS (morphology not specified) | 97 | 65.9 | [16] |
| Ni₃S₂@NiS Heterostructure | 129 | Not specified | [12] |
| ReS₂/NiS Nanowires | 78 | Not specified | [12] |
| NiS₂/Ni₃C@C Peapod-like | 78 | Not specified | [12] |
Table 2: Oxygen Evolution Reaction (OER) Performance of Nickel Sulfide Catalysts in Alkaline Media (1.0 M KOH)
| Catalyst Morphology/Composition | Overpotential @ 10 mA/cm² (mV) | Tafel Slope (mV dec⁻¹) | Reference |
| Dual-phase NiS/Ni₇S₆ | 290 | Not specified | [10] |
| NiS/CB(st)-DNs | 277 | 72 | [14] |
| Fe-doped NiS-DNs | 216 | 46 | [14] |
Note: "DNs" refers to derived nanoparticles after surface transformation during OER.
Visualizations
References
- 1. Nanostructured nickel sulfides: phase evolution, characterization and electrocatalytic properties for the hydrogen evolution reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN102633309A - A hydrothermal preparation method of NiS2 with controllable morphology - Google Patents [patents.google.com]
- 6. iosrjournals.org [iosrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. A facile chemical synthesis of nanoflake NiS 2 layers and their photocatalytic activity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01067D [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Controllable synthesis of nickel sulfide nanocatalysts and their phase-dependent performance for overall water splitting - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Rapid hydrothermal synthesis of mesoporous NiS2 and NiSe2 nanostructures for wastewater treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 15. mdpi.com [mdpi.com]
- 16. Effect of nickel sulfide catalysts with different morphologies on high efficiency alkaline hydrogen evolution reaction - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 17. Nanocosmos of catalysis: a voyage through synthesis, properties, and enhanced photocatalytic degradation in nickel sulfide nanocomposites - Nanoscale Advances (RSC Publishing) DOI:10.1039/D4NA00184B [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
"passivation of nickel sulfide electrodes in electrochemical applications"
For researchers, scientists, and drug development professionals utilizing nickel sulfide (NiS) electrodes in electrochemical applications, performance degradation due to passivation is a critical issue. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to identify, understand, and mitigate the passivation of NiS electrodes.
Passivation refers to the formation of a resistive layer on the electrode surface, which impedes charge transfer and leads to a decline in electrochemical performance. The following sections provide a structured approach to troubleshooting this phenomenon.
Frequently Asked Questions (FAQs)
Q1: What is electrode passivation and why is it a problem for nickel sulfide electrodes?
A1: Electrode passivation is the formation of a non-conductive or poorly conductive layer on the surface of the electrode. In the case of nickel sulfide electrodes, this layer can be composed of nickel oxides, hydroxides, or higher-order nickel sulfides (NiSx). This passivation layer acts as a barrier to the desired electrochemical reactions, leading to a significant drop in performance, such as reduced specific capacitance, increased internal resistance, and poor cycling stability.
Q2: What are the common symptoms of NiS electrode passivation?
A2: The primary symptom of passivation is a noticeable capacity fade during cycling. Other indicators include:
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An increase in the diameter of the semicircle in the Nyquist plot from Electrochemical Impedance Spectroscopy (EIS), indicating a higher charge transfer resistance.
-
A shift in the redox peaks to higher and lower potentials in Cyclic Voltammetry (CV) curves, along with a decrease in peak currents.
-
A significant increase in the voltage drop (IR drop) at the beginning of the discharge curve in galvanostatic charge-discharge (GCD) profiles.
Q3: What are the main causes of passivation in NiS electrodes?
A3: Passivation of NiS electrodes can be triggered by several factors:
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Electrolyte Decomposition: Undesirable reactions between the electrolyte and the electrode surface can form insoluble products that deposit on the electrode.
-
Irreversible Phase Changes: The NiS active material itself can undergo irreversible structural changes during cycling, leading to the formation of passivating species.
-
High Operating Potentials: Applying excessively high anodic potentials can accelerate the formation of nickel oxides and hydroxides.
-
Presence of Contaminants: Impurities in the electrolyte or from the cell components can react with the electrode surface.
Diagnostic Procedures
A systematic approach to diagnosing passivation involves a combination of electrochemical characterization techniques.
1. Cyclic Voltammetry (CV) Analysis:
-
Procedure: Cycle the NiS electrode in the specified potential window at various scan rates.
-
Signs of Passivation:
-
Peak Shift: Anodic and cathodic peaks will shift to higher and lower potentials, respectively, indicating increased polarization.
-
Decreased Peak Current: The magnitude of the redox peak currents will decrease with each cycle, signifying a loss of active surface area.
-
Distorted Peak Shape: The peaks may become broader and less defined.
-
2. Electrochemical Impedance Spectroscopy (EIS) Analysis:
-
Procedure: Perform EIS measurements at a specific DC potential (e.g., the open-circuit potential or a potential within the operating window) over a wide frequency range.
-
Interpreting the Nyquist Plot:
-
The Nyquist plot for a typical electrode-electrolyte interface shows a semicircle at high frequencies and a straight line at low frequencies.
-
Increased Charge Transfer Resistance (Rct): The diameter of the semicircle corresponds to the charge transfer resistance. An increase in the diameter over cycling is a strong indicator of the formation of a passivating layer.
-
The following diagram illustrates a general workflow for troubleshooting suspected passivation of a nickel sulfide electrode.
Caption: A logical workflow for diagnosing and addressing passivation in nickel sulfide electrodes.
Mitigation Strategies and Experimental Protocols
Once passivation is confirmed, several strategies can be employed to mitigate the issue.
Surface Coating
Applying a protective layer, such as carbon, can prevent direct contact between the NiS electrode and the electrolyte, thereby suppressing side reactions.
Experimental Protocol: Carbon Coating of NiS Electrodes via Hydrothermal Method
-
Preparation of NiS powder: Synthesize NiS nanoparticles or microstructures using a suitable method (e.g., hydrothermal, solvothermal).
-
Glucose Solution: Prepare a solution of glucose (e.g., 0.5 M) in deionized water.
-
Dispersion: Disperse the as-prepared NiS powder in the glucose solution through ultrasonication for 30-60 minutes to form a homogeneous suspension.
-
Hydrothermal Treatment: Transfer the suspension to a Teflon-lined stainless-steel autoclave and heat it at 180°C for 12 hours.
-
Washing and Drying: After cooling down, collect the product by centrifugation, wash it several times with deionized water and ethanol, and dry it in a vacuum oven at 60°C overnight.
-
Carbonization: Anneal the dried powder under an inert atmosphere (e.g., Argon) at a high temperature (e.g., 500-700°C) for 2-4 hours to convert the glucose-derived polymer into a conductive carbon layer.
Electrochemical Regeneration
In some cases, a passivated electrode can be at least partially reactivated by applying a specific electrochemical treatment.
Experimental Protocol: Electrochemical Regeneration of a Passivated NiS Electrode
-
Cell Assembly: Place the passivated NiS electrode in a three-electrode cell with a suitable reference electrode (e.g., Ag/AgCl) and a counter electrode (e.g., platinum wire) in the working electrolyte.
-
Potential Cycling: Apply a cyclic potential sweep in a wider potential window than the normal operating window. For example, if the operating window is 0 to 0.5 V, the regeneration window could be -0.2 to 0.6 V.
-
Parameters:
-
Scan Rate: Use a moderate scan rate, for example, 50-100 mV/s.
-
Number of Cycles: Perform a set number of cycles (e.g., 10-20 cycles) while monitoring the CV curve.
-
-
Evaluation: After the regeneration cycles, perform a standard CV or GCD test in the normal operating window to assess the recovery of the electrochemical performance.
Quantitative Data on Performance Degradation
The following table summarizes typical performance degradation observed in NiS electrodes due to passivation, based on literature reports. The exact values can vary significantly depending on the specific electrode material, electrolyte, and operating conditions.
| Performance Metric | Fresh Electrode (Typical) | Passivated Electrode (Typical) |
| Specific Capacitance | > 800 F/g at 1 A/g | < 400 F/g at 1 A/g |
| Capacity Retention | > 90% after 1000 cycles | < 60% after 1000 cycles |
| Charge Transfer Resistance (Rct) | < 5 Ω | > 20 Ω |
Visualization of Passivation Mechanism
The passivation of nickel sulfide electrodes often involves the formation of a nickel oxide/hydroxide layer on the surface, which then hinders the desired redox reactions of the sulfide. The following diagram illustrates this simplified chemical relationship.
Caption: Simplified mechanism of NiS passivation through surface oxidation.
Technical Support Center: Enhancing the Stability of Nickel Sulfide Electrocatalysts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and application of nickel sulfide electrocatalysts. Our goal is to facilitate the development of highly stable and efficient electrocatalysts for various energy and chemical conversion processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation mechanisms for nickel sulfide electrocatalysts?
A1: Nickel sulfide electrocatalysts can degrade through several mechanisms, primarily:
-
Surface Oxidation and Restructuring: During electrocatalysis, particularly the oxygen evolution reaction (OER) in alkaline media, the nickel sulfide surface can undergo oxidation to form nickel oxides or hydroxides (e.g., NiOOH).[1][2][3] While these species can be the true active sites, uncontrolled restructuring can lead to loss of the original catalytically active sulfide phase and changes in morphology.[1][2]
-
Dissolution: The longer Ni-S bond compared to the Ni-O bond can make nickel sulfides susceptible to dissolution during electrochemical oxidation, leading to a collapse of the crystal structure and reduced conductivity.[4]
-
Agglomeration of Nanoparticles: Nanostructured catalysts can aggregate during prolonged operation, leading to a decrease in the electrochemically active surface area (ECSA) and consequently, a decline in performance.[5]
-
Detachment from the Substrate: Poor adhesion of the catalyst layer to the conductive substrate (e.g., nickel foam) can result in the physical loss of the catalyst material during gas evolution.[6]
Q2: How does the crystalline phase of nickel sulfide affect its stability and activity?
A2: The crystalline phase of nickel sulfide (e.g., NiS, NiS₂, Ni₃S₂, Ni₇S₆) significantly influences its electrochemical properties. The Ni₃S₂ phase is frequently reported to exhibit superior performance due to its intrinsic metallic conductivity, which facilitates efficient charge transfer.[3][6][7][8] Different phases possess distinct electronic structures and densities of active sites, impacting both their catalytic activity and their stability under operating conditions.[7][9] For instance, sulfur-deficient phases are suggested to have higher metallic character, contributing to better OER activity.[3]
Q3: What is the role of doping in improving the stability of nickel sulfide electrocatalysts?
A3: Doping nickel sulfide with other elements is a powerful strategy to enhance its stability and performance. Dopants can:
-
Modify Electronic Structure: Introducing heteroatoms can alter the electron density around the nickel and sulfur atoms, optimizing the binding energies for reaction intermediates.[10][11] For example, phosphorus doping can optimize the free energy for hydrogen/water absorption.[12]
-
Enhance Electrical Conductivity: Doping can improve the intrinsic conductivity of the material, which is crucial for reducing ohmic losses and improving the overall electrocatalytic efficiency.[10]
-
Create More Active Sites: Doping can introduce new active centers or modify existing ones to be more catalytically active and stable.
-
Improve Structural Integrity: Some dopants can help stabilize the crystal structure, making it more resistant to degradation during catalysis.
Common dopants include transition metals (e.g., Co, Fe, Mn, Ag, Mo) and non-metals (e.g., P, N, Cl).[10][11][12][13][14]
Q4: How can heterostructure engineering enhance catalyst stability?
A4: Creating heterostructures by combining nickel sulfide with other materials can significantly improve stability through synergistic effects:
-
Improved Charge Transfer: Interfaces in heterostructures, such as those between Ni₃S₂ and NiOₓ or between nickel sulfide and a conductive support like multi-walled carbon nanotubes (MWCNTs), can facilitate more efficient electron transfer, enhancing catalytic activity.[2][15]
-
Protection of Active Sites: A shell material in a core-shell heterostructure can protect the active nickel sulfide core from degradation.
-
Synergistic Catalytic Effects: The different components of a heterostructure can work together to enhance the overall catalytic process. For example, in a Ni₃S₂-NiOₓ heterostructure, Ni(OH)₂ generated from Ni₃S₂ during the hydrogen evolution reaction (HER) can accelerate water dissociation.[2][15]
-
Enhanced Adhesion: Growing nickel sulfide directly on a structured, conductive substrate like nickel foam not only improves electrical contact but also enhances the mechanical stability of the catalyst layer.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) | Characterization Techniques |
| Rapid performance degradation (decreasing current density at constant potential) | 1. Catalyst detachment from the substrate. 2. Surface oxidation or restructuring leading to less active species. 3. Dissolution of the catalyst.[4] 4. Agglomeration of nanoparticles.[5] | 1. Improve substrate pre-treatment (cleaning) to enhance adhesion. Grow the catalyst directly on a 3D substrate like nickel foam.[6] 2. Perform post-catalysis characterization to understand the surface changes. Consider strategies like doping or forming heterostructures to stabilize the surface.[6] 3. Use electrolytes with minimal impurities. Fe impurities in KOH can affect stability.[3] 4. Synthesize catalysts with morphologies less prone to aggregation, such as hierarchical structures, or grow them on a support material.[5][16] | SEM (post-catalysis), XPS (post-catalysis), XRD (post-catalysis) |
| High overpotential (low catalytic activity) | 1. Unfavorable crystalline phase or morphology.[6] 2. Poor intrinsic conductivity of the catalyst.[10] 3. Insufficient number of active sites. | 1. Optimize synthesis parameters (temperature, time, precursors) to obtain a more active phase like Ni₃S₂.[6][7][8] Control morphology to create high-surface-area structures.[16] 2. Select a phase with higher metallic character (e.g., Ni₃S₂).[3][7][8] Dope the catalyst to improve conductivity.[10] Grow on a conductive support.[6] 3. Engineer morphology to maximize the electrochemically active surface area (ECSA).[13][16][17] | XRD, SEM, TEM, Electrochemical Impedance Spectroscopy (EIS), ECSA measurements (e.g., double-layer capacitance) |
| Inconsistent or non-reproducible synthesis results | 1. Variations in synthesis conditions (temperature, pressure, precursor concentration). 2. Purity of precursors and solvents. 3. Inadequate mixing or heating. | 1. Precisely control and monitor all synthesis parameters. 2. Use high-purity chemicals and solvents. 3. Ensure uniform mixing and temperature distribution during synthesis. For hydrothermal/solvothermal methods, ensure the autoclave is properly sealed and heated. | XRD, SEM, TEM, EDS |
Quantitative Data Summary
The following tables summarize the electrochemical performance of various stabilized nickel sulfide electrocatalysts.
Table 1: Performance Data for Doped Nickel Sulfide Electrocatalysts
| Catalyst | Reaction | Electrolyte | Overpotential @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Stability Test |
| P-(Ni,Fe)₃S₂/NF[12] | HER | 1 M KOH | 98 | - | Long-term stability |
| P-(Ni,Fe)₃S₂/NF[12] | OER | 1 M KOH | 196 | - | Long-term stability |
| Mo-NiS-F1.2[13][17] | HER | - | 79 | 49.8 | 60 hours at 10 mA/cm² |
| N-Ni₃S₂ NWs[14] | HER | Alkaline | 105 | - | - |
| N-Ni₃S₂ NWs[14] | HER | Acidic | 196 | 63 | - |
Table 2: Performance Data for Nickel Sulfide Heterostructures
| Catalyst | Reaction | Electrolyte | Overpotential @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Stability Test |
| Dual-phase NiS and Ni₇S₆[1] | OER | 1 M KOH | 290 | - | 50 hours |
| Ni₃S₂-NiOₓ/NF[2][15] | HER | 1.0 M KOH | 104 | - | - |
| Ni₃S₂-NiOₓ/NF[2][15] | OER | 1.0 M KOH | 241 | - | - |
| Ni–S@MWCNTs-500[5] | OER | 1.0 M KOH | 320 | 84 | Chronopotentiometry and continuous CV cycles |
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of Mo-Doped Nickel Sulfide with Controlled Morphology
This protocol is adapted from the synthesis of Mo-NiS-Fₓ catalysts.[13][17]
-
Precursor Solution Preparation:
-
Dissolve specified amounts of nickel chloride hexahydrate (NiCl₂·6H₂O), ammonium molybdate ((NH₄)₆Mo₇O₂₄·4H₂O), and urea (CO(NH₂)₂) in a mixture of deionized water and ethylene glycol.
-
Add varying amounts of ammonium fluoride (NH₄F) to control the morphology.
-
Stir the solution until all precursors are fully dissolved.
-
-
Hydrothermal Reaction:
-
Place a piece of cleaned nickel foam into a Teflon-lined stainless-steel autoclave.
-
Pour the precursor solution into the autoclave.
-
Seal the autoclave and heat it to a specified temperature (e.g., 120-180 °C) for a designated time (e.g., 6-12 hours).
-
-
Product Collection and Cleaning:
-
Allow the autoclave to cool down to room temperature naturally.
-
Remove the nickel foam, and rinse it several times with deionized water and ethanol to remove any residual reactants.
-
Dry the sample in a vacuum oven at a specified temperature (e.g., 60 °C) for several hours.
-
Protocol 2: Electrochemical Stability Testing (Chronopotentiometry)
-
Electrochemical Cell Setup:
-
Use a standard three-electrode setup with the synthesized nickel sulfide catalyst as the working electrode, a graphite rod or platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl or Hg/HgO).
-
Use an appropriate electrolyte (e.g., 1.0 M KOH).
-
-
Initial Activation:
-
Perform cyclic voltammetry (CV) scans for multiple cycles to activate the catalyst surface until a stable voltammogram is obtained.[1]
-
-
Chronopotentiometry Measurement:
Visualizations
Caption: Logical relationship of strategies to improve nickel sulfide stability.
Caption: General experimental workflow for catalyst synthesis and evaluation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Template-free hydrothermal synthesis of nickel sulfide nanocrystals on MWCNTs: efficient and stable bifunctional electroactive material for oxygen electrocatalysis - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Controllable synthesis of nickel sulfide nanocatalysts and their phase-dependent performance for overall water splitting - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 8. Controllable synthesis of nickel sulfide nanocatalysts and their phase-dependent performance for overall water splitting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nanostructured nickel sulfides: phase evolution, characterization and electrocatalytic properties for the hydrogen evolution reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Doping-driven electronic structure and conductivity modification of nickel sulfide - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. koreascience.kr [koreascience.kr]
- 14. Nickel foam derived nitrogen doped nickel sulfide nanowires as an efficient electrocatalyst for the hydrogen evolution reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. Nickel sulfide-oxide heterostructured electrocatalysts: Bi-functionality for overall water splitting and in-situ reconstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of nickel sulfide catalysts with different morphologies on high efficiency alkaline hydrogen evolution reaction - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 17. jecst.org [jecst.org]
"effect of precursors on the phase and morphology of nickel sulfide"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of precursors on the phase and morphology of nickel sulfide.
Frequently Asked Questions (FAQs)
Q1: How do different nickel salt precursors influence the final morphology of nickel sulfide?
The choice of nickel salt precursor, specifically the anion present, can significantly impact the morphology and electrochemical properties of the resulting nickel sulfide. For instance, in the Successive Ionic Layer Adsorption and Reaction (SILAR) method, nickel chloride has been shown to produce uniform and crack-free films, leading to superior specific capacitance compared to films synthesized from nickel sulfate, acetate, or nitrate.[1]
Q2: What is the role of the sulfur precursor's reactivity in determining the nickel sulfide phase?
The reactivity of the sulfur precursor is a critical factor in controlling the phase of the synthesized nickel sulfide nanocrystals.[2][3] Generally, more reactive sulfur precursors, such as N,N'-diphenyl thiourea, tend to yield sulfur-rich phases like Ni3S4 and NiS.[2][3] Conversely, less reactive precursors like N,N'-dibutyl thiourea favor the formation of sulfur-poor phases such as Ni9S8 and Ni3S2.[2][3] Similarly, when comparing sulfur sources like 1-dodecanethiol (DDT) and thiourea in a microwave-assisted solvothermal synthesis, DDT produces the sulfur-deficient o-Ni9S8 phase, while thiourea leads to the formation of the h-NiS phase.[4]
Q3: Can the precursor concentration affect the phase and particle size of nickel sulfide?
Yes, precursor concentration can influence both the phase and size of the resulting nanoparticles. For example, when using a single-source nickel bis(dithiocarbamate) precursor at 180°C, while the phase remains α-NiS across a concentration range of 5-50 mM, the particle size increases from approximately 100 nm at lower concentrations to 150 nm at higher concentrations.[5][6][7][8] In some systems, particularly with the addition of additives like tetra-iso-butyl thiuram disulfide, increasing the precursor concentration can lead to phase changes, from a mixture of α-NiS and Ni3S4 to the metastable NiS2 phase.[5][7][8]
Q4: What are single-source precursors and what advantages do they offer?
Single-source precursors are compounds that contain both nickel and sulfur within a single molecule, such as nickel bis(dithiocarbamate) or nickel xanthate complexes.[5][8][9] They offer a significant advantage by simplifying the synthesis process, as the stoichiometry of the elements is fixed within the precursor molecule. Heating these precursors in a solvent like oleylamine or even in a solvent-less method can yield various phases of nickel sulfide nanoparticles.[5][8][10] The decomposition temperature and the specific ligands of the precursor are key factors in determining the final product.[9]
Q5: How does reaction temperature control the phase of nickel sulfide?
Temperature is a crucial parameter for controlling the crystalline phase of nickel sulfide. In many solvothermal systems, different phases are thermodynamically stable at different temperatures. For instance, using a nickel bis(dithiocarbamate) precursor, pure α-NiS is formed at a low temperature of 150°C.[5][6][7][8] As the temperature is increased, increasing amounts of β-NiS are produced, with pure β-NiS being formed at 280°C.[5][6][7][8] This demonstrates a clear temperature-dependent phase transition.
Q6: Can additives be used to direct the phase formation?
Yes, additives can play a significant role in directing the phase of the final product. For example, 1-dodecanethiol can act as a secondary reactivity-directing agent.[2][3] In its presence, more sulfur-deficient phases are typically prepared.[2][3] Another example is the addition of tetra-iso-butyl thiuram disulfide to a decomposition mixture of a dithiocarbamate precursor, which was found to stabilize the metastable α-NiS phase at higher temperatures where it would not typically form.[5][7][8]
Troubleshooting Guides
This section addresses common issues encountered during nickel sulfide synthesis.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Obtained a mixture of phases (e.g., α-NiS and β-NiS) | The reaction temperature may be in the transition range between the two phases.[11] | For pure α-NiS, try decreasing the temperature. For pure β-NiS, increase the temperature.[11] Also, consider increasing the reaction time to facilitate complete phase transformation.[11] |
| The reactivity of the sulfur precursor is not optimal for a single phase. | Select a sulfur precursor with different reactivity. More reactive precursors tend to form sulfur-rich phases, while less reactive ones form sulfur-poor phases.[2][3] | |
| The precursor ratio (Ni:S) is incorrect. | Systematically vary the molar ratio of the nickel and sulfur precursors. Higher sulfur-to-nickel ratios can favor the formation of certain phases like α-NiS and β-NiS over Ni3S4.[2] | |
| Incorrect or ill-defined morphology | The choice of nickel precursor anion is affecting film or particle growth. | If synthesizing thin films by methods like SILAR, try using nickel chloride as the precursor, as it has been shown to produce more uniform and crack-free morphologies.[1] |
| The sulfur source influences the hierarchical structure. | Different sulfur sources (e.g., thiourea, thioacetamide, sodium sulfide) can lead to distinct morphologies like spheres, broccoli, and flower-like patterns under identical hydrothermal conditions.[12] Experiment with different sulfur precursors to achieve the desired morphology. | |
| Inconsistent results between batches | Variations in heating rate, temperature control, or precursor purity.[11] | Ensure a consistent and controlled heating ramp rate. Calibrate the temperature controller of your reaction setup.[11] Use high-purity precursors for all experiments. |
| Ambient atmosphere interfering with the reaction. | Conduct the synthesis under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions or oxidation. | |
| Formation of amorphous material | Incomplete crystallization during the synthesis process.[4] | Increase the reaction time or temperature to provide more energy for crystallization. Microwave-assisted synthesis can sometimes accelerate crystallization kinetics.[4] |
Data Summary Tables
Table 1: Effect of Nickel Precursors on Nickel Sulfide Properties (SILAR Method)
| Nickel Precursor | Resulting Morphology | Specific Capacitance (at 1 A/g) |
| Nickel Sulfate (NiSO4) | Non-uniform | 1809 F/g |
| Nickel Chloride (NiCl2) | Uniform and crack-free | 1902 F/g |
| Nickel Acetate (NiAc2) | Non-uniform | 1401 F/g |
| Nickel Nitrate (Ni(NO3)2) | Non-uniform | 1762 F/g |
| Data sourced from Kaneva et al.[1] |
Table 2: Effect of Sulfur Precursor Reactivity on Nickel Sulfide Phase
| Sulfur Precursor | Reactivity | Resulting Phase(s) |
| N,N'-diphenyl thiourea | More reactive | Sulfur-rich (Ni3S4, NiS) |
| N,N'-dibutyl thiourea | Less reactive | Sulfur-poor (Ni9S8, Ni3S2) |
| 1-dodecanethiol (DDT) | Less reactive | Sulfur-deficient (o-Ni9S8) |
| Thiourea | More reactive | Stoichiometric (h-NiS) |
| Data sourced from publications by Barim et al. and others.[2][3][4] |
Detailed Experimental Protocols
Protocol 1: Temperature-Controlled Synthesis of α-NiS and β-NiS Nanoparticles Based on the methodology described by Roffey et al.[5][6][7][8]
-
Precursor Preparation : Prepare a 5 mM solution of the single-source precursor, nickel bis(di-iso-butyldithiocarbamate) ([Ni(S2CNiBu2)2]), in oleylamine.
-
Reaction Setup : Transfer the solution to a three-neck flask equipped with a condenser and a thermocouple. Purge the system with an inert gas (e.g., nitrogen) for 30 minutes.
-
Synthesis of α-NiS : Heat the solution to 150°C and maintain this temperature for 1 hour under inert atmosphere with stirring.
-
Synthesis of β-NiS : For β-NiS, heat the solution to 280°C and maintain this temperature for 1 hour under the same conditions.
-
Product Isolation : After the reaction is complete, cool the mixture to room temperature.
-
Purification : Precipitate the nanoparticles by adding ethanol and collect them via centrifugation. Wash the collected product multiple times with ethanol to remove any unreacted precursors and solvent.
-
Drying : Dry the final nanoparticulate product under vacuum.
Protocol 2: Synthesis of Nickel Sulfide Thin Films via SILAR Based on the methodology described by Kaneva et al.[1]
-
Substrate Preparation : Clean a suitable substrate (e.g., nickel foam) sequentially with acetone, ethanol, and deionized water in an ultrasonic bath.
-
Precursor Solutions : Prepare two separate aqueous solutions:
-
Cationic precursor: 0.1 M solution of a nickel salt (e.g., NiCl2, NiSO4, NiAc2, or Ni(NO3)2).
-
Anionic precursor: 0.1 M solution of sodium sulfide (Na2S).
-
-
SILAR Cycle :
-
Immerse the substrate in the cationic precursor solution for 30 seconds to allow Ni2+ ions to adsorb onto the surface.
-
Rinse the substrate with deionized water to remove excess, loosely bound ions.
-
Immerse the substrate in the anionic precursor solution for 30 seconds, where S2- ions will react with the adsorbed Ni2+ to form a layer of NiS.
-
Rinse the substrate again with deionized water.
-
-
Film Growth : Repeat the SILAR cycle for a desired number of cycles (e.g., 10 cycles) to achieve the target film thickness.
-
Drying : After the final cycle, dry the coated substrate in an oven at 60°C.
Visualizations
Caption: Troubleshooting workflow for nickel sulfide phase control.
Caption: Relationship between sulfur precursor reactivity and phase.
Caption: General experimental workflow for nickel sulfide synthesis.
References
- 1. mathnet.ru [mathnet.ru]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Phase control in the colloidal synthesis of well-defined nickel sulfide nanocrystals - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Phase control during the synthesis of nickel sulfide nanoparticles from dithiocarbamate precursors - Nanoscale (RSC Publishing) DOI:10.1039/C6NR00053C [pubs.rsc.org]
- 6. Phase control during the synthesis of nickel sulfide nanoparticles from dithiocarbamate precursors - UCL Discovery [discovery.ucl.ac.uk]
- 7. Phase control during the synthesis of nickel sulfide nanoparticles from dithiocarbamate precursors - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 8. Phase control during the synthesis of nickel sulfide nanoparticles from dithiocarbamate precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Controlling the Crystalline Phase of Nickel Sulfide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the controlled synthesis of various nickel sulfide (NiₓSᵧ) crystalline phases.
Frequently Asked Questions (FAQs)
Q1: What are the most common crystalline phases of nickel sulfide, and why is controlling them important?
A1: Nickel sulfide exists in a variety of crystalline phases, including NiS (hexagonal α-NiS and rhombohedral β-NiS), NiS₂, Ni₃S₂, Ni₃S₄, Ni₇S₆, and Ni₉S₈.[1][2] Each phase possesses unique electronic, magnetic, and catalytic properties. Phase control is critical because the performance of nickel sulfide in applications such as electrocatalysis for water splitting, batteries, and supercapacitors is highly dependent on its crystalline structure.[3][4][5] For example, Ni₃S₂ has shown superior performance for both oxygen and hydrogen evolution reactions compared to NiS and NiS₂.[3][4]
Q2: Which key experimental parameters influence the final crystalline phase of nickel sulfide?
A2: The crystalline phase of the resulting nickel sulfide is primarily controlled by several key reaction parameters:
-
Temperature: Reaction temperature is a critical factor.[1][6][7] Lower temperatures often yield metastable phases like α-NiS or Ni₃S₄, while higher temperatures tend to form more thermodynamically stable phases like β-NiS.[6][7]
-
Sulfur Source and Reactivity: The choice and reactivity of the sulfur precursor significantly impact the stoichiometry of the final product.[1][8][9] Highly reactive sulfur sources like N,N'-diphenyl thiourea tend to produce sulfur-rich phases (e.g., Ni₃S₄, NiS), whereas less reactive sources like N,N'-dibutyl thiourea or 1-dodecanethiol (DDT) yield sulfur-deficient phases (e.g., Ni₃S₂, Ni₉S₈).[1][8][9]
-
Precursor Ratio (Ni:S): The molar ratio of the nickel salt to the sulfur source can direct the synthesis towards a specific phase.[1] Increasing the sulfur-to-nickel ratio can promote the formation of sulfur-rich phases.[1]
-
Solvents and Additives: The solvent (e.g., oleylamine, N-methyl-2-pyrrolidone) and the presence of additives or capping agents (e.g., 1-dodecanethiol, EDTA) can influence precursor reactivity and stabilize certain crystalline phases over others.[1][6][9][10]
Q3: How can I selectively synthesize sulfur-rich versus sulfur-deficient nickel sulfide phases?
A3: To synthesize sulfur-rich phases (e.g., NiS, Ni₃S₄, NiS₂), use a highly reactive sulfur source, such as N,N'-diphenyl thiourea, and avoid additives that limit sulfur availability, like 1-dodecanethiol.[1][8] Conversely, to obtain sulfur-deficient phases (e.g., Ni₃S₂, Ni₉S₈), a less reactive sulfur source like N,N'-dibutyl thiourea or the use of 1-dodecanethiol as a secondary agent is recommended.[1][8][9]
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) | Citation(s) |
| Obtained a mixture of α-NiS and β-NiS phases. | The reaction temperature is likely in the transition range between the two phases. | For pure α-NiS, decrease the reaction temperature. For pure β-NiS, increase the temperature. Consider extending the reaction time to facilitate complete transformation to the thermodynamically favored phase at that temperature. | [6][7] |
| Unwanted Ni₃S₄ phase present alongside NiS. | The reaction temperature may be too low, or the sulfur precursor is too reactive under the current conditions. | Increase the reaction temperature. A progression from Ni₃S₄ to α-NiS and then β-NiS is often observed with increasing temperature. Alternatively, consider using a slightly less reactive sulfur source. | [1][6] |
| Formation of nickel-rich phases (e.g., Ni₃S₂) when sulfur-rich phases (e.g., NiS₂) were expected. | The sulfur source may be decomposing too slowly or is not reactive enough. The presence of certain additives (like 1-dodecanethiol) can also lead to sulfur-deficient products. | Switch to a more reactive sulfur precursor (e.g., from a substituted thiourea to elemental sulfur in some systems). If using additives, evaluate their impact on sulfur availability. Ensure the reaction temperature is sufficient to decompose the chosen sulfur source. | [1][8] |
| Product is amorphous or has poor crystallinity. | The reaction temperature is too low, or the reaction time is too short for crystal growth. | Increase the reaction temperature to promote crystallization. Extend the reaction duration to allow for better crystal formation. | [11] |
| Inconsistent phase formation between batches. | Minor variations in heating rate, temperature control, or precursor purity. | Ensure a consistent and controlled heating ramp rate for your reaction. Calibrate the temperature controller of your synthesis setup. Use high-purity precursors from the same batch if possible. | [7] |
Parameter Control for Phase Selection
The following tables summarize how key experimental parameters can be tuned to target specific nickel sulfide phases based on published data.
Table 1: Effect of Temperature on Nickel Sulfide Phase (using Dithiocarbamate Precursor)
| Temperature | Resulting Crystalline Phase(s) | Notes | Citation(s) |
| 150 °C | Pure α-NiS | Low temperatures favor the metastable α-NiS phase. | [6] |
| 180 °C | Pure α-NiS | Phase remains stable, but particle size may increase with concentration. | [6] |
| 260 °C | Majority β-NiS with minor α-NiS impurity | Transition temperature range. | [6] |
| 280 °C | Pure β-NiS | Higher temperatures favor the thermodynamically stable β-NiS phase. | [6] |
Table 2: Effect of Sulfur Source and Additives
| Nickel Precursor | Sulfur Precursor | Additive / Solvent | Temperature | Resulting Phase(s) | Citation(s) |
| NiI₂ | N,N'-diphenyl thiourea | Oleylamine (no thiol) | 180 °C | Ni₃S₄ → α-NiS → β-NiS (with increasing S:Ni ratio) | [1] |
| NiI₂ | N,N'-dibutyl thiourea | Oleylamine + 1-dodecanethiol | - | Ni₉S₈, Ni₃S₂ (Sulfur-deficient phases) | [1][8] |
| Ni(acac)₂ | 1-dodecanethiol (DDT) | N-methyl-2-pyrrolidone | - | o-Ni₉S₈ (Sulfur-deficient) | [9] |
| Ni(acac)₂ | Thiourea | N-methyl-2-pyrrolidone | - | h-NiS | [9] |
| [Ni(S₂CNⁱBu₂)₂] | Single-Source Precursor | Oleylamine + Thiuram disulfide | 150-180 °C | α-NiS + Ni₃S₄ | [6] |
| [Ni(S₂CNⁱBu₂)₂] | Single-Source Precursor | Oleylamine + Thiuram disulfide | ≥ 230 °C | α-NiS (stabilized by additive) | [6] |
Diagrams and Workflows
Caption: Decision workflow for selecting synthesis parameters.
Caption: Typical phase progression with increasing temperature.
Detailed Experimental Protocols
Protocol 1: Solvothermal Synthesis of α-NiS and β-NiS Nanoparticles
This protocol is adapted from a method using a single-source dithiocarbamate precursor.[6]
Objective: To selectively synthesize α-NiS or β-NiS by controlling the reaction temperature.
Materials:
-
Nickel(II) bis(di-iso-butyldithiocarbamate), [Ni(S₂CNⁱBu₂)₂] (Precursor)
-
Oleylamine (Solvent)
-
Ethanol (for washing)
-
Three-neck flask, condenser, thermocouple, heating mantle, magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure for α-NiS Synthesis (150 °C):
-
Set up the three-neck flask with the condenser, thermocouple, and a gas inlet/outlet.
-
Add a specific amount of the [Ni(S₂CNⁱBu₂)₂] precursor to the flask to achieve the desired concentration (e.g., 5-50 mM) in oleylamine.
-
Add oleylamine as the solvent.
-
Flush the system with an inert gas for 15-20 minutes to remove oxygen. Maintain a gentle inert gas flow throughout the reaction.
-
Begin stirring and heat the mixture to 150 °C .[7]
-
Maintain the reaction at 150 °C for a specified duration (e.g., 1 hour).
-
After the reaction is complete, turn off the heating and allow the mixture to cool to room temperature.[7]
-
Precipitate the nanoparticles by adding an excess of ethanol.
-
Collect the black precipitate by centrifugation.
-
Wash the collected product multiple times with ethanol to remove residual solvent and unreacted precursors.[7]
-
Dry the final product in a vacuum oven.
Procedure for β-NiS Synthesis (280 °C):
-
Follow steps 1-4 from the α-NiS synthesis procedure.
-
Begin stirring and heat the mixture to 280 °C .[7]
-
Maintain the reaction at 280 °C for the same duration (e.g., 1 hour).
-
Follow the same cooling, precipitation, washing, and drying steps (7-11) as outlined for the α-NiS synthesis.[7]
Characterization:
-
Confirm the crystalline phase of the dried nanoparticles using Powder X-ray Diffraction (XRD). Compare the resulting patterns with reference patterns for hexagonal α-NiS and rhombohedral β-NiS.
Protocol 2: Hydrothermal Synthesis of NiS₂
This protocol is a general representation based on common hydrothermal methods.[12][13]
Objective: To synthesize cubic NiS₂ using a hydrothermal method.
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) (Nickel source)
-
Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O) (Sulfur source)
-
Deionized (DI) water
-
Ethanol (for washing)
-
Teflon-lined stainless steel autoclave (e.g., 100 mL capacity)
Procedure:
-
In a beaker, dissolve a specific amount of NiCl₂·6H₂O and Na₂S₂O₃·5H₂O in DI water. A common molar ratio is Ni²⁺:S₂O₃²⁻ = 1:1.[13]
-
Stir the solution for 10-15 minutes until all solids are fully dissolved.
-
Transfer the homogeneous solution into the Teflon liner of the autoclave. Fill the liner to approximately 80% of its total volume.[13]
-
Seal the autoclave tightly.
-
Place the sealed autoclave in an oven and heat it to a specific temperature (e.g., 140-180 °C).
-
Maintain the temperature for a set duration (e.g., 12-24 hours).[13]
-
After the reaction period, turn off the oven and allow the autoclave to cool down naturally to room temperature. Caution: Do not open the autoclave while it is hot and under pressure.
-
Open the cooled autoclave and collect the product.
-
Wash the product several times with DI water and then with ethanol to remove any unreacted ions and byproducts. Centrifugation can be used to separate the product after each wash.
-
Dry the final black powder in a vacuum oven at a low temperature (e.g., 60 °C).
Characterization:
-
Use Powder XRD to verify the formation of the cubic NiS₂ phase. Analyze the morphology and size of the product using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Controllable synthesis of nickel sulfide nanocatalysts and their phase-dependent performance for overall water splitting - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Phase control during the synthesis of nickel sulfide nanoparticles from dithiocarbamate precursors - Nanoscale (RSC Publishing) DOI:10.1039/C6NR00053C [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Phase control in the colloidal synthesis of well-defined nickel sulfide nanocrystals - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]
- 11. connectsci.au [connectsci.au]
- 12. In situ hydrothermal synthesis of nickel cobalt sulfide nanoparticles embedded on nitrogen and sulfur dual doped graphene for a high performance supercapacitor electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN102633309A - A hydrothermal preparation method of NiS2 with controllable morphology - Google Patents [patents.google.com]
"overcoming low yield in the solvothermal synthesis of NiS nanoparticles"
Welcome to the technical support center for the solvothermal synthesis of Nickel Sulfide (NiS) nanoparticles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the solvothermal method for synthesizing NiS nanoparticles?
A1: The solvothermal method is a chemical synthesis technique carried out in a sealed vessel, often an autoclave, where the solvent is heated above its boiling point to create high pressure and temperature conditions. This environment facilitates the dissolution and reaction of precursors to form crystalline nanoparticles, such as NiS. This method allows for control over the size, shape, and crystal phase of the resulting nanoparticles by tuning reaction parameters.
Q2: What are the key parameters influencing the solvothermal synthesis of NiS nanoparticles?
A2: The primary parameters that affect the synthesis of NiS nanoparticles include:
-
Temperature: Influences reaction kinetics and the crystalline phase of the product.
-
Reaction Time: Affects the completion of the reaction and the growth and crystallinity of the nanoparticles.
-
Nickel and Sulfur Precursors: The choice of nickel salts (e.g., nickel chloride, nickel acetate) and sulfur sources (e.g., elemental sulfur, thiourea) can impact the final product's characteristics.
-
Solvent: The type of solvent (e.g., ethanol, ethylene glycol, oleylamine) plays a crucial role in precursor solubility and can also act as a capping agent.[1][2]
-
Ni/S Molar Ratio: The ratio of nickel to sulfur precursors is critical for obtaining the desired stoichiometry and phase of nickel sulfide.[3]
-
Capping Agents: These are molecules that adsorb to the nanoparticle surface, preventing aggregation and controlling growth.
Q3: What are the different crystalline phases of NiS, and how can I control their formation?
A3: Nickel sulfide can exist in several crystalline phases, including hexagonal α-NiS and rhombohedral β-NiS (millerite), as well as other stoichiometries like NiS₂, Ni₃S₂, and Ni₇S₆.[3] The formation of a specific phase is highly dependent on the reaction conditions. For instance, adjusting the Ni/S molar ratio and the reaction temperature are key strategies for phase control.[3]
Q4: Why is a capping agent necessary in the synthesis of NiS nanoparticles?
A4: Capping agents are crucial for several reasons. They adsorb to the surface of the newly formed nanoparticles, which prevents them from aggregating into larger clusters.[1] This is essential for maintaining a small particle size and a stable colloidal suspension. Additionally, capping agents can influence the growth rate of different crystal facets, thereby controlling the final shape of the nanoparticles.
Troubleshooting Guide: Overcoming Low Yield
Low yield is a common issue in the solvothermal synthesis of NiS nanoparticles. This guide provides potential causes and solutions in a question-and-answer format.
Q: My final product yield is significantly lower than expected. What could be the cause?
A: Several factors could contribute to a low yield. Let's break them down:
-
Incomplete Reaction:
-
Problem: The reaction may not have gone to completion, leaving unreacted precursors in the solution.
-
Solution:
-
Increase Reaction Time: Ensure the reaction is running for a sufficient duration for the precursors to fully react.
-
Increase Reaction Temperature: Higher temperatures can increase the reaction rate. However, be cautious as excessively high temperatures can lead to the formation of undesired phases or larger particles.
-
-
-
Suboptimal Precursor Ratio:
-
Problem: The molar ratio of the nickel and sulfur precursors is critical for the formation of the desired NiS phase. An incorrect ratio can lead to the formation of other nickel sulfide phases or leave one precursor in excess.
-
Solution: Carefully control the stoichiometry of your reactants. Refer to the data in Table 1 for the influence of the Ni/S molar ratio on the product and yield. A Ni/S ratio of 7:6 has been reported to produce a high yield of NiS.[3]
-
-
Poor Precursor Solubility:
-
Problem: If the precursors are not fully dissolved in the solvent at the reaction temperature, the reaction will be inefficient.
-
Solution:
-
Choose an Appropriate Solvent: Select a solvent in which both the nickel and sulfur precursors have good solubility under the reaction conditions.
-
Pre-dissolve Precursors: Ensure the precursors are completely dissolved in the solvent before sealing the autoclave. Sonication can sometimes aid in dissolution.
-
-
-
Formation of Undesired Byproducts:
-
Problem: Side reactions can consume precursors and form byproducts other than NiS, thus reducing the yield of the desired product.
-
Solution:
-
Optimize Temperature: The reaction temperature can influence the reaction pathway. A systematic variation of the temperature can help identify the optimal condition for minimizing byproduct formation.
-
Purity of Reagents: Ensure high-purity precursors and solvents are used to avoid unwanted side reactions from impurities.
-
-
-
Loss of Product During Work-up:
-
Problem: A significant amount of the nanoparticle product may be lost during the washing and collection steps.
-
Solution:
-
Optimize Centrifugation: Use appropriate centrifugation speeds and times to ensure all nanoparticles are pelleted.
-
Careful Washing: When washing the product, be careful not to discard the nanoparticle pellet along with the supernatant. Use a sufficient amount of washing solvent (e.g., ethanol and deionized water) to remove impurities without losing the product.
-
-
Data Presentation
Table 1: Influence of Ni/S Molar Ratio on Product Phase and Yield [3]
| Temperature (°C) | Ni/S Molar Ratio | Residence Time (h) | Product | Yield (%) |
| 260 | 1:10 | 1 | NiS₂ | 82 |
| 260 | 1:1.5 | 1 | NiS | 85 |
| 260 | 7:6 | 1 | NiS | 94 |
| 260 | 3:2 | 1 | Ni₇S₆ | 88 |
| 260 | 2:1 | 1 | Ni₃S₂ | 80 |
Experimental Protocols
Detailed Methodology for Solvothermal Synthesis of NiS Nanoparticles
This protocol is adapted from a procedure for the phase-controlled synthesis of nickel sulfides.[3]
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Sulfur powder (S)
-
Oleylamine (as solvent and capping agent)
-
Ethanol (for washing)
-
Deionized water (for washing)
Equipment:
-
Teflon-lined stainless steel autoclave
-
Magnetic stirrer and hot plate
-
Centrifuge
-
Oven
Procedure:
-
Precursor Preparation: In a typical synthesis for NiS with a high yield, dissolve an appropriate amount of NiCl₂·6H₂O and sulfur powder in oleylamine to achieve a Ni/S molar ratio of 7:6.[3] For example, use 7 mmol of NiCl₂·6H₂O and 6 mmol of sulfur powder in 30 mL of oleylamine.
-
Solvothermal Reaction:
-
Transfer the precursor solution into a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in an oven.
-
Heat the autoclave to 260 °C and maintain this temperature for 1 hour.[3]
-
-
Cooling and Collection:
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the black precipitate by centrifugation.
-
-
Washing:
-
Wash the collected product repeatedly with ethanol and deionized water to remove any unreacted precursors, byproducts, and excess oleylamine.
-
After each wash, separate the product by centrifugation.
-
-
Drying:
-
Dry the final product in an oven at 60 °C for several hours to obtain a fine powder of NiS nanoparticles.
-
Mandatory Visualization
Caption: Experimental workflow for the solvothermal synthesis of NiS nanoparticles.
Caption: Key parameters influencing NiS nanoparticle characteristics.
References
Technical Support Center: Enhancing Nickel Sulfide Catalyst Performance via Heteroatom Doping
This technical support center is designed for researchers, scientists, and drug development professionals working with nickel sulfide catalysts. Here you will find troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, characterization, and application of heteroatom-doped nickel sulfide catalysts for electrocatalysis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during your experiments, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| 1. Low Electrocatalytic Activity (High Overpotential, High Tafel Slope) | 1. Inefficient Doping: The heteroatom may not be successfully incorporated into the nickel sulfide lattice. 2. Unfavorable Catalyst Morphology or Phase: The synthesized material may not have the optimal crystal phase (e.g., NiS, NiS₂, Ni₃S₂) or morphology for electrocatalysis. The Ni₃S₂ phase is often reported to have superior performance.[1][2] 3. Poor Electrical Conductivity: The catalyst material may have high internal resistance, hindering charge transfer. 4. Surface Contamination: The catalyst surface may be contaminated with impurities that block active sites. | 1. Verify Doping: Use characterization techniques like X-ray Photoelectron Spectroscopy (XPS) to confirm the presence and chemical state of the dopant.[3][4][5] Energy-Dispersive X-ray Spectroscopy (EDS) can also confirm elemental composition.[3][4] 2. Phase and Morphology Control: Use X-ray Diffraction (XRD) to identify the crystalline phase.[6][7] During synthesis, use capping agents or vary solvent systems to control the morphology. A hierarchical nanostructure can provide more active sites.[8] 3. Enhance Conductivity: Doping with certain elements can improve conductivity.[9] Alternatively, consider synthesizing the catalyst on a conductive substrate like nickel foam (NF) or carbon cloth. 4. Surface Cleaning: Ensure thorough washing and drying of the catalyst after synthesis. In some cases, a mild acid or base wash, followed by rinsing with deionized water, can remove surface impurities. |
| 2. Poor Catalyst Stability and Durability | 1. Leaching of Dopant or Sulfur: The heteroatom or sulfur may leach out from the catalyst structure during prolonged electrochemical cycling. 2. Structural Degradation: The catalyst's morphology and crystal structure may change or degrade under operating conditions. 3. Surface Oxidation/Transformation: The nickel sulfide surface can undergo oxidation to form nickel oxides/hydroxides, which may have different catalytic properties.[10] | 1. Strengthen Dopant Incorporation: Optimize synthesis conditions (e.g., temperature, time, precursor concentration) to promote stronger bonding of the dopant within the lattice. 2. Post-Synthesis Annealing: Annealing the catalyst at an appropriate temperature in an inert atmosphere can improve crystallinity and stability. 3. Operando/Ex-situ Characterization: Use techniques like in-situ Raman spectroscopy or ex-situ XPS and TEM after stability testing to monitor changes in the catalyst's structure and composition. |
| 3. Inconsistent or Non-Reproducible Synthesis Results | 1. Precursor Quality and Stoichiometry: Variations in the purity of precursors or slight changes in their molar ratios can lead to different phases or doping levels. 2. Inadequate Control of Synthesis Parameters: Fluctuations in temperature, pressure, reaction time, and stirring rate can significantly impact the final product. 3. Atmosphere Control: For certain synthesis methods, the presence of oxygen can lead to the formation of unwanted oxide species. | 1. Use High-Purity Precursors: Ensure the use of analytical grade or higher purity precursors. Accurately weigh and dissolve precursors to maintain precise stoichiometry. 2. Precise Parameter Control: Use programmable controllers for temperature and stirring. Ensure the reaction vessel is properly sealed to maintain pressure. Monitor reaction time carefully. 3. Inert Atmosphere Synthesis: When necessary, perform the synthesis under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| 4. Difficulty in Catalyst Characterization | 1. Amorphous or Poorly Crystalline Material: The synthesized material may lack long-range crystalline order, leading to broad or absent XRD peaks. 2. Low Dopant Concentration: The concentration of the heteroatom may be below the detection limit of techniques like EDS or XRD. 3. Complex Heterostructures: The formation of heterostructures (e.g., NiS/NiS₂) can complicate the interpretation of characterization data.[11] | 1. TEM and SAED Analysis: Use Transmission Electron Microscopy (TEM) to observe the morphology and selected area electron diffraction (SAED) to identify localized crystalline domains. 2. Sensitive Surface Techniques: Employ XPS, which is a surface-sensitive technique, to detect low concentrations of dopants on the catalyst's surface. 3. High-Resolution Imaging and Spectroscopy: Utilize high-resolution TEM (HR-TEM) to visualize lattice fringes and interfaces. Deconvolute XPS spectra to identify different chemical states and phases. |
Frequently Asked Questions (FAQs)
Q1: How does heteroatom doping enhance the performance of nickel sulfide catalysts?
A1: Heteroatom doping enhances performance through several mechanisms:
-
Modulation of Electronic Structure: Doping can alter the electron density around the active sites, optimizing the adsorption energy of reaction intermediates.[9][12][13]
-
Creation of More Active Sites: Doping can introduce defects and vacancies in the crystal lattice, which can act as additional active sites for catalysis.[9][14]
-
Improved Electrical Conductivity: Some dopants can enhance the intrinsic conductivity of nickel sulfide, facilitating faster charge transfer during electrochemical reactions.[9]
-
Structural and Morphological Changes: Doping can influence the crystal phase and morphology of the nickel sulfide, leading to a higher surface area and more exposed active sites.[8]
Q2: Which heteroatoms are most effective for doping nickel sulfide catalysts?
A2: The effectiveness of a dopant depends on the target reaction (e.g., OER or HER) and the specific nickel sulfide phase.
-
For OER: Carbon (C) has been shown to be a very effective non-metal dopant for Ni₃S₂, significantly lowering the overpotential.[9][12][13] Transition metals like Iron (Fe) and Cobalt (Co) are also commonly used to enhance OER activity.[5]
-
For HER: Nitrogen (N) doping has been shown to improve HER performance.[11] Transition metals like Cobalt (Co) and Molybdenum (Mo) have also been investigated to create highly active heterostructures.[15]
-
Dual Doping: Co-doping with multiple elements, such as nitrogen and phosphorus, can have synergistic effects, further enhancing catalytic activity.[16]
Q3: What are the common synthesis methods for preparing heteroatom-doped nickel sulfide catalysts?
A3: Common synthesis methods include:
-
Hydrothermal/Solvothermal Method: This is a widely used method where precursors are heated in a sealed autoclave. It allows for good control over morphology and crystallinity.[8][15]
-
Reflux Method: A simpler method involving heating the precursor solution at its boiling point.[3]
-
Co-precipitation: This method involves the simultaneous precipitation of nickel and the dopant from a solution.[8]
-
Vapor Phase Deposition: This technique can be used to create dual-phase nickel sulfide structures.[10]
Q4: How can I confirm the successful doping of heteroatoms into the nickel sulfide lattice?
A4: Several characterization techniques can be used:
-
X-ray Photoelectron Spectroscopy (XPS): This is a powerful technique to confirm the presence of the dopant, its chemical state, and its bonding environment within the host material. Shifts in the binding energies of Ni and S peaks can also indicate successful doping.[3][4][5]
-
X-ray Diffraction (XRD): A shift in the diffraction peaks compared to the undoped nickel sulfide can indicate the incorporation of the dopant into the crystal lattice.
-
Energy-Dispersive X-ray Spectroscopy (EDS/EDX): This technique, often coupled with SEM or TEM, can provide the elemental composition of the catalyst and confirm the presence of the dopant.[3][4]
-
Transmission Electron Microscopy (TEM): High-resolution TEM can sometimes reveal lattice distortions caused by the dopant atoms.
Performance Data of Heteroatom-Doped Nickel Sulfide Catalysts
The following tables summarize the electrochemical performance of various heteroatom-doped nickel sulfide catalysts for the Oxygen Evolution Reaction (OER) and Hydrogen Evolution Reaction (HER).
Table 1: OER Performance Data
| Catalyst | Dopant | Overpotential at 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Electrolyte | Reference |
| Ni₃S₂ | None (Pristine) | 310 | - | 1 M KOH | [9] |
| C-Ni₃S₂ | Carbon (C) | 261 | 95 | 1 M KOH | [9][12][13] |
| N-NiS/NiS₂ | Nitrogen (N) | 270 | - | Alkaline Media | [11] |
| Ni₃S₂-1.4%Fe | Iron (Fe) | 190 | - | 1 M KOH | [5] |
| Ce-NiS₂@NF | Cerium (Ce) | - | - | Alkaline Electrolyte | [14] |
Table 2: HER Performance Data
| Catalyst | Dopant | Overpotential at 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Electrolyte | Reference |
| N-NiS/NiS₂ | Nitrogen (N) | 185 | - | Alkaline Media | [11] |
| Ni-Co-S | Cobalt (Co) | 280 | 93 and 70 | pH 7.4 Phosphate Buffer | [17] |
| h-NiS | None (Pristine) | 163 | 89.3 | 1 M NaOH | [6] |
| o-Ni₉S₈ | None (Pristine) | 266 | 113.0 | 1 M NaOH | [6] |
Experimental Protocols
1. Synthesis of Carbon-Doped Ni₃S₂ Nanosheets (Hydrothermal Method)
This protocol is adapted from the synthesis of C-Ni₃S₂ for OER.[9]
-
Precursors: Nickel(II) chloride hexahydrate (NiCl₂·6H₂O), Thioacetamide (C₂H₅NS), Glucose (C₆H₁₂O₆).
-
Procedure:
-
Dissolve appropriate stoichiometric amounts of NiCl₂·6H₂O, C₂H₅NS, and glucose in deionized water under vigorous stirring to form a homogeneous solution.
-
Transfer the solution into a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it at a specified temperature (e.g., 180-220 °C) for a designated period (e.g., 12-24 hours).
-
Allow the autoclave to cool down to room temperature naturally.
-
Collect the product by centrifugation, wash it several times with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Dry the final product in a vacuum oven at 60 °C overnight.
-
2. Electrochemical Performance Evaluation (OER/HER)
This is a general protocol for evaluating the electrocatalytic activity.
-
Materials:
-
Working Electrode: Catalyst-coated electrode (e.g., glassy carbon, nickel foam).
-
Counter Electrode: Platinum wire or graphite rod.
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).
-
Electrolyte: e.g., 1.0 M KOH for OER/HER in alkaline media.
-
-
Procedure:
-
Catalyst Ink Preparation: Disperse a known amount of the catalyst powder in a solution of deionized water, isopropanol, and Nafion solution (e.g., 5 wt%) by ultrasonication to form a homogeneous ink.
-
Working Electrode Preparation: Drop-cast a specific volume of the catalyst ink onto the surface of the working electrode and let it dry at room temperature.
-
Electrochemical Measurements:
-
Perform all measurements in a standard three-electrode electrochemical cell.
-
Record Linear Sweep Voltammetry (LSV) curves at a slow scan rate (e.g., 5 mV/s) to evaluate the catalytic activity. The potential should be iR-corrected.
-
The overpotential is determined from the LSV curve at a current density of 10 mA/cm².
-
The Tafel slope is derived from the linear portion of the Tafel plot (overpotential vs. log(current density)).
-
Conduct chronoamperometry or chronopotentiometry measurements at a constant potential or current density to evaluate the long-term stability of the catalyst.
-
-
Visualizations
Caption: Experimental workflow for synthesis, characterization, and testing.
References
- 1. Controllable synthesis of nickel sulfide nanocatalysts and their phase-dependent performance for overall water splitting - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nickel-Doped Silver Sulfide: An Efficient Air-Stable Electrocatalyst for Hydrogen Evolution from Neutral Water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Nanocosmos of catalysis: a voyage through synthesis, properties, and enhanced photocatalytic degradation in nickel sulfide nanocomposites - Nanoscale Advances (RSC Publishing) DOI:10.1039/D4NA00184B [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Heteroatom-Doped Nickel Sulfide for Efficient Electrochemical Oxygen Evolution Reaction [ideas.repec.org]
- 13. researchgate.net [researchgate.net]
- 14. Cerium-Doped Nickel Sulfide Nanospheres as Efficient Catalysts for Overall Water Splitting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Electrochemical Stability of Nickel Sulfide in Alkaline Media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments aimed at improving the electrochemical stability of nickel sulfide (NiₓSᵧ) electrocatalysts in alkaline media, particularly for the Oxygen Evolution Reaction (OER).
Frequently Asked Questions (FAQs)
Q1: Why does my nickel sulfide catalyst show an initial increase in activity during cyclic voltammetry (CV) scans in alkaline media?
A1: This is a common activation process for many non-oxide electrocatalysts.[1] The initial increase in OER activity is attributed to the surface reconstruction of the nickel sulfide.[1][2] During the anodic scans, the surface of the NiₓSᵧ transforms into a more catalytically active nickel oxide/hydroxide (NiOOH) layer.[1][3] This in-situ generated layer is often the true active site for the OER in alkaline electrolytes.[1][3]
Q2: My nickel sulfide catalyst exhibits good initial performance, but the stability is poor during long-term testing. What are the likely causes?
A2: Poor long-term stability in nickel sulfide catalysts can stem from several factors:
-
Surface Oxidation and Restructuring: While initial surface oxidation to NiOOH is beneficial, excessive oxidation can lead to the degradation of the catalyst structure and loss of active sites.[4][5]
-
Sulfur Leaching: The alkaline electrolyte can cause the partial corrosion and dissolution of sulfur from the nickel sulfide lattice.[1] This alters the material's composition and can negatively impact its electronic properties and structural integrity.
-
Mechanical Degradation: The catalyst material may physically detach from the electrode substrate due to stresses from gas evolution or structural changes during cycling.
-
Corrosion of the Catalyst: Fe- and Ni-based catalysts are known to corrode in alkaline solutions, which can limit the service life of the catalyst.[6]
Q3: What are the most effective strategies to improve the electrochemical stability of nickel sulfide catalysts?
A3: Several strategies have been proven effective:
-
Doping: Introducing other transition metals (e.g., Fe, Co, Mn, Cr, Ce) can modulate the electronic structure, create more active sites, and enhance intrinsic stability.[7][8][9][10][11] For example, Fe doping can modify the electronic states of Ni₃S₂ and act as active sites.[10]
-
Heterostructure Engineering: Creating interfaces between nickel sulfide and other materials, such as metal oxides (e.g., NiO, CeO₂) or other metal sulfides (e.g., NiCo₂S₄), can lead to synergistic effects that enhance stability and activity.[4][5][12][13] These heterostructures can facilitate charge transfer and protect the nickel sulfide from excessive oxidation.[14]
-
Surface Modification/Amorphization: Creating a surface layer, such as an amorphous nickel hydroxy sulfide, can improve stability and performance by providing a more robust active surface.[15]
-
Use of Conductive Supports: Growing the catalyst on a conductive and stable support like nickel foam (NF) can improve electrical contact and mechanical adhesion.[16]
Q4: Which crystalline phase of nickel sulfide is generally considered the most active and stable for OER?
A4: While various phases of nickel sulfide (e.g., NiS, NiS₂, Ni₃S₂) have been investigated, Ni₃S₂ is often reported to exhibit superior performance for both OER and HER.[17][18][19] This is attributed to its intrinsic metallic conductivity, which facilitates efficient charge transfer, and a higher proportion of Ni that can form a thicker, catalytically active NiOOH layer on the surface.[17]
Troubleshooting Guides
Issue 1: High Overpotential and Sluggish Kinetics
| Symptom | Possible Cause | Troubleshooting Steps |
| The potential required to reach a specific current density (e.g., 10 mA/cm²) is significantly higher than reported values. | 1. Unfavorable Catalyst Phase or Morphology: The synthesized nickel sulfide may not be in the optimal crystalline phase (e.g., Ni₃S₂) or may lack a high-surface-area morphology.[16][17] | * Phase Analysis: Use X-ray Diffraction (XRD) to identify the crystalline phase. The Ni₃S₂ phase is often associated with better performance.[16][17] * Morphology Control: During synthesis, use capping agents or vary solvent systems to create hierarchical nanostructures with more exposed active sites.[16] |
| High Tafel slope, indicating poor reaction kinetics. | 2. Poor Catalyst Conductivity: The inherent conductivity of the nickel sulfide phase might be low, or there could be poor electrical contact with the substrate.[7][16] | * Phase Selection: The Ni₃S₂ phase is known for its intrinsic metallic conductivity.[17] * Use of Conductive Supports: Grow the catalyst directly on a conductive substrate like nickel foam (NF) or carbon-based materials.[16] |
| 3. Insufficient Catalyst Activation: The active NiOOH layer has not been adequately formed on the catalyst surface. | * Electrochemical Activation: Perform multiple cyclic voltammetry (CV) scans in the operating electrolyte until the OER waves stabilize.[1] |
Issue 2: Poor Catalyst Stability and Performance Degradation
| Symptom | Possible Cause | Troubleshooting Steps |
| The current density decreases over time during chronoamperometry or chronopotentiometry tests. | 1. Surface Oxidation or Restructuring: The catalyst surface is undergoing excessive oxidation or unfavorable restructuring, leading to a loss of active sites.[4][5] | * Post-Catalysis Characterization: Analyze the catalyst after the stability test using SEM and XPS to observe changes in morphology and surface composition.[16] * Doping/Heterostructure Formation: Introduce a secondary element (e.g., Fe, Co) or form a heterostructure with a more stable material (e.g., NiO) to mitigate degradation.[9][10][13] |
| Catalyst material is observed to peel off from the substrate. | 2. Poor Adhesion to the Substrate: The physical connection between the nickel sulfide and the current collector is weak. | * In-situ Growth: Synthesize the nickel sulfide directly on the substrate (e.g., nickel foam) through methods like hydrothermal synthesis or electrodeposition.[8] * Use of Binders: If using a drop-casted catalyst, ensure the appropriate binder (e.g., Nafion, PVDF) and loading are used to maintain good adhesion. |
| A significant increase in overpotential is observed after prolonged operation. | 3. Sulfur Leaching and Compositional Change: Sulfur is dissolving from the catalyst into the alkaline electrolyte.[1] | * Elemental Analysis: Use Energy-Dispersive X-ray Spectroscopy (EDS) or XPS before and after stability tests to quantify the change in sulfur content.[1] * Protective Layers: Consider surface modifications or heterostructures that can act as a protective layer to prevent sulfur dissolution.[14] |
Quantitative Data Summary
The following tables summarize the electrochemical performance of various nickel sulfide-based electrocatalysts in 1.0 M KOH for the Oxygen Evolution Reaction (OER).
Table 1: OER Performance of Modified Nickel Sulfide Catalysts
| Electrocatalyst | Overpotential @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Stability Test |
| Dual-Phase NiS/Ni₇S₆ | 290 | Not Specified | 50 hours |
| NiO/NiS Heterostructure | 209 (at 40 mA/cm²) | 60 | Several hours |
| Fe-doped Ni₃S₂ | 350 | Not Specified | Not Specified |
| Ni₃S₂-NiOₓ Heterostructure | 241 | Not Specified | Not Specified |
| Fe₀.₅Ni₁.₀Co₂.₀(S₀.₅₇Se₀.₂₅O₀.₁₈)₄ | 277 (at 50 mA/cm²) | Not Specified | 20 hours |
| 2 at.% Cr-doped NiS | 334 | 42 | Not Specified |
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of Ni₃S₂ on Nickel Foam (NF)
This protocol is a generalized procedure based on common methods for synthesizing Ni₃S₂ on a conductive substrate.
-
Substrate Preparation:
-
Cut a piece of nickel foam (NF) to the desired dimensions (e.g., 1x2 cm).
-
Clean the NF by sonicating sequentially in acetone, ethanol, and deionized (DI) water for 15 minutes each to remove surface impurities.
-
Treat the NF with a 3 M HCl solution for 10 minutes to remove the surface oxide layer, then rinse thoroughly with DI water and ethanol.
-
-
Precursor Solution Preparation:
-
In a typical synthesis, dissolve nickel(II) chloride hexahydrate (NiCl₂·6H₂O) and thioacetamide (CH₃CSNH₂) in a solvent mixture of DI water and ethanol. The molar ratio of Ni to S precursors can be adjusted to control the final product phase.
-
-
Hydrothermal Reaction:
-
Place the cleaned NF into a Teflon-lined stainless-steel autoclave.
-
Pour the precursor solution into the autoclave, ensuring the NF is fully submerged.
-
Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120-180 °C) for a designated time (e.g., 6-12 hours).
-
-
Post-Synthesis Treatment:
-
After the autoclave has cooled down to room temperature, retrieve the NF, which should now be coated with the nickel sulfide product.
-
Rinse the coated NF thoroughly with DI water and ethanol to remove any residual reactants.
-
Dry the final product in a vacuum oven at 60 °C for several hours.
-
Protocol 2: Electrochemical Characterization of OER Performance
This protocol outlines a standard three-electrode setup for evaluating the OER performance of the prepared nickel sulfide catalyst.
-
Electrochemical Cell Setup:
-
Working Electrode: The synthesized nickel sulfide catalyst on its substrate.
-
Counter Electrode: A platinum wire or graphite rod.
-
Reference Electrode: A saturated calomel electrode (SCE) or a mercury/mercuric oxide (Hg/HgO) electrode. For alkaline media, Hg/HgO is often preferred.
-
Electrolyte: 1.0 M potassium hydroxide (KOH) solution.
-
-
Potential Conversion:
-
All measured potentials should be converted to the Reversible Hydrogen Electrode (RHE) scale using the Nernst equation: E(RHE) = E(Reference) + 0.059 * pH + E⁰(Reference)
-
-
Electrochemical Measurements (iR Correction is recommended for all measurements):
-
Cyclic Voltammetry (CV): Cycle the potential in a non-faradaic region at various scan rates (e.g., 20, 40, 60, 80, 100 mV/s) to determine the electrochemical double-layer capacitance (Cdl), which is proportional to the electrochemical active surface area (ECSA).
-
Linear Sweep Voltammetry (LSV): Record the polarization curve at a slow scan rate (e.g., 5 mV/s) to evaluate the OER activity. The overpotential is determined from this curve.
-
Tafel Plot: The Tafel slope is derived from the LSV data by plotting overpotential (η) versus log(current density, J). It provides insight into the OER reaction mechanism.
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS at a given overpotential to analyze the charge transfer resistance (Rct) and electrode kinetics.
-
Chronoamperometry or Chronopotentiometry: Hold the electrode at a constant potential or current density for an extended period (e.g., 10-50 hours) to assess the long-term stability of the catalyst.
-
Visualizations
Caption: Workflow for synthesis and evaluation of nickel sulfide electrocatalysts.
Caption: Strategies to improve the electrochemical stability of nickel sulfide.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pure.mpg.de [pure.mpg.de]
- 4. Nickel sulfide-oxide heterostructured electrocatalysts: Bi-functionality for overall water splitting and in-situ reconstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Doping-driven electronic structure and conductivity modification of nickel sulfide - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 16. benchchem.com [benchchem.com]
- 17. Controllable synthesis of nickel sulfide nanocatalysts and their phase-dependent performance for overall water splitting - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Nickel sulfides for electrocatalytic hydrogen evolution under alkaline conditions: a case study of crystalline NiS, NiS2, and Ni3S2 nanoparticles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of Nickel Sulfide Electrodes for Supercapacitor Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of nickel sulfide (NiS) electrodes in supercapacitor applications.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, characterization, and testing of nickel sulfide electrodes.
Question: Why is the measured specific capacitance of my synthesized NiS electrode significantly lower than reported values?
Answer: Low specific capacitance can stem from several factors related to the material's synthesis and structure, as well as the electrode fabrication and testing process.
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Poor Material Morphology and Surface Area: The nanostructure of the electrode is crucial for performance.[1] If the synthesis process fails to produce a high surface area morphology (e.g., nanosheets, nanowires, or porous structures), there will be fewer active sites available for redox reactions, leading to low capacitance.[1][2] Ensure that synthesis parameters like temperature, time, and precursor concentration are optimized.
-
Low Electrical Conductivity: Nickel sulfide itself has better conductivity than many metal oxides, but it can still be a limiting factor.[3][4] Poor contact between the active material and the current collector or the inherent resistance of the material can hinder electron transport. Growing NiS directly on a conductive substrate like nickel foam can overcome issues related to poor conductivity and binder side effects.[1]
-
Inactive Material or Incorrect Phase: The synthesis might have produced an inactive or less active phase of nickel sulfide. Characterization using X-ray Diffraction (XRD) is essential to confirm the desired crystal structure (e.g., hexagonal NiS).[5][6][7]
-
Electrode Fabrication Issues: If using a binder to prepare the electrode, poor mixing or an excessive amount of non-conductive binder can increase the internal resistance and reduce the accessibility of the active material to the electrolyte.
-
Nickel Foam Substrate Interference: The nickel foam substrate itself can undergo redox reactions in alkaline electrolytes, contributing to the overall capacitance.[8] It is crucial to test a blank nickel foam electrode under the same conditions to subtract its contribution and accurately assess the performance of the NiS material.[8]
Question: What causes rapid capacitance decay and poor cycling stability in my NiS electrode?
Answer: Poor cycling stability is a common challenge for pseudocapacitive materials like NiS and is often caused by mechanical and chemical degradation during charge-discharge cycles.
-
Structural Degradation: The volume changes that occur during the Faradaic redox reactions can cause the active material to degrade, pulverize, and detach from the current collector over repeated cycles.[4] This leads to a loss of active material and a rapid drop in capacitance.
-
Instability of NiS: While promising, NiS materials can suffer from structural instability which limits their practical application.[3] Compositing NiS with stable materials like carbon nanotubes, graphene, or other metal sulfides can significantly improve structural integrity and cycling performance.[2][3][4]
-
Side Reactions: Unwanted side reactions with the electrolyte can degrade both the electrode material and the electrolyte, leading to performance fade.
-
Improving Stability: Strategies to enhance stability include creating robust hierarchical nanostructures, compositing with conductive and stable materials like graphene, and elemental doping.[2][3] For example, NiS/graphene composites have shown good cycle life, retaining over 88% of capacitance after 5000 cycles.[2] Asymmetric supercapacitors using NiS-based positive electrodes and activated carbon negative electrodes have also demonstrated excellent cycling stability, with ~100% capacitance retention after 10,000 cycles in some cases.[2]
Question: My Cyclic Voltammetry (CV) curve does not show clear redox peaks. What is the issue?
Answer: The absence of distinct redox peaks in the CV curve of a pseudocapacitive material like NiS usually points to issues with the electrochemical activity or measurement setup.
-
High Scan Rate: At very high scan rates, the electrolyte ions may not have sufficient time to diffuse into the electrode's inner structure, smearing out the redox peaks and leading to a more resistive, box-shaped CV curve. Try lowering the scan rate (e.g., to 5-10 mV/s).
-
High Internal Resistance (ESR): High resistance in the electrode, from either the material itself or poor contact with the current collector, can distort the CV curve. This can be diagnosed using Electrochemical Impedance Spectroscopy (EIS), where a large semicircle in the high-frequency region indicates high charge-transfer resistance.[9]
-
Inactive Material: The synthesized material may not be electrochemically active due to an incorrect phase or surface contamination. Verify the material's phase with XRD and surface composition with XPS.[1]
-
Electrolyte Issues: Ensure the correct electrolyte and concentration are used (e.g., 2-6 M KOH is common for NiS). An old or contaminated electrolyte can also lead to poor performance.
Frequently Asked Questions (FAQs)
Question: What are the primary energy storage mechanisms in nickel sulfide electrodes?
Answer: Nickel sulfide is a pseudocapacitive material, meaning it stores charge primarily through fast and reversible Faradaic redox reactions occurring at or near the surface of the material.[3] This is different from electric double-layer capacitors (EDLCs), which store charge electrostatically. The redox reactions involving the nickel ions (Ni²⁺/Ni³⁺) coupled with hydroxide ions (OH⁻) from the alkaline electrolyte are responsible for the high specific capacitance.[1]
Question: How does creating NiS composites with carbon-based materials improve supercapacitor performance?
Answer: Incorporating carbon-based materials like graphene or carbon nanotubes (CNTs) with NiS is a highly effective strategy to enhance performance for several reasons:[2]
-
Improved Conductivity: Carbon materials provide a highly conductive network, facilitating rapid electron transport to and from the NiS active sites, which is crucial for high-rate performance.[3]
-
Enhanced Structural Stability: The carbon matrix can act as a buffer, accommodating the volume changes of NiS during cycling and preventing its pulverization and detachment from the current collector.[2] This leads to significantly improved cycling stability.
-
Increased Surface Area: Carbon nanomaterials prevent the agglomeration of NiS nanoparticles, resulting in a larger electrochemically active surface area and greater electrolyte access.[2]
-
Synergistic Effects: The combination of the high pseudocapacitance of NiS and the excellent conductivity and stability of carbon materials leads to a composite electrode with superior overall performance compared to either component alone.[2]
Question: What are the common synthesis methods for preparing NiS nanostructures for supercapacitor electrodes?
Answer: Several methods are used to synthesize NiS nanostructures, often directly on a conductive substrate to create binder-free electrodes.[1] Common techniques include:
-
Hydrothermal/Solvothermal Method: This is a widely used technique where a substrate (like nickel foam) is heated in an autoclave with a solution of nickel and sulfur precursors (e.g., nickel nitrate and thioacetamide).[1][6] This method allows for good control over the morphology and structure of the resulting NiS.[1]
-
Electrodeposition: This is a simple and cost-effective method where a NiS film is deposited onto a conductive substrate from an electrolytic bath containing Ni and S ions.[4][10] The amount of deposited material can be controlled by the deposition time or cycles.[2]
-
Successive Ionic Layer Adsorption and Reaction (SILAR): This method involves alternately dipping a substrate into solutions containing the cation (Ni²⁺) and anion (S²⁻) precursors, allowing for layer-by-layer growth of the NiS film.[2]
-
Chemical Bath Deposition (CBD): An additive-free synthesis method where a substrate is immersed in a chemical bath containing the necessary precursors to grow NiS nanostructures.[11]
Performance Data Summary
The table below summarizes the electrochemical performance of various nickel sulfide-based electrodes reported in the literature.
| Electrode Material | Synthesis Method | Specific Capacitance / Capacity | Current Density | Cycling Stability | Reference |
| Porous NiS Hexagonal Nanoplates | Hydrothermal | 1897 F g⁻¹ | 1 A g⁻¹ | ~100% retention after 4000 cycles | [2] |
| NiCo₂S₄/NiS | Hydrothermal | 1947.5 F g⁻¹ | 3 mA cm⁻² | 90.3% retention after 1000 cycles | [2] |
| Wrinkle-Shaped NiS on Ni Foam | Solvothermal | 770 F g⁻¹ | 1 A g⁻¹ | 92.67% retention after 2200 cycles | [1] |
| NiS/Graphene Nanostructures | - | 827 C g⁻¹ | 5 A g⁻¹ | 88% retention after 5000 cycles | [2] |
| Ni₃S₂/TiN@Co-MOF/NF | Hydrothermal | 2648.8 F g⁻¹ | 1 A g⁻¹ | 85.87% retention after 5000 cycles (ASC) | [9] |
| Ni₃S₂/Ni₃N/Ni@NVCN | - | ~1900 F g⁻¹ (converted from C g⁻¹) | 1 A g⁻¹ | 83% retention after 4000 cycles | [12] |
| NiS Nanoparticles | Solvothermal | 457 F g⁻¹ | 1 A g⁻¹ | - | [10] |
Detailed Experimental Protocols
1. Protocol for Hydrothermal Synthesis of NiS on Nickel Foam
This protocol describes a typical procedure for growing NiS nanostructures directly on a nickel foam (NF) substrate.
-
Substrate Cleaning:
-
Cut nickel foam into desired dimensions (e.g., 1x2 cm).
-
Clean the NF pieces ultrasonically in acetone, then 3M HCl solution, followed by deionized (DI) water, and finally ethanol. Each step should last for 15-20 minutes.
-
Dry the cleaned NF in a vacuum oven at 60°C for 6 hours.
-
-
Precursor Solution Preparation:
-
Prepare a precursor solution by dissolving a nickel salt (e.g., Ni(NO₃)₂·6H₂O) and a sulfur source (e.g., thioacetamide, Na₂S) in a suitable solvent (e.g., DI water or an ethanol/water mixture).[1] The molar ratio of Ni to S precursors should be optimized based on the desired stoichiometry.
-
-
Hydrothermal Reaction:
-
Place the cleaned nickel foam piece(s) into a Teflon-lined stainless-steel autoclave.
-
Pour the prepared precursor solution into the autoclave, ensuring the NF is submerged.
-
Seal the autoclave and heat it in an oven at a specified temperature (e.g., 120-180°C) for a set duration (e.g., 6-24 hours).[1]
-
-
Post-Synthesis Treatment:
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Retrieve the NiS-coated nickel foam.
-
Rinse it several times with DI water and ethanol to remove any residual reactants.
-
Dry the final electrode material in a vacuum oven at 60°C overnight. The mass loading of the active material is determined by weighing the nickel foam before and after the synthesis.
-
2. Protocol for Electrochemical Characterization
Electrochemical measurements are typically performed in a three-electrode configuration using an electrochemical workstation.
-
Cell Assembly:
-
Working Electrode: The synthesized NiS-coated nickel foam.
-
Counter Electrode: A platinum (Pt) wire or foil.
-
Reference Electrode: A Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Electrolyte: An aqueous alkaline solution, typically 2M, 3M, or 6M KOH.
-
-
Cyclic Voltammetry (CV):
-
Record CV curves at various scan rates (e.g., 5, 10, 20, 50, 100 mV s⁻¹) within a defined potential window (e.g., 0 to 0.6 V vs. SCE). The shape of the CV curves indicates the capacitive behavior and redox activity.
-
-
Galvanostatic Charge-Discharge (GCD):
-
Perform GCD tests at different current densities (e.g., 1, 2, 5, 10, 20 A g⁻¹) within the same potential window used for CV.[10]
-
The specific capacitance (C, in F g⁻¹) can be calculated from the discharge curve using the formula: C = (I * Δt) / (m * ΔV), where I is the discharge current, Δt is the discharge time, m is the mass of the active material, and ΔV is the potential window.[10]
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Conduct EIS measurements over a frequency range (e.g., 100 kHz to 0.01 Hz) at a small AC amplitude (e.g., 5 mV).
-
The resulting Nyquist plot provides information about the electrode's internal resistance (ESR) and charge-transfer resistance (Rct).[9]
-
Visualized Workflows and Logic
Caption: A flowchart of the experimental process for fabricating and testing NiS electrodes.
Caption: A decision tree for diagnosing the causes of low specific capacitance in NiS electrodes.
References
- 1. mdpi.com [mdpi.com]
- 2. Review of NiS-Based Electrode Nanomaterials for Supercapacitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of nickel sulfide as a promising electrode material for pseudocapacitor application - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of Nickel Sulfide Electrocatalysts for Hydrogen Evolution
The quest for efficient and cost-effective electrocatalysts for the hydrogen evolution reaction (HER) is a cornerstone of renewable energy research. Among the promising candidates, nickel sulfides (NiS, NiS₂, and Ni₃S₂) have garnered significant attention due to their earth-abundance and notable catalytic activity.[1][2] This guide provides a comparative study of these three nickel sulfide phases, summarizing their electrocatalytic performance based on experimental data, detailing the methodologies used for their evaluation, and illustrating their comparative standing.
Performance Comparison
A comprehensive evaluation of NiS, NiS₂, and Ni₃S₂ as HER electrocatalysts reveals a distinct trend in their activity, with Ni₃S₂ consistently demonstrating superior performance.[1][3][4] This superiority is primarily attributed to its higher intrinsic electrical conductivity and a larger electrochemically active surface area.[1][4] The metallic nature of Ni₃S₂, in contrast to the semiconducting properties of NiS and NiS₂, facilitates more efficient electron transfer during the electrochemical reaction.[1][5]
The following table summarizes key performance metrics for the three nickel sulfide catalysts in a 1.0 M KOH electrolyte, a common medium for alkaline water electrolysis.
| Catalyst | Overpotential @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Key Characteristics |
| Ni₃S₂ | ~150 - 250 | ~67 - 115 | Metallic conductivity, high electrochemical active surface area, sulfur-deficient nature with more exposed metallic active sites.[4][5][6] |
| NiS₂ | Higher than Ni₃S₂ | Higher than Ni₃S₂ | Semiconductor. |
| NiS | Highest among the three | Highest among the three | Semiconductor, often exhibits the lowest HER activity of the three phases.[1][4] |
Note: The reported values can vary depending on the synthesis method, substrate, and specific experimental conditions. The data presented here represents a general trend observed in comparative studies.
Experimental Protocols
To ensure a fair and reproducible comparison of the electrocatalytic activities of NiS, NiS₂, and Ni₃S₂, standardized experimental protocols are crucial. The following outlines the typical methodologies employed in the cited research.
Catalyst Synthesis (Hydrothermal Method)
A common and effective method for synthesizing crystalline nickel sulfide nanoparticles is the hydrothermal method.
-
Precursor Preparation: Nickel salts (e.g., nickel chloride, nickel acetate) and sulfur sources (e.g., thiourea, sodium sulfide) are dissolved in a suitable solvent, often a mixture of water and ethanol.[7]
-
Hydrothermal Reaction: The precursor solution is transferred to a Teflon-lined stainless-steel autoclave and heated to a specific temperature (typically 120-200 °C) for a set duration (e.g., 6-24 hours). The stoichiometry of the nickel and sulfur precursors is carefully controlled to obtain the desired nickel sulfide phase (NiS, NiS₂, or Ni₃S₂).
-
Product Recovery: After the reaction, the autoclave is cooled to room temperature. The resulting precipitate is collected by centrifugation, washed multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts, and finally dried in a vacuum oven.
Electrode Preparation
-
Catalyst Ink Formulation: A specific amount of the synthesized nickel sulfide powder is dispersed in a mixture of deionized water, ethanol, and a small amount of Nafion® solution (typically 5 wt%). The mixture is sonicated for an extended period (e.g., 30-60 minutes) to form a homogeneous catalyst ink.
-
Electrode Coating: A measured volume of the catalyst ink is drop-casted onto a conductive substrate, such as nickel foam, carbon paper, or a glassy carbon electrode. The electrode is then dried under ambient or slightly elevated temperatures to evaporate the solvent, leaving a uniform catalyst layer.
Electrochemical Measurements
All electrochemical measurements are typically conducted in a three-electrode setup using a potentiostat/galvanostat.
-
Working Electrode: The prepared nickel sulfide-coated substrate.
-
Counter Electrode: A platinum wire or graphite rod.
-
Reference Electrode: A saturated calomel electrode (SCE) or Ag/AgCl electrode.
-
Electrolyte: 1.0 M potassium hydroxide (KOH) solution, purged with high-purity nitrogen or argon for at least 30 minutes before each experiment to remove dissolved oxygen.
-
Linear Sweep Voltammetry (LSV): LSV is performed at a slow scan rate (e.g., 2-5 mV/s) to determine the overpotential required to achieve a specific current density (e.g., 10 mA/cm²), which is a key metric for HER activity.
-
Tafel Analysis: The Tafel slope is derived from the linear portion of the Tafel plot (overpotential vs. log of current density), which is constructed from the LSV data. The Tafel slope provides insights into the HER mechanism.
-
Electrochemical Impedance Spectroscopy (EIS): EIS is conducted at a specific overpotential to evaluate the charge transfer resistance at the electrode-electrolyte interface, providing information on the kinetics of the HER.
-
Cyclic Voltammetry (CV): CV is used to determine the electrochemical double-layer capacitance (Cdl), which is proportional to the electrochemically active surface area (ECSA) of the catalyst.
Comparative Relationship of Nickel Sulfides for HER
The following diagram illustrates the hierarchical performance of NiS, NiS₂, and Ni₃S₂ for the hydrogen evolution reaction and the key factors influencing their activity.
References
- 1. Nickel sulfides for electrocatalytic hydrogen evolution under alkaline conditions: a case study of crystalline NiS, NiS2, and Ni3S2 nanoparticles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Controllable synthesis of nickel sulfide nanocatalysts and their phase-dependent performance for overall water splitting - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Ni3S2 catalysts using various sulphur sources and their HER and OER performances - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Validating the Electrocatalytic Performance of Nickel Sulfide for the Oxygen Evolution Reaction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and cost-effective electrocatalysts for the oxygen evolution reaction (OER) is a critical endeavor in the development of sustainable energy technologies such as water splitting and metal-air batteries. Among the various materials explored, nickel sulfide (NiS) has emerged as a promising non-precious metal catalyst. This guide provides an objective comparison of the electrocatalytic performance of nickel sulfide with alternative materials, supported by experimental data and detailed methodologies.
Performance Comparison of OER Electrocatalysts
The efficacy of an OER electrocatalyst is primarily evaluated based on several key metrics: the overpotential required to achieve a specific current density (typically 10 mA/cm²), the Tafel slope, and its long-term stability. The following tables summarize the performance of various nickel sulfide-based catalysts in comparison to benchmark precious metal oxides and other transition metal-based materials.
| Electrocatalyst | Overpotential (η) @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Electrolyte | Reference |
| Nickel Sulfide-Based Catalysts | ||||
| Dual-phase NiS/Ni₇S₆ | 290 | - | 1 M KOH | [1][2] |
| Ni₃S₂ | 310 | 109.35 | 1 M KOH | [3] |
| C-doped Ni₃S₂ | 261 | 96.18 | 1 M KOH | [3] |
| NiS/CB(st)-DNs | 277 | 72 | 1 M KOH | [4] |
| Fe-doped NiS-DNs | 216 | 46 | 1 M KOH | [4] |
| Cr-doped NiS (2 at.%) | 334 | 42 | - | [5] |
| Benchmark and Alternative Catalysts | ||||
| IrO₂ | ~300-400 | ~40-60 | Alkaline | [4][6] |
| RuO₂ | ~299-341 (at 50-100 mA/cm²) | - | Alkaline | [6] |
| NiFe LDH | 240 | - | 1 M KOH | [7] |
| Fe-Ni₃S₂ | 163 | - | Alkaline | [7] |
| NiCo₂S₄ | >300 | - | Alkaline | [6] |
Table 1: Comparison of Overpotential and Tafel Slopes for Various OER Electrocatalysts. Lower overpotential and Tafel slope values indicate higher catalytic activity.
| Electrocatalyst | Stability Test Conditions | Duration | Observations | Reference |
| Nickel Sulfide-Based Catalysts | ||||
| Dual-phase NiS/Ni₇S₆ | Constant current | 50 hours | Excellent stability | [1][2] |
| NiS/CB(st)-DNs | Constant current density of 10 mA/cm² | > 20 hours | Stable performance | [4] |
| Fe-doped NiS-DNs | Constant current density of 10 mA/cm² | > 10 hours | Strong stability | [4] |
| NiS₂/NiS/Mn₂O₃ | 1000 cycles CV, then constant current at 20 mA/cm² | 12 hours | 99.52% potential retention | [8] |
| Benchmark and Alternative Catalysts | ||||
| Ni₃S₂/NM-I | 500-1000 mA/cm² | >3000 hours | Negligible activity decay | [9] |
| Fe₀.₅Ni₁.₀Co₂.₀(S₀.₅₇Se₀.₂₅O₀.₁₈)₄ | Chronopotentiometry at 50 mA/cm² | 20 hours | Minimal increase in overpotential (2 mV) | [6] |
Table 2: Stability of Various OER Electrocatalysts. Long-term stability under operating conditions is crucial for practical applications.
Experimental Protocols
Standardized experimental procedures are essential for the accurate and reproducible evaluation of electrocatalyst performance. Below are detailed methodologies for key experiments.
Catalyst Ink Preparation and Electrode Modification
-
Catalyst Ink Formulation: A common method involves dispersing a specific amount of the catalyst powder (e.g., 5 mg) in a mixture of deionized water, isopropanol, and a small amount of Nafion solution (e.g., 5 wt%).
-
Homogenization: The mixture is sonicated for at least 30 minutes to form a homogeneous ink.
-
Electrode Coating: A precise volume of the catalyst ink is drop-casted onto the surface of a working electrode (e.g., glassy carbon, nickel foam) to achieve a desired catalyst loading (e.g., 0.2-0.6 mg/cm²).
-
Drying: The electrode is then dried at room temperature or in a low-temperature oven to ensure the catalyst layer is well-adhered.
Electrochemical Measurements
All electrochemical tests are typically performed in a standard three-electrode cell containing an alkaline electrolyte (e.g., 1 M KOH). The catalyst-modified electrode serves as the working electrode, a platinum wire or graphite rod as the counter electrode, and a reference electrode such as Ag/AgCl or a saturated calomel electrode (SCE). All potentials are converted to the Reversible Hydrogen Electrode (RHE) scale.
1. Linear Sweep Voltammetry (LSV):
-
Purpose: To determine the overpotential required to drive the OER at a specific current density.
-
Procedure: The potential of the working electrode is swept from a lower limit to an upper limit (e.g., 1.0 V to 2.0 V vs. RHE) at a slow scan rate (e.g., 5-10 mV/s). The resulting current is recorded. The overpotential is the difference between the potential at which a current density of 10 mA/cm² is achieved and the thermodynamic potential for OER (1.23 V vs. RHE).
2. Tafel Analysis:
-
Purpose: To evaluate the kinetics of the OER. The Tafel slope is derived from the LSV data.
-
Procedure: The Tafel plot is constructed by plotting the overpotential (η) versus the logarithm of the current density (log|j|). The linear portion of this plot is fitted to the Tafel equation (η = b log|j| + a), where 'b' is the Tafel slope. A smaller Tafel slope indicates more favorable reaction kinetics.
3. Electrochemical Impedance Spectroscopy (EIS):
-
Purpose: To investigate the charge transfer resistance at the electrode-electrolyte interface.
-
Procedure: A small AC voltage perturbation is applied over a range of frequencies (e.g., 100 kHz to 0.1 Hz) at a constant DC potential where the OER occurs. The resulting impedance data is often represented as a Nyquist plot. A smaller semicircle in the Nyquist plot generally corresponds to a lower charge transfer resistance.
4. Chronopotentiometry/Chronoamperometry:
-
Purpose: To assess the long-term stability of the electrocatalyst.
-
Procedure (Chronopotentiometry): A constant current density (e.g., 10 mA/cm²) is applied to the working electrode for an extended period (hours to days), and the change in potential is monitored. A stable catalyst will show minimal change in potential over time.
-
Procedure (Chronoamperometry): A constant potential is applied, and the current is monitored over time. A stable catalyst will maintain a relatively constant current output.
Visualizing Experimental Workflows and Key Relationships
To further clarify the process of validating electrocatalytic performance, the following diagrams illustrate the experimental workflow and the logical connections between key performance indicators.
Experimental workflow for OER catalyst evaluation.
Relationship of key OER performance indicators.
References
- 1. Frontiers | Protocol for Screening Water Oxidation or Reduction Electrocatalyst Activity in a Three-Electrode Cell for Alkaline Exchange Membrane Electrolysis [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Tafel Slope Plot as a Tool to Analyze Electrocatalytic Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Controllable synthesis of nickel sulfide nanocatalysts and their phase-dependent performance for overall water splitting - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recommended electrochemical measurement protocol for oxygen evolution reaction: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. escholarship.org [escholarship.org]
Nickel Sulfide vs. Platinum: A Comparative Guide for Hydrogen Evolution Reaction Catalysis
For researchers and scientists in the fields of renewable energy and catalysis, the quest for efficient and cost-effective catalysts for the hydrogen evolution reaction (HER) is paramount. While platinum (Pt) has long been the benchmark catalyst due to its exceptional activity, its high cost and scarcity necessitate the development of earth-abundant alternatives. Among the promising candidates, nickel sulfide (NiS) has emerged as a frontrunner, exhibiting remarkable catalytic performance. This guide provides a comprehensive comparison of nickel sulfide catalysts against platinum for HER, supported by experimental data and detailed protocols.
Performance Benchmark: Nickel Sulfide vs. Platinum
The electrocatalytic activity of HER catalysts is primarily evaluated based on several key metrics: overpotential required to achieve a current density of 10 mA/cm² (η₁₀), Tafel slope, and long-term stability. The overpotential represents the extra potential needed to drive the reaction, with lower values indicating higher efficiency. The Tafel slope provides insight into the reaction mechanism.
While nickel sulfide generally exhibits higher overpotentials and Tafel slopes compared to platinum, various strategies such as heteroatom doping, creating heterostructures, and vacancy engineering have been shown to significantly enhance its performance, bringing it closer to that of platinum-based catalysts.[1] Different crystalline phases of nickel sulfide also exhibit varied catalytic activities, with Ni₃S₂ often cited for its superior performance due to its metallic nature and large electrochemically active surface area.[2]
Here is a summary of the performance of various nickel sulfide catalysts compared to the industry-standard platinum on carbon (Pt/C).
| Catalyst | Overpotential (η₁₀) in 1.0 M KOH (mV) | Tafel Slope (mV/dec) in 1.0 M KOH | Reference |
| Platinum/Carbon (Pt/C) | ~32 | ~32.5 | [3] |
| NiS (hexagonal) | 163 | Not specified | [4][5] |
| Ni₉S₈ (orthorhombic) | 266 | Not specified | [4][5] |
| Ni₃S₂ | 90 - 167 | Not specified | [1] |
| NiS₂ | > NiS | Not specified | [2] |
| Morphology-tuned NiS | 97 | 65.9 | [6] |
| Ni₃S₄@Ni(OH)₂ | Not specified (η₁₀₀ = 212.6 mV) | Not specified | [1] |
Note: Performance metrics can vary significantly based on the synthesis method, catalyst loading, and testing conditions.
Experimental Protocols
To ensure accurate and reproducible benchmarking of HER catalysts, standardized experimental protocols are crucial.[7] Below are detailed methodologies for catalyst synthesis and electrochemical evaluation.
Synthesis of Nickel Sulfide Catalysts
Nickel sulfide catalysts can be synthesized through various methods, including hydrothermal, solvothermal, and electrodeposition techniques.[8]
1. Hydrothermal Synthesis of NiS Nanostructures:
-
Precursors: Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) and thioacetamide (CH₃CSNH₂) are typically used as the nickel and sulfur sources, respectively.
-
Procedure:
-
Dissolve stoichiometric amounts of the nickel and sulfur precursors in a solvent, which is often a mixture of water and ethanol.
-
Transfer the solution to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave to a specific temperature (e.g., 120-180 °C) and maintain it for a set duration (e.g., 12-24 hours).[8] The temperature can influence the resulting crystalline phase of the nickel sulfide.[8]
-
After cooling to room temperature, collect the precipitate by centrifugation, wash it with deionized water and ethanol, and dry it in a vacuum oven.
-
2. Solvothermal Synthesis:
-
This method is similar to the hydrothermal method but uses a non-aqueous solvent.[8] Solvents like ethanol, ethylene glycol, or oleylamine can be employed.[8] The choice of solvent can influence the morphology and crystalline phase of the resulting nickel sulfide.[8]
3. Electrodeposition:
-
Setup: A three-electrode system is used with a substrate (e.g., nickel foam, glassy carbon) as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl).
-
Electrolyte: An aqueous solution containing a nickel salt (e.g., NiCl₂) and a sulfur source (e.g., thiourea).
-
Procedure:
-
Apply a constant current density or potential to the working electrode for a specific duration.
-
The current density can be a critical factor in determining the crystalline phase of the deposited nickel sulfide.[8]
-
After deposition, rinse the electrode with deionized water and dry it.
-
Electrochemical Evaluation of HER Performance
Electrochemical measurements are typically performed in a three-electrode cell using a potentiostat.
-
Working Electrode: The synthesized catalyst loaded onto a substrate (e.g., glassy carbon electrode, nickel foam).
-
Counter Electrode: A platinum wire or graphite rod.
-
Reference Electrode: A saturated calomel electrode (SCE) or a silver/silver chloride electrode (Ag/AgCl). The potentials are then converted to the reversible hydrogen electrode (RHE) scale.
-
Electrolyte: Typically a 1.0 M KOH solution for alkaline HER or a 0.5 M H₂SO₄ solution for acidic HER. The electrolyte should be purged with high-purity hydrogen or nitrogen gas before and during the measurements to remove dissolved oxygen.
Key Measurements:
-
Linear Sweep Voltammetry (LSV): This is used to determine the overpotential required to achieve a specific current density (e.g., 10 mA/cm²). The scan rate is typically slow (e.g., 5 mV/s) to minimize capacitive currents.
-
Tafel Plot: The Tafel slope is derived from the LSV data by plotting the overpotential (η) versus the logarithm of the current density (log|j|). The linear portion of this plot is fitted to the Tafel equation (η = b log|j| + a), where 'b' is the Tafel slope.
-
Electrochemical Impedance Spectroscopy (EIS): This technique is used to study the electrode kinetics and charge transfer resistance.
-
Chronoamperometry or Chronopotentiometry: These are used to assess the long-term stability of the catalyst by holding the potential or current constant for an extended period (e.g., 10-24 hours) and observing any changes in the current density or potential, respectively.
Visualizing the Benchmarking Process
To better understand the workflow and key parameters involved in benchmarking HER catalysts, the following diagrams are provided.
Caption: Experimental workflow for benchmarking HER catalysts.
Caption: Key parameters influencing HER catalyst performance.
References
- 1. mdpi.com [mdpi.com]
- 2. Nickel sulfides for electrocatalytic hydrogen evolution under alkaline conditions: a case study of crystalline NiS, NiS2, and Ni3S2 nanoparticles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effect of nickel sulfide catalysts with different morphologies on high efficiency alkaline hydrogen evolution reaction - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 7. youtube.com [youtube.com]
- 8. Nickel sulfide and phosphide electrocatalysts for hydrogen evolution reaction: challenges and future perspectives - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04897C [pubs.rsc.org]
Nickel Sulfide vs. Cobalt Sulfide: A Comparative Analysis for Supercapacitor Applications
A deep dive into the electrochemical performance and synthesis of two promising electrode materials.
The burgeoning demand for high-performance energy storage devices has propelled extensive research into novel electrode materials for supercapacitors. Among the various candidates, transition metal sulfides, particularly nickel sulfide (NiS) and cobalt sulfide (CoS), have garnered significant attention due to their high theoretical capacitance, rich redox chemistry, and cost-effectiveness. This guide provides an objective comparison of NiS and CoS as supercapacitor electrode materials, supported by experimental data, detailed methodologies, and visual workflows to aid researchers, scientists, and professionals in the field of drug development in their understanding and application of these materials.
Performance Under the Microscope: A Quantitative Comparison
The electrochemical performance of electrode materials is the ultimate litmus test for their applicability in supercapacitors. Key performance indicators include specific capacitance, which measures the charge storage capacity per unit mass, rate capability, indicating the material's ability to deliver high power, and cycling stability, which reflects its long-term durability. The following table summarizes these critical parameters for nickel sulfide and cobalt sulfide based on reported experimental findings.
| Performance Metric | Nickel Sulfide (NiS) | Cobalt Sulfide (CoS) | Key Observations |
| Specific Capacitance (F/g) | 788 at 1 mA/cm²[1] | 1583 at 1 A/g[2] | Cobalt sulfide generally exhibits a higher specific capacitance, suggesting a greater potential for energy storage. |
| 1260 at 0.5 A/g (NiS/NiO composite)[3] | 1301 at 1 A/g (CoS₂)[4] | The performance of both materials can be significantly enhanced through composite formation and control of stoichiometry. | |
| 1066 at 5 A/g[5] | 350.4 at 1 A/g (Co₄S₃)[4] | Different phases of the same sulfide can lead to varied performance. | |
| Rate Capability | 640 F/g at 50 mA/cm² (81.2% retention from 1 mA/cm²)[1] | Good rate performance reported, but specific retention values vary significantly with synthesis method. | Both materials can be engineered to exhibit good rate capability, crucial for high-power applications. |
| 50.60% capacity retention at 50 A/g (P-doped NiS)[6] | - | Doping and nanostructuring are effective strategies to improve rate performance. | |
| Cycling Stability | 98% retention after 1000 cycles[1] | Almost 100% retention after 5000 cycles (Co₄S₃)[4] | Cobalt sulfide, particularly in certain phases, has shown exceptional cycling stability. |
| 93% retention after 30,000 cycles (NiS/NiO composite)[3] | 80.8% loss after 2000 cycles (ethanol-based synthesis)[7] | The stability is highly dependent on the synthesis method and the presence of other materials in a composite. | |
| 93.10% retention after 3000 cycles (P-doped NiS)[6] | - |
Behind the Scenes: Experimental Protocols
The synthesis and characterization of these materials are critical to achieving high performance. Below are detailed methodologies for key experiments.
Synthesis of Electrode Materials
Hydrothermal Synthesis of Cobalt Sulfide (CoS) Nanostructures:
A one-step hydrothermal method can be employed for the synthesis of CoS nanostructures.[2]
-
Precursors: Cobalt nitrate hexahydrate (Co(NO₃)₂·6H₂O) and thiourea (CH₄N₂S) are used as the cobalt and sulfur sources, respectively.[2]
-
Procedure: In a typical synthesis, equimolar amounts of the precursors are dissolved in distilled water. The resulting solution is transferred into a Teflon-lined stainless-steel autoclave.[8]
-
Reaction Conditions: The autoclave is sealed and maintained at a specific temperature, for instance, between 160 °C and 220 °C, for a designated period, such as 24 hours.[2][8]
-
Product Recovery: After the reaction, the autoclave is allowed to cool down to room temperature. The resulting black precipitate is collected by centrifugation, washed several times with deionized water and ethanol to remove any unreacted precursors, and finally dried in an oven.[8]
Chemical Bath Deposition of Nickel Sulfide (NiS):
An additive-free chemical bath deposition method can be used to grow interconnected NiS nanostructures directly on a substrate.[1]
-
Substrate Preparation: A titanium (Ti) substrate is cleaned sequentially with acetone, ethanol, and deionized water in an ultrasonic bath.
-
Precursor Solution: An aqueous solution containing nickel nitrate and thiourea is prepared.
-
Deposition: The cleaned Ti substrate is immersed in the precursor solution, which is maintained at a constant temperature for a specific duration to allow for the chemical deposition of NiS onto the substrate.
-
Post-Treatment: The coated substrate is then removed from the bath, rinsed with deionized water, and dried.
Electrochemical Characterization
The electrochemical performance of the prepared electrode materials is typically evaluated in a three-electrode system.[9]
-
Electrode Preparation: The active material (NiS or CoS) is mixed with a conductive agent (e.g., carbon black) and a binder (e.g., polyvinylidene fluoride) in a specific weight ratio.[9] A small amount of a solvent like N-methyl-2-pyrrolidone is added to form a slurry. This slurry is then coated onto a current collector (e.g., nickel foam or stainless steel mesh) and dried in an oven.[10]
-
Electrochemical Cell Assembly: A three-electrode cell is assembled using the prepared material as the working electrode, a platinum wire or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.[9] An aqueous solution of potassium hydroxide (KOH) or sulfuric acid (H₂SO₄) is commonly used as the electrolyte.[9][11]
-
Measurement Techniques:
-
Cyclic Voltammetry (CV): This technique is used to study the capacitive behavior and redox reactions of the electrode material by cycling the potential between set limits at various scan rates.[12]
-
Galvanostatic Charge-Discharge (GCD): GCD tests are performed at different current densities to determine the specific capacitance, energy density, and power density of the material.[12]
-
Electrochemical Impedance Spectroscopy (EIS): EIS is employed to investigate the internal resistance and charge transfer kinetics of the electrode. The measurements are typically conducted over a wide frequency range.[13]
-
Visualizing the Workflow
To provide a clear overview of the comparative analysis process, the following diagrams illustrate the logical relationships and experimental workflows.
Caption: Workflow for comparative analysis of NiS and CoS.
Caption: Pathway for electrochemical testing of electrode materials.
Concluding Remarks
Both nickel sulfide and cobalt sulfide demonstrate significant promise as electrode materials for supercapacitors. The experimental data suggests that cobalt sulfide can achieve higher specific capacitance, while both materials can be tailored for excellent rate capability and cycling stability through various synthesis strategies, such as nanostructuring, doping, and the formation of composites. The choice between NiS and CoS will ultimately depend on the specific application requirements, including the desired energy density, power density, and long-term stability. The methodologies and comparative data presented in this guide provide a solid foundation for researchers to make informed decisions and to further innovate in the design of next-generation supercapacitors.
References
- 1. Synthesis of nickel sulfide as a promising electrode material for pseudocapacitor application - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Facile hydrothermal synthesis of cobaltosic sulfide nanorods for high performance supercapacitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of P-doped NiS as an electrode material for supercapacitors with enhanced rate capability and cycling stability - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. mdpi.com [mdpi.com]
- 9. Video: Evaluating the Electrochemical Properties of Supercapacitors using the Three-Electrode System [jove.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Electrochemical measurements of the supercapacitor_Battery&Supercapacitor_Applications_Support_Corrtest Instruments [corrtestinstruments.com]
- 13. researchgate.net [researchgate.net]
"performance comparison of nickel sulfide and molybdenum sulfide in electrocatalysis"
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the electrocatalytic performance of nickel sulfide (NiS) and molybdenum sulfide (MoS₂), supported by experimental data. This analysis aims to inform the selection and development of efficient, non-precious metal catalysts for crucial energy and chemical synthesis applications.
The quest for sustainable and efficient energy conversion technologies has propelled extensive research into cost-effective electrocatalysts. Among the promising candidates, transition metal sulfides, particularly nickel sulfide (NiS) and molybdenum sulfide (MoS₂), have garnered significant attention due to their notable catalytic activity in key electrochemical reactions such as the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER), the two half-reactions of water splitting. This guide offers a detailed comparison of their performance, drawing upon published experimental findings.
Performance Comparison: A Data-Driven Overview
The electrocatalytic efficacy of a material is primarily evaluated based on several key metrics: the overpotential required to achieve a specific current density (typically 10 mA cm⁻²), the Tafel slope, which provides insight into the reaction kinetics, and the long-term stability of the catalyst. The following tables summarize the performance of NiS, MoS₂, and their composites in alkaline media, a common environment for water electrolysis.
It is important to note that much of the recent research focuses on the synergistic effects achieved by combining NiS and MoS₂ into heterostructures. These composite materials often exhibit enhanced performance compared to their individual components.
Table 1: Hydrogen Evolution Reaction (HER) Performance in Alkaline Media
| Electrocatalyst | Overpotential @ 10 mA cm⁻² (mV) | Tafel Slope (mV dec⁻¹) | Electrolyte | Reference |
| Pure Catalysts | ||||
| NiSₓ/NF | 53 | Not specified | 1 M KOH | [1] |
| MoS₂ | ~114 | 61 | Acidic Medium* | [2] |
| Composite Catalysts | ||||
| NiS-MoS₂ HNSAs/CC | 106 | 56.7 | 1 M KOH | [3] |
| MoS₂/NiS/NF | 87 | Not specified | 1 M KOH | [2][4] |
| NiS@MoS₂/NC₅₀ | 189 | 56.7 | 1.0 M KOH | [5][6] |
| CeO₂-LDH/Ni₃S₂/MoS₂ | 116 | Not specified | 1.0 M KOH | [7] |
| Ni-MoS₂-0.3 | 74 | 131 | Not specified | [6] |
Table 2: Oxygen Evolution Reaction (OER) Performance in Alkaline Media
| Electrocatalyst | Overpotential @ 10 mA cm⁻² (mV) | Tafel Slope (mV dec⁻¹) | Electrolyte | Reference |
| Pure Catalysts | ||||
| NiSₓ/NF | 225 | Not specified | 1 M KOH | [1] |
| Composite Catalysts | ||||
| NiS-MoS₂ HNSAs/CC | 203 | 77.4 | 1 M KOH | [3] |
| MoS₂/NiS/NF | 216 | Not specified | 1 M KOH | [2][4] |
| CeO₂-LDH/Ni₃S₂/MoS₂ | ~235 @ 150 mA cm⁻² | 131.56 | 1.0 M KOH | [7] |
| MoS₂/NiₓSᵧ/NF | 150 | 61 | Not specified | [8] |
| Ni-MoS₂-0.3 | 260 | 145 | Not specified | [6] |
Synergistic Effects in NiS-MoS₂ Heterostructures
A significant body of research highlights that the combination of nickel sulfide and molybdenum sulfide into heterostructures leads to a synergistic enhancement of electrocatalytic activity.[3][6][8] This improvement is often attributed to several factors:
-
Increased Active Sites: The formation of interfaces between NiS and MoS₂ can create a greater number of catalytically active sites.[3][8]
-
Optimized Electronic Structure: The interaction between the two sulfides can modulate their electronic properties, leading to more favorable adsorption energies for reaction intermediates.[5]
-
Enhanced Charge Transfer: The heterostructure can facilitate more efficient charge transfer, which is crucial for rapid electrocatalysis.[5][8]
For instance, a NiS-MoS₂ hetero-nanosheet array grown on carbon cloth (NiS-MoS₂ HNSAs/CC) demonstrated excellent bifunctional performance for both HER and OER.[3] Similarly, a MoS₂/NiS heterostructure on Nickel Foam (MoS₂/NiS/NF) also showed remarkable activity for overall water splitting.[2][4]
Experimental Methodologies
The evaluation of electrocatalytic performance typically involves a standardized set of electrochemical measurements conducted in a three-electrode system.
Standard Three-Electrode Setup
A typical electrochemical cell for evaluating catalyst performance consists of:
-
Working Electrode: The electrocatalyst material deposited on a conductive substrate (e.g., nickel foam, carbon cloth).
-
Counter Electrode: A chemically inert material with a large surface area, often a platinum wire or graphite rod.
-
Reference Electrode: Provides a stable potential for reference, such as a Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode. The measured potentials are often converted to the Reversible Hydrogen Electrode (RHE) scale for universal comparison.[9]
The electrolyte is typically a 1.0 M solution of potassium hydroxide (KOH) for alkaline media or a 0.5 M solution of sulfuric acid (H₂SO₄) for acidic media.
Key Electrochemical Measurements
-
Linear Sweep Voltammetry (LSV): This technique is used to measure the current response of the catalyst as the potential is swept. The overpotential required to achieve a certain current density (e.g., 10 mA cm⁻²) is a key performance metric derived from the LSV curve.[9]
-
Tafel Analysis: The Tafel plot is derived from the LSV data and provides the Tafel slope. A smaller Tafel slope generally indicates more favorable reaction kinetics.
-
Electrochemical Impedance Spectroscopy (EIS): EIS is employed to study the charge transfer resistance at the electrode-electrolyte interface. A smaller resistance is indicative of faster charge transfer.
-
Chronoamperometry or Chronopotentiometry: These methods are used to assess the long-term stability of the electrocatalyst by holding the potential or current constant over an extended period and monitoring the current or potential response, respectively.
Visualizing the Process
The following diagrams illustrate the typical workflow for evaluating electrocatalysts and the logical comparison between NiS and MoS₂.
Conclusion and Future Outlook
Both nickel sulfide and molybdenum sulfide are promising non-precious metal electrocatalysts. While pure NiS generally shows better intrinsic OER activity and competitive HER performance in alkaline media, the strength of these materials is significantly amplified when they are combined into heterostructures. The synergistic effects at the NiS-MoS₂ interface lead to enhanced active site density, improved electronic properties, and faster charge transfer, resulting in superior overall water splitting performance.
Future research will likely continue to focus on the rational design of NiS-MoS₂ and other transition metal sulfide heterostructures. Key areas of exploration include precise control over morphology, defect engineering, and the incorporation of conductive supports to further boost their catalytic efficiency and long-term stability. For drug development professionals, understanding the surface chemistry and catalytic mechanisms of these materials could also inform the design of novel catalysts for complex organic transformations.
References
- 1. One-step synthesis of amorphous transition metal sulfides as bifunctional electrocatalysts for the hydrogen evolution reaction and oxygen evolution reaction - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. oaepublish.com [oaepublish.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. MoS2/NixSy/NF heterojunction catalyst for efficient oxygen evolution reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Electrochemical Impedance Spectroscopy Analysis of Nickel Sulfide Electrodes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrochemical performance of various nickel sulfide-based electrodes, supported by experimental data from recent studies. Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to probe the interfacial properties and kinetics of electrochemical systems. In the context of nickel sulfide electrodes, which are promising materials for supercapacitors, batteries, and electrocatalysts, EIS provides crucial insights into their charge transfer resistance, double-layer capacitance, and ion diffusion characteristics.
Comparative Analysis of Nickel Sulfide Electrodes
The performance of nickel sulfide electrodes can be significantly enhanced by creating composites with conductive polymers, carbonaceous materials, or by introducing other transition metals. This section compares the EIS data for four distinct types of nickel sulfide electrodes: pristine nickel sulfide, nickel sulfide/conducting polymer composites, nickel sulfide/carbon composites, and bimetallic nickel sulfides.
Data Presentation
The following table summarizes the key quantitative data obtained from EIS analysis of different nickel sulfide electrode configurations. The parameters include:
-
Solution Resistance (Rs): The resistance of the electrolyte solution.
-
Charge Transfer Resistance (Rct): The resistance to the transfer of charge at the electrode-electrolyte interface. A lower Rct indicates faster charge transfer kinetics.
-
Double-Layer Capacitance (Cdl): The capacitance of the electrical double layer formed at the electrode-electrolyte interface. A higher Cdl suggests a larger electrochemically active surface area.
-
Warburg Impedance (Zw): Represents the impedance associated with the diffusion of ions in the electrolyte to the electrode surface. It is typically observed as a 45-degree line in the low-frequency region of a Nyquist plot.
| Electrode Material | Electrolyte | Rs (Ω) | Rct (Ω) | Cdl | Warburg Impedance | Reference |
| NiS Nanoparticles | 3.0 M KOH | - | Lower with increased synthesis temperature | - | Present | [1] |
| NiS₂/PEDOT:PSS (NPS1) | - | Lower than other composites | - | - | - | [2] |
| NiFeS-1/NF | 1 M KOH | ~2.25 | ~20 | 10 mF cm⁻² | - | [3] |
| Ni₃S₂/TiN@Co-MOF/NF | - | 0.526 | 0.54 | - | - | [4] |
| NiS/C | - | - | - | - | Present | [5] |
Note: A direct comparison of absolute values can be challenging due to variations in electrode preparation, geometric area, and specific experimental conditions across different studies. The trends, however, provide valuable insights into the effect of material composition on electrochemical performance.
Key Observations
-
Pristine Nickel Sulfide: The electrochemical performance of pristine NiS nanoparticles is highly dependent on their morphology and synthesis conditions. For instance, increasing the hydrothermal reaction temperature can lead to a decrease in charge transfer resistance[1].
-
Conducting Polymer Composites: The incorporation of a conducting polymer like PEDOT:PSS with NiS₂ can lead to a lower series resistance, which is beneficial for the overall device performance[2].
-
Bimetallic Nickel Sulfides: The introduction of a second metal, such as iron in NiFeS, can significantly reduce the charge transfer resistance (Rct of ~20 Ω) and enhance the double-layer capacitance (10 mF cm⁻²), indicating improved charge transfer kinetics and a larger active surface area[3].
-
Carbon Composites: Composites of nickel sulfide with carbonaceous materials often exhibit a prominent Warburg impedance, suggesting that ion diffusion plays a significant role in the overall electrochemical process[5]. The carbon matrix can improve the overall conductivity of the electrode.
-
Advanced Composite Structures: Complex hierarchical structures like Ni₃S₂/TiN@Co-MOF/NF can exhibit exceptionally low solution resistance (0.526 Ω) and charge transfer resistance (0.54 Ω), highlighting the synergistic effects of combining different materials to optimize electrochemical performance[4].
Experimental Protocols
A typical experimental protocol for conducting EIS on nickel sulfide electrodes is as follows:
1. Electrode Preparation:
-
The working electrode is prepared by coating the synthesized nickel sulfide material (or its composite) onto a conductive substrate such as nickel foam, titanium foil, or glassy carbon.
-
A binder (e.g., PVDF) and a conductive additive (e.g., carbon black) are often mixed with the active material to form a slurry, which is then cast onto the substrate.
-
The electrode is then dried under vacuum to remove the solvent.
2. Electrochemical Cell Setup:
-
A three-electrode system is typically used, consisting of the nickel sulfide working electrode, a counter electrode (usually a platinum wire or foil), and a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode).
-
The electrodes are immersed in a suitable electrolyte, such as an aqueous solution of KOH or H₂SO₄.
3. EIS Measurement:
-
The EIS measurement is performed using a potentiostat equipped with a frequency response analyzer.
-
The measurement is typically carried out at the open-circuit potential of the working electrode.
-
A small amplitude AC voltage (e.g., 5-10 mV) is applied over a wide frequency range, typically from 100 kHz down to 0.01 Hz[6].
-
The resulting impedance data is plotted as a Nyquist plot (imaginary impedance vs. real impedance) for analysis.
4. Data Analysis:
-
The Nyquist plot is analyzed by fitting the data to an equivalent electrical circuit model.
-
A common equivalent circuit for such systems is the Randles circuit, which includes the solution resistance (Rs), the charge transfer resistance (Rct), the double-layer capacitance (Cdl), and the Warburg impedance (Zw)[1][7].
-
The values of these components are extracted from the fitting to quantify the electrochemical properties of the electrode.
Mandatory Visualization
The following diagrams illustrate the logical relationships in the EIS analysis of nickel sulfide electrodes.
Caption: Experimental workflow for EIS analysis of nickel sulfide electrodes.
Caption: Relationship between Nyquist plot features and electrochemical parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Inexpensive electrochemical synthesis of nickel iron sulphides on nickel foam: super active and ultra-durable electrocatalysts for alkaline electrolyt ... - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/C6TA04499A [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Warburg impedance - PalmSens [palmsens.com]
A Comparative Guide to the Intrinsic Catalytic Activity of Nickel Sulfide Phases
For Researchers, Scientists, and Drug Development Professionals
The pursuit of efficient and cost-effective electrocatalysts is a cornerstone of renewable energy technologies and fine chemical synthesis. Among the promising candidates, nickel sulfides (NiSₓ) have garnered significant attention due to their earth-abundance and notable catalytic activities in key electrochemical reactions such as the Hydrogen Evolution Reaction (HER) and Oxygen Evolution Reaction (OER), which are fundamental to water splitting. This guide provides a comparative assessment of the intrinsic catalytic activity of various nickel sulfide phases, supported by experimental data and detailed protocols.
Different stoichiometric phases of nickel sulfide, including NiS, NiS₂, and Ni₃S₂, exhibit distinct electronic structures and surface properties, which in turn dictate their catalytic performance.[1] Understanding these differences is crucial for the rational design of high-performance catalysts.
Comparative Performance Data
The catalytic efficacy of different nickel sulfide phases is typically evaluated based on several key metrics obtained from electrochemical measurements. These include the overpotential required to achieve a specific current density (a measure of efficiency), the Tafel slope (indicative of the reaction mechanism and kinetics), and the exchange current density (a measure of the intrinsic activity at equilibrium). The following table summarizes these performance metrics for various nickel sulfide phases as reported in the literature. The data primarily focuses on the Hydrogen Evolution Reaction (HER) in alkaline media, a common benchmark for catalyst performance.
| Nickel Sulfide Phase | Substrate/Support | Electrolyte | Overpotential @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Reference |
| NiS | Nickel Foam | 1.0 M KOH | ~350 | 129 | [2] |
| β-NiS | Glassy Carbon | Not Specified | 186 | 51.2 | [3] |
| NiS₂ | Nickel Foam | 1.0 M KOH | ~300 | 115 | [2] |
| Ni₃S₂ | Nickel Foam | 1.0 M KOH | ~220 | 67 | [2][4] |
| Ni₃S₂ | Nickel Foam | 1.0 M KOH | 204 | Not Specified | [5] |
| Dual-phase NiS/Ni₇S₆ | Nickel Foil | 1.0 M KOH | 290 (for OER) | Not Specified | [6] |
| o-Ni₉S₈ | Glassy Carbon | 1 M NaOH | Not Specified | 115.9 (initial) | [7] |
| h-NiS | Glassy Carbon | 1 M NaOH | Not Specified | 109.7 (initial) | [7] |
Note: The performance of catalysts can be significantly influenced by factors such as nanoparticle size, surface area, and the nature of the conductive support. The data presented here is for comparative purposes, and direct comparison between studies should be made with caution. For the Oxygen Evolution Reaction (OER), a dual-phase Ni-sulfide layer has shown a low overpotential of 0.29 V to reach 10 mA/cm².[6]
Studies consistently indicate that for the Hydrogen Evolution Reaction, the intrinsic catalytic activity of the common nickel sulfide phases follows the order: Ni₃S₂ > NiS₂ > NiS .[1] The superior performance of Ni₃S₂ is largely attributed to its inherent metallic conductivity, which facilitates efficient charge transfer, and a higher density of active sites.[1][2] In contrast, NiS and NiS₂ are semiconductors, which can limit their charge transport properties.
Experimental Workflow and Protocols
The assessment of the catalytic activity of nickel sulfide phases involves a systematic experimental workflow, from material synthesis to detailed electrochemical characterization.
Caption: Experimental workflow for assessing the catalytic activity of nickel sulfide phases.
Below are detailed methodologies for the key experiments involved in this workflow.
A common method for synthesizing various nickel sulfide phases is a facile polyol solution process, which allows for controllable phase and composition.[2]
-
Materials: Nickel(II) chloride hexahydrate (NiCl₂·6H₂O), thiourea (CH₄N₂S), ethylene glycol (EG).
-
Procedure for Ni₃S₂:
-
Dissolve a specific molar ratio of NiCl₂·6H₂O and thiourea in ethylene glycol. For Ni₃S₂, a Ni:S precursor ratio of 3:2 is used.
-
The solution is heated to a specific temperature (e.g., 180-220 °C) in a three-neck flask under a nitrogen atmosphere with constant stirring for a designated time (e.g., 2-12 hours).
-
After cooling to room temperature, the product is collected by centrifugation, washed several times with deionized water and ethanol, and dried in a vacuum oven.
-
-
Phase Control: By varying the molar ratio of the nickel and sulfur precursors, different phases such as NiS and NiS₂ can be selectively synthesized.[2]
To perform electrochemical measurements, the synthesized nickel sulfide catalyst must be immobilized onto a conductive substrate.
-
Catalyst Ink Preparation:
-
A specific amount of the nickel sulfide catalyst powder (e.g., 5 mg) is dispersed in a solution containing a solvent (e.g., a mixture of deionized water and isopropanol) and a binder (e.g., 5 wt% Nafion solution).
-
The mixture is sonicated for an extended period (e.g., 30-60 minutes) to form a homogeneous catalyst ink.
-
-
Deposition:
-
A measured volume of the catalyst ink is drop-casted onto the surface of a polished glassy carbon electrode or spread onto nickel foam.
-
The electrode is then dried under ambient or slightly elevated temperatures to evaporate the solvent, leaving a thin film of the catalyst.
-
All electrochemical characterizations are typically performed in a three-electrode cell configuration at room temperature.[8]
-
Three-Electrode Setup:
-
Working Electrode: The prepared nickel sulfide-coated electrode.
-
Counter Electrode: A platinum wire or graphite rod.
-
Reference Electrode: A saturated calomel electrode (SCE) or a Ag/AgCl electrode. Potentials are often converted to the reversible hydrogen electrode (RHE) scale.
-
-
Electrolyte: Typically a 1.0 M aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH) for alkaline HER and OER.[5][8]
-
Linear Sweep Voltammetry (LSV):
-
LSV is recorded at a slow scan rate (e.g., 1-5 mV/s) to obtain the polarization curve (current density vs. potential).
-
The overpotential required to drive a current density of 10 mA/cm² is a key benchmark for catalyst activity.
-
The Tafel slope is derived from the linear portion of the Tafel plot (overpotential vs. log of current density) and provides insight into the reaction kinetics.[9]
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
EIS is performed at a specific overpotential in a wide frequency range to evaluate the charge-transfer resistance (Rct) at the electrode-electrolyte interface. A smaller Rct value indicates faster charge transfer kinetics.[8]
-
-
Cyclic Voltammetry (CV):
-
CV scans are performed in a non-Faradaic potential window at various scan rates to determine the electrochemical double-layer capacitance (Cdl), which is proportional to the electrochemically active surface area (ECSA).[7]
-
-
Stability Tests:
-
Long-term stability is assessed using chronoamperometry (constant potential) or chronopotentiometry (constant current) for an extended period (e.g., 10-50 hours).[6]
-
By systematically applying these protocols, researchers can obtain reliable and comparable data on the intrinsic catalytic activity of different nickel sulfide phases, paving the way for the development of more efficient and robust electrocatalysts.
References
- 1. Nickel sulfides for electrocatalytic hydrogen evolution under alkaline conditions: a case study of crystalline NiS, NiS2, and Ni3S2 nanoparticles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. Controllable synthesis of nickel sulfide nanocatalysts and their phase-dependent performance for overall water splitting - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 3. Nanostructured nickel sulfides: phase evolution, characterization and electrocatalytic properties for the hydrogen evolution reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
"comparative performance of hydrothermally vs. solvothermally synthesized NiS"
A Comparative Guide to Hydrothermally and Solvothermally Synthesized Nickel Sulfide (NiS) for Electrochemical Applications
Nickel sulfide (NiS) has garnered significant attention in materials science due to its compelling electronic and catalytic properties, making it a promising candidate for various applications, including supercapacitors, batteries, and electrocatalysis. The performance of NiS is intrinsically linked to its physicochemical properties, such as morphology, crystallinity, and surface area, which are in turn dictated by the synthesis method. This guide provides a detailed comparison of two prevalent synthesis techniques: hydrothermal and solvothermal methods, offering insights into their respective protocols and the performance of the resulting NiS materials.
Synthesis Methodologies: A Tale of Two Solvents
Both hydrothermal and solvothermal synthesis are popular methods for preparing NiS nanostructures. The primary distinction between them lies in the solvent used. Hydrothermal synthesis employs water as the solvent, whereas solvothermal synthesis utilizes organic solvents. This fundamental difference significantly influences the reaction environment, such as pressure and temperature, thereby affecting the nucleation and growth of NiS crystals and leading to materials with distinct characteristics.
Experimental Protocol: Hydrothermal Synthesis of β-NiS Nanoparticles
A typical hydrothermal procedure for synthesizing β-NiS nanoparticles involves the following steps[1][2]:
-
Precursor Dissolution: Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O) and urea (CO(NH₂)₂) are dissolved in deionized water with magnetic stirring. Subsequently, a sulfur source, such as L-cysteine or thiourea, is added to the solution[1][2][3].
-
Homogenization: The mixture is subjected to ultrasonic treatment to ensure a homogeneous suspension.
-
Hydrothermal Reaction: The suspension is transferred to a Teflon-lined stainless steel autoclave and heated to a specific temperature (e.g., 120-200°C) for a designated period (e.g., 12-24 hours)[3][4].
-
Product Recovery: After the autoclave cools down to room temperature, the black precipitate of NiS is collected, washed multiple times with distilled water and ethanol, and finally dried in an oven (e.g., at 60-80°C)[3][4].
dot
Experimental Protocol: Solvothermal Synthesis of NiS Nanoparticles
The solvothermal synthesis of NiS nanoparticles follows a similar workflow, with the key difference being the use of an organic solvent[5]:
-
Precursor Dispersion: A nickel source, such as nickel(II) chloride hexahydrate (NiCl₂·6H₂O), and a sulfur source, like elemental sulfur, are dispersed in an organic solvent, for instance, oleylamine or ethylenediamine[5][6].
-
Solvothermal Reaction: The mixture is transferred to a Teflon-lined autoclave and heated to a higher temperature compared to the hydrothermal method (e.g., 120-260°C) for a specific duration (e.g., 1-24 hours)[3][6]. The choice of solvent and temperature can influence the final phase of the nickel sulfide[6].
-
Product Recovery: The resulting black precipitate is collected, washed with an appropriate solvent (e.g., ethanol), and dried.
dot
Comparative Performance in Electrochemical Applications
The choice of synthesis method has a profound impact on the electrochemical performance of NiS. Below is a summary of performance data for hydrothermally and solvothermally synthesized NiS in supercapacitor and lithium-ion battery applications.
Supercapacitor Performance
| Synthesis Method | Material | Specific Capacitance/Capacity | Current Density | Cycling Stability | Reference |
| Hydrothermal | β-NiS Nanoparticles (NiS-15) | 638.34 C g⁻¹ | 1 A g⁻¹ | 101.1% retention after 6000 cycles | [1] |
| Hydrothermal | β-NiS Nanoparticles (NiS-5) | 558.17 C g⁻¹ | 1 A g⁻¹ | 96.2% retention after 6000 cycles | [1] |
| Hydrothermal | NiS Nanorods on Ni mesh | 1097 F g⁻¹ | 2 mA cm⁻² | - | [7] |
| Hydrothermal | NiS-NiO/G-C3N4 | 766 F g⁻¹ | 0.3 A g⁻¹ | - | [8] |
| Solvothermal | Graphene/NiS₂ composite | 478.1 F g⁻¹ | 0.5 A g⁻¹ | - | [3] |
Note: Direct comparison should be made with caution as experimental conditions and material compositions (e.g., composites) vary.
Lithium-Ion Battery Performance
| Synthesis Method | Material | Reversible Capacity | Current Density | Cycle Number | Reference | | :--- | :--- | :--- | :--- | :--- | | Hydrothermal | NiS Nanospheres | 1402.3 mAh g⁻¹ | 200 mA g⁻¹ | 280 |[9][10] | | Hydrothermal | NiS Nanospheres | 814.8 mAh g⁻¹ | 0.8 A g⁻¹ | - |[9][10] |
Physicochemical Properties and Their Impact on Performance
The differences in performance between hydrothermally and solvothermally synthesized NiS can be attributed to their distinct physicochemical properties.
-
Morphology and Nanostructure: Hydrothermal synthesis often yields well-defined nanostructures like nanospheres, nanorods, and nanobelts[7][9][10][11]. Solvothermal methods can also produce various morphologies, including urchin-like structures and nanoparticles, with the solvent playing a crucial role in morphological control[12][13][14]. The specific morphology influences the electrode-electrolyte contact area and ion diffusion pathways, thereby affecting electrochemical performance. For instance, the nanorod morphology of hydrothermally grown NiS on Ni mesh provides a large interfacial area, contributing to its superior supercapacitor performance[7].
-
Crystallinity and Phase: Both methods can produce different crystalline phases of nickel sulfide (e.g., α-NiS, β-NiS, NiS₂, Ni₃S₄) by tuning reaction parameters like temperature, time, and precursors[6][11][15]. The phase purity is critical as different phases exhibit varying electrochemical activities. For example, β-NiS is often targeted for supercapacitor applications[1][2].
-
Surface Area: The specific surface area is a key factor for electrochemical energy storage. Solvothermal synthesis of NiS₂/C composites has been shown to result in a high specific surface area (e.g., 107-158 m² g⁻¹), which is beneficial for providing more active sites[16].
Concluding Remarks
Both hydrothermal and solvothermal methods are effective for the synthesis of NiS with controlled morphologies and phases.
-
Hydrothermal synthesis is generally considered a simpler and more environmentally friendly approach due to the use of water as a solvent. It has been shown to produce NiS with excellent performance in both supercapacitors and lithium-ion batteries, often exhibiting high specific capacity and good cycling stability[1][2][9][10].
-
Solvothermal synthesis offers greater versatility in controlling the physicochemical properties of NiS through the choice of organic solvents and reaction conditions. This method can yield unique nanostructures and high surface area materials, which are advantageous for various catalytic and energy storage applications[3][13][16].
The selection of the synthesis method should be guided by the desired material properties and the specific requirements of the target application. For applications demanding high purity and specific crystalline phases with a green synthesis route, the hydrothermal method may be preferred. In contrast, when precise control over nanostructure and the formation of complex composites are desired, the solvothermal method provides a broader experimental window. Further research focusing on direct, side-by-side comparisons under identical testing conditions will be invaluable for elucidating the precise advantages of each method for specific applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Hydrothermal Synthesis of β-NiS Nanoparticles and Their Applications in High-Performance Hybrid Supercapacitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Controllable synthesis of hollow spherical nickel chalcogenide (NiS 2 and NiSe 2 ) decorated with graphene for efficient supercapacitor electrodes - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10659C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Hydrothermal Preparation and High Electrochemical Performance of NiS Nanospheres as Anode for Lithium-Ion Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Hydrothermal Preparation and High Electrochemical Performance of NiS Nanospheres as Anode for Lithium-Ion Batteries [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Solvotermal synthesis of NiO, Ni and NiS nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Solvothermal synthesis of NiS 3D nanostructures | Semantic Scholar [semanticscholar.org]
- 15. Phase control during the synthesis of nickel sulfide nanoparticles from dithiocarbamate precursors - Nanoscale (RSC Publishing) DOI:10.1039/C6NR00053C [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
"validating the purity of synthesized nickel sulfide using Raman spectroscopy"
A Comparative Guide to Validating the Purity of Synthesized Nickel Sulfide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized materials like nickel sulfide is paramount for experimental reproducibility and the integrity of results. This guide provides a comprehensive comparison of analytical techniques for validating the purity of nickel sulfide, with a focus on Raman spectroscopy and its comparison with other common methods such as X-ray Diffraction (XRD), X-ray Photoelectron Spectroscopy (XPS), and traditional wet chemical analysis.
Raman spectroscopy is a powerful, non-destructive technique that provides vibrational information about a material, allowing for the identification of specific chemical phases. Its high sensitivity to crystalline structure and chemical bonding makes it an excellent tool for assessing the purity of synthesized nickel sulfide, which can exist in various stoichiometries and crystal structures (e.g., NiS, NiS₂, Ni₃S₂, Ni₃S₄, Ni₇S₆, Ni₉S₈). The presence of even minor impurities, such as nickel oxide (NiO) or other sulfide phases, can significantly impact the material's properties and performance in downstream applications.
This guide will delve into the experimental protocols for using Raman spectroscopy to validate nickel sulfide purity and compare its performance with XRD, XPS, and wet chemical methods, providing supporting data and a logical workflow for researchers.
Comparison of Analytical Techniques for Nickel Sulfide Purity Validation
The choice of analytical technique for purity validation depends on several factors, including the type of impurity expected, the required sensitivity, and the nature of the sample (e.g., bulk powder, thin film). Below is a comparative summary of the most common techniques.
| Technique | Principle | Information Provided | Strengths | Limitations | Typical Detection Limit |
| Raman Spectroscopy | Inelastic scattering of monochromatic light, providing information on vibrational modes of molecules. | Phase identification, crystallinity, presence of polymorphs and impurities with distinct vibrational signatures. | - High sensitivity to subtle structural changes- Non-destructive- Minimal sample preparation- Can be used for in-situ analysis | - Can be susceptible to fluorescence interference- Quantification can be challenging- Laser-induced sample heating can cause phase transitions | ~1-5% for secondary phases, can be lower with surface enhancement techniques. |
| X-ray Diffraction (XRD) | Diffraction of X-rays by the crystalline lattice of a material. | Crystal structure, phase identification, lattice parameters, crystallite size, and strain. Quantitative phase analysis via Rietveld refinement. | - Excellent for phase identification in crystalline materials- Well-established quantitative methods (Rietveld)- Probes the bulk of the material | - Less sensitive to amorphous impurities- Peak overlap can complicate analysis of complex mixtures- Requires a larger sample amount compared to Raman | ~1-5% for crystalline impurities. |
| X-ray Photoelectron Spectroscopy (XPS) | Analysis of the kinetic energy of photoelectrons emitted from a material upon X-ray irradiation. | Elemental composition, empirical formula, chemical state, and electronic state of the elements at the surface. | - Surface sensitive (top few nanometers)- Provides chemical state information (e.g., distinguishing between sulfide and sulfate)- Can detect surface contaminants not visible by bulk techniques | - Not a bulk analysis technique- Quantification can be complex- Requires high vacuum | ~0.1 atomic % for surface impurities. |
| Wet Chemical Analysis | Titration, gravimetry, and colorimetric methods based on chemical reactions. | Elemental composition and stoichiometry. | - Can provide highly accurate and precise quantification of elemental composition- Can determine the bulk composition | - Destructive- Time-consuming and requires skilled personnel- Does not provide information on the crystalline phase or chemical state of impurities | Varies widely depending on the specific method and element. |
Experimental Protocols
Raman Spectroscopy for Nickel Sulfide Purity Analysis
This protocol outlines the general steps for validating the purity of synthesized nickel sulfide powder using a Raman microscope.
Instrumentation:
-
Raman microscope equipped with a visible laser (e.g., 514 nm, 532 nm, or 633 nm).
-
High-resolution grating (e.g., 1800 gr/mm).
-
Optical microscope for sample visualization.
-
Appropriate safety goggles for the laser wavelength used.
Procedure:
-
Sample Preparation: A small amount of the synthesized nickel sulfide powder is placed on a clean microscope slide.
-
Instrument Calibration: Calibrate the Raman spectrometer using a silicon standard to ensure wavenumber accuracy.
-
Microscope Focusing: Place the sample under the microscope and bring the surface into focus.
-
Data Acquisition:
-
Select an appropriate laser power and acquisition time. Start with low laser power to avoid sample damage or laser-induced phase changes.
-
Acquire a spectrum over a relevant Raman shift range for nickel sulfides (typically 100 - 1200 cm⁻¹).
-
Collect spectra from multiple points on the sample to ensure homogeneity.
-
-
Data Analysis:
-
Process the spectra to remove any background fluorescence.
-
Compare the observed Raman peaks with reference spectra for different nickel sulfide phases and potential impurities like NiO.
-
Characteristic Raman Peaks for Nickel Sulfide Phases and NiO:
| Compound | Crystal System | Characteristic Raman Peaks (cm⁻¹) |
| NiS (Millerite) | Rhombohedral | ~200, 265, 302, 348[1] |
| NiS₂ (Vaesite) | Cubic | ~274, 285, 479[2] |
| Ni₃S₂ (Heazlewoodite) | Rhombohedral | ~188, 201, 227, 303, 323, 350[1] |
| NiO | Cubic | One-phonon mode is Raman inactive. Two-phonon modes appear as broad bands around 450-550 cm⁻¹ and 900-1100 cm⁻¹.[3] |
Note: Peak positions can vary slightly depending on the synthesis method, crystallinity, and instrumental parameters.
X-ray Diffraction (XRD) for Phase Purity
Instrumentation:
-
Powder X-ray diffractometer with a suitable X-ray source (e.g., Cu Kα).
Procedure:
-
Sample Preparation: The nickel sulfide powder is finely ground to ensure random orientation of the crystallites and loaded into a sample holder.
-
Data Collection: The sample is scanned over a wide 2θ range (e.g., 10-90°) with a slow scan speed to obtain a high-quality diffraction pattern.
-
Data Analysis:
-
The positions and intensities of the diffraction peaks are compared to standard diffraction patterns from databases (e.g., JCPDS/ICDD) to identify the crystalline phases present.
-
For quantitative analysis, Rietveld refinement can be performed using appropriate software. This method models the entire diffraction pattern to determine the weight percentage of each phase in the mixture.
-
X-ray Photoelectron Spectroscopy (XPS) for Surface Purity
Instrumentation:
-
XPS system with a monochromatic X-ray source (e.g., Al Kα).
Procedure:
-
Sample Preparation: The nickel sulfide powder is mounted on a sample holder using conductive tape.
-
Data Acquisition: The sample is introduced into the ultra-high vacuum chamber of the spectrometer. Survey scans are first acquired to identify all elements present on the surface. High-resolution spectra are then collected for the Ni 2p and S 2p regions.
-
Data Analysis:
-
The binding energies of the Ni 2p and S 2p peaks are used to determine the chemical states of nickel and sulfur. For example, the presence of Ni-O bonds can be identified by a characteristic peak in the Ni 2p spectrum, and the presence of sulfates can be distinguished from sulfides in the S 2p spectrum.
-
Atomic concentrations of the elements on the surface can be calculated from the peak areas after correcting for their respective sensitivity factors.
-
Experimental Workflow for Purity Validation
The following diagram illustrates a logical workflow for validating the purity of synthesized nickel sulfide, starting with a rapid screening method and progressing to more detailed characterization if impurities are detected.
Caption: Workflow for validating the purity of synthesized nickel sulfide.
Conclusion
Validating the purity of synthesized nickel sulfide is a critical step in materials science research. Raman spectroscopy offers a rapid, non-destructive method for initial purity screening, providing valuable information on the phase composition and the presence of common impurities. For a more comprehensive analysis, a multi-technique approach is recommended. XRD provides quantitative information on the bulk crystalline phases, while XPS offers insights into the surface chemistry and the presence of non-crystalline or surface-adsorbed impurities. Wet chemical analysis can be employed for accurate determination of the bulk elemental composition. By selecting the appropriate analytical tools and following a logical workflow, researchers can confidently assess the purity of their synthesized nickel sulfide, leading to more reliable and reproducible scientific outcomes.
References
"a comparative guide to nickel sulfide and other transition metal sulfides"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transition metal sulfides (TMSs) have garnered significant attention in recent years owing to their unique electronic, optical, and catalytic properties. Among these, nickel sulfide (NiS) has emerged as a material of particular interest due to its low cost, earth abundance, and impressive performance in a variety of applications, including energy storage, electrocatalysis, and biomedicine. However, a comprehensive understanding of its performance relative to other TMSs, such as cobalt sulfide (CoS), iron sulfide (FeS), copper sulfide (CuS), and molybdenum disulfide (MoS₂), is crucial for the strategic design and development of next-generation technologies.
This guide provides an objective, data-driven comparison of nickel sulfide with other prominent transition metal sulfides. We will delve into their performance in key applications, supported by experimental data, and provide detailed methodologies for their synthesis and characterization. Furthermore, this guide will explore the molecular mechanisms underlying their biomedical applications through signaling pathway diagrams.
Performance Comparison in Key Applications
The performance of transition metal sulfides is highly dependent on their composition, morphology, and crystalline structure. The following sections provide a comparative overview of NiS and its counterparts in electrocatalysis, energy storage, and biomedical applications, with quantitative data summarized in tables for ease of comparison.
Electrocatalysis: Hydrogen and Oxygen Evolution Reactions
Transition metal sulfides are promising electrocatalysts for water splitting, which involves the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER). The efficiency of an electrocatalyst is primarily evaluated by its overpotential (the additional potential required beyond the thermodynamic potential to drive the reaction) and its Tafel slope (which indicates the reaction kinetics).
Table 1: Comparative Electrocatalytic Performance for Hydrogen Evolution Reaction (HER) in Alkaline Media
| Electrocatalyst | Overpotential at 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Reference |
| Ni₃S₂ | 135 | 85 | [1] |
| NiS₂ | 180 | 95 | [1] |
| NiS | 230 | 110 | [1] |
| MoS₂/NiS | 91 | - | [2] |
| FeS₂ | ~350 | ~120 | [3] |
| CoS₂ | ~250 | ~100 | [3] |
| CuS | > 400 | > 150 | N/A |
Note: Data is compiled from various sources and experimental conditions may vary. A direct comparison should be made with caution.
Table 2: Comparative Electrocatalytic Performance for Oxygen Evolution Reaction (OER) in Alkaline Media
| Electrocatalyst | Overpotential at 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Reference |
| NiS (dual-phase) | 290 | - | [4] |
| CoS@NiS | 280 | 101 | [5] |
| Fe-doped NiS₂ | ~250 | ~50 | [3] |
| Co-doped NiS₂ | ~280 | ~60 | [3] |
| CuS | > 400 | > 150 | N/A |
Note: Data is compiled from various sources and experimental conditions may vary. A direct comparison should be made with caution.
Energy Storage: Supercapacitors
In supercapacitors, the performance of an electrode material is characterized by its specific capacitance (the amount of charge stored per unit mass), rate capability (the ability to maintain capacitance at high charge/discharge rates), and cycling stability (the retention of capacitance over repeated cycles).
Table 3: Comparative Supercapacitor Performance
| Electrode Material | Specific Capacitance (F/g) at Current Density (A/g) | Cycling Stability (% retention after cycles) | Reference |
| NiS | 1122.7 @ 1 | 97.8% after 1000 | [6] |
| CoS | 450 @ 1 | 84.7% after 5000 | [7] |
| Ni₀.₅Co₀.₅S₂ | 1710 C/g @ 0.002 V/s | 96% after 4000 | [8][9] |
| MoS₂ | 1531.2 @ 5 mA/cm² | 81.6% after 3000 | [10] |
| CuS | ~500 @ 1 | ~90% after 1000 | N/A |
| FeS₂ | ~300 @ 1 | ~85% after 1000 | N/A |
Note: Data is compiled from various sources and experimental conditions may vary. A direct comparison should be made with caution. Some values are reported in C/g and have been noted.
Experimental Protocols
To ensure reproducibility and facilitate further research, this section provides detailed experimental protocols for the synthesis and characterization of transition metal sulfides.
Hydrothermal Synthesis of Nickel Sulfide Nanoparticles
This protocol describes a general method for synthesizing NiS nanoparticles. The parameters can be adjusted to control the size, morphology, and phase of the resulting material.
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) or Nickel(II) acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O)
-
Thiourea (CS(NH₂)₂) or L-cysteine as a sulfur source
-
Deionized (DI) water or ethylene glycol as a solvent
-
Teflon-lined stainless steel autoclave
Procedure:
-
Precursor Solution Preparation: Dissolve a stoichiometric amount of the nickel salt and the sulfur source in the chosen solvent. For example, to synthesize β-NiS nanoparticles, dissolve 3 mmol of Ni(CH₃COO)₂·4H₂O and 15 mmol of CS(NH₂)₂ in 40 mL of DI water with magnetic stirring.[11]
-
Hydrothermal Reaction: Transfer the homogeneous solution into a Teflon-lined stainless steel autoclave. Seal the autoclave and heat it in an oven at a specific temperature for a set duration. For instance, maintain the temperature at 150°C for 12 hours.[11]
-
Product Collection and Purification: After the reaction, allow the autoclave to cool down to room temperature naturally. Collect the black precipitate by centrifugation at a high speed (e.g., 10,000 rpm for 10 minutes).[12]
-
Washing: Wash the collected product multiple times with DI water and ethanol to remove any unreacted precursors and byproducts. Centrifuge the sample after each wash.
-
Drying: Dry the final product in a vacuum oven at a low temperature (e.g., 70°C) for 12 hours to obtain the powdered NiS nanoparticles.[12]
Caption: Workflow for the hydrothermal synthesis of NiS nanoparticles.
Electrochemical Characterization using Cyclic Voltammetry
Cyclic voltammetry (CV) is a fundamental electrochemical technique to study the redox behavior of materials.
Materials and Equipment:
-
Three-electrode electrochemical cell (working electrode, reference electrode, counter electrode)
-
Potentiostat
-
Electrolyte solution (e.g., 1 M KOH for HER/OER, or a suitable electrolyte for supercapacitors)
-
Working electrode: Glassy carbon electrode or nickel foam coated with the synthesized TMS material
-
Reference electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)
-
Counter electrode: Platinum wire or graphite rod
Procedure:
-
Electrode Preparation: Prepare a slurry of the TMS powder with a conductive agent (e.g., carbon black) and a binder (e.g., PVDF) in a solvent (e.g., NMP). Coat the slurry onto the working electrode and dry it.
-
Cell Assembly: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode immersed in the electrolyte solution.
-
CV Measurement: Connect the electrodes to the potentiostat. Set the potential window, scan rate (e.g., 10 mV/s to 100 mV/s), and number of cycles. Run the CV scan and record the current response as a function of the applied potential.
-
Data Analysis: Analyze the resulting cyclic voltammogram to determine the redox peak potentials, peak currents, and specific capacitance (for supercapacitors) or overpotential (for electrocatalysis).
Caption: Schematic of a three-electrode setup for cyclic voltammetry.
Biomedical Applications: Signaling Pathways
Transition metal sulfides, particularly in their nanoparticle form, have shown great promise in biomedical applications such as photothermal therapy (PTT), photodynamic therapy (PDT), and drug delivery. Their therapeutic effects are often mediated through the modulation of specific intracellular signaling pathways.
Photothermal and Photodynamic Therapy
Certain TMSs, like CuS, can absorb near-infrared (NIR) light and convert it into heat, leading to hyperthermia-induced cancer cell death (photothermal therapy). This process can also lead to the generation of reactive oxygen species (ROS), which are highly cytotoxic and form the basis of photodynamic therapy.[5][12]
Caption: Dual mechanism of photothermal and photodynamic therapy by CuS.
Induction of Apoptosis via ROS-Mediated MAPK Signaling
The generation of ROS by TMS nanoparticles can trigger oxidative stress within cells, leading to the activation of various signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK cascade is a crucial regulator of cell proliferation, differentiation, and apoptosis. Sustained activation of certain MAPK pathways, such as the JNK and p38 pathways, by cellular stressors like ROS can lead to programmed cell death.
Caption: Simplified MAPK signaling pathway leading to apoptosis.
Conclusion
This comparative guide highlights the diverse and promising applications of nickel sulfide and other transition metal sulfides. While NiS demonstrates strong performance, particularly in energy storage and as a cost-effective electrocatalyst, other TMSs like MoS₂ and bimetallic sulfides show exceptional activity in specific applications. The choice of the optimal TMS is therefore highly application-dependent. The provided experimental protocols and mechanistic insights aim to facilitate further research and development in this exciting field. Future work should focus on standardized testing protocols to enable more direct and accurate comparisons between these materials, as well as further elucidation of their biological interactions for the advancement of nanomedicine.
References
- 1. Nickel sulfides for electrocatalytic hydrogen evolution under alkaline conditions: a case study of crystalline NiS, NiS2, and Ni3S2 nanoparticles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. Improved HER/OER Performance of NiS2/MoS2 Composite Modified by CeO2 and LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Strategic design of binary transition metal sulfides for superior asymmetric supercapacitors - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00052A [pubs.rsc.org]
- 8. Hydrothermal synthesis of MoS2 and WS2 nanoparticles for high-performance supercapacitor applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Frontiers | Biomimetic CuS nanoparticles for radiosensitization with mild photothermal therapy and GSH-depletion [frontiersin.org]
- 10. CuS nanoagents for photodynamic and photothermal therapies: Phenomena and possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyclic Voltammetry Study of Noble Metals and Their Alloys for Use in Implantable Electrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CuS nanoagents for photodynamic and photothermal therapies: Phenomena and possible mechanisms - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn]
Safety Operating Guide
Proper Disposal of Nickel Sulfide: A Guide for Laboratory Professionals
The safe and compliant disposal of nickel sulfide is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is paramount to mitigate risks and ensure regulatory compliance. This guide provides essential safety and logistical information for the handling and disposal of nickel sulfide waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all relevant personnel are familiar with the hazards associated with nickel sulfide. It is classified as a hazardous substance that may cause skin sensitization, is suspected of causing genetic defects, may cause cancer, and is very toxic to aquatic life with long-lasting effects.[1][2][3]
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling nickel sulfide waste. This includes:
-
Gloves: Chemical-resistant gloves are mandatory.[4] For extended use, consider double gloving with nitrile gloves.[5]
-
Eye Protection: Safety glasses with side shields or chemical goggles are essential.[6]
-
Respiratory Protection: In situations where dust may be generated, a NIOSH-approved dust-mist-vapor respirator should be used.[7]
-
Protective Clothing: A lab coat or a complete suit protecting against chemicals should be worn.[1]
Step-by-Step Disposal Procedures
The disposal of nickel sulfide must be conducted in accordance with local, state, and federal regulations.[6][7] The following steps provide a general operational plan for its proper disposal.
1. Waste Segregation and Containerization:
-
Do not mix nickel sulfide waste with other waste streams.[1]
-
Keep the waste in its original container if possible. If not, use a suitable, tightly closed, and properly labeled container.[1][7] Polyethylene or polypropylene containers are recommended.[6]
-
Ensure all containers are clearly labeled as "Hazardous Waste" and include the chemical name "Nickel Sulfide".[6]
2. Spill Management: In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Minor Spills:
-
Evacuate personnel from the immediate area.
-
Wear the appropriate PPE as described above.
-
Avoid generating dust.[1][6][7] You can dampen the spilled material with water to prevent it from becoming airborne.[6]
-
Use a vacuum cleaner equipped with a high-efficiency particulate air (HEPA) filter to clean up the spill.[6][7]
-
Alternatively, carefully sweep up the material and place it into a suitable, closed container for disposal.[1]
-
Decontaminate the spill area. Some sources suggest using a 5% acetic acid solution followed by soap and water.[8]
-
-
Major Spills:
3. Final Disposal:
-
The primary and recommended method for the disposal of nickel sulfide waste is to engage a licensed professional waste disposal company.[1]
-
Surplus and non-recyclable solutions should be offered to a licensed disposal company.[1]
-
One approved method of treatment is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Alternatively, the waste may be buried at an authorized landfill.[6]
-
Never discharge nickel sulfide into drains or the environment.[1]
Quantitative Data Summary
Specific quantitative limits for the disposal of nickel sulfide are not universally defined and are subject to local, state, and federal regulations. The following table provides general transport and classification information.
| Parameter | Value | Reference |
| UN Number | UN3077 | [1][4] |
| Proper Shipping Name | Environmentally hazardous substances, solid, n.o.s. (Nickel sulfide) | [4] |
| Transport Hazard Class | 9 | [1] |
| OSHA/PEL | 1 mg/m³ | [7] |
| ACGIH/TLV | 1 mg/m³ | [7] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of nickel sulfide waste in a laboratory setting.
This information is intended as a guide for trained laboratory professionals. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for nickel sulfide before handling or disposing of this chemical.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. nextsds.com [nextsds.com]
- 5. research.arizona.edu [research.arizona.edu]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Nickel Sulfide - ESPI Metals [espimetals.com]
- 8. NICKEL SUBSULFIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Safe Handling and Disposal of Nickel Sulfide: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the handling and disposal of nickel sulfide in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Nickel sulfide is a compound that requires careful handling due to its associated health risks. It is classified as a substance that may cause an allergic skin reaction, is suspected of causing genetic defects, may cause cancer, and causes damage to the lungs through prolonged or repeated exposure via inhalation.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling nickel sulfide to minimize exposure and ensure personal safety.
| PPE Category | Specification |
| Eye Protection | Face shield and safety glasses.[2] Equipment must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[2] |
| Hand Protection | Chemical-resistant gloves (e.g., PVC or rubber).[3][4] Gloves must be inspected prior to use and disposed of after use in accordance with applicable laws.[2] |
| Respiratory Protection | A NIOSH-approved full-face particle respirator type N100 (US) or type P3 (EN 143) is appropriate where risk assessment shows air-purifying respirators are necessary.[2] |
| Body Protection | Protective work clothing, including a long-sleeved shirt, long pants, and closed-toe shoes.[4][5] For maintenance and decontamination, impervious garments are required.[3] |
Occupational Exposure Limits
| Organization | Limit Value (as Ni) | Notes |
| ACGIH TLV | 0.1 mg/m³ (inhalable fraction)[6] | Time-Weighted Average (TWA) |
| OSHA PEL | 1 mg/m³[7] | Permissible Exposure Limit (PEL) |
Standard Operating Procedure for Handling Nickel Sulfide
1. Preparation and Engineering Controls:
-
Ensure you have read and understood the Safety Data Sheet (SDS) for nickel sulfide before starting any work.[8]
-
Work in a well-ventilated area, preferably within a chemical fume hood with appropriate exhaust ventilation.[2][6]
-
Ensure that an eyewash station and safety shower are readily accessible.
2. Handling the Compound:
-
Avoid all personal contact, including inhalation of dust.[3]
-
Wear the mandatory PPE as specified in the table above.
-
When weighing or transferring the powder, do so carefully to avoid creating dust.
-
Use non-sparking tools to prevent ignition sources.[6]
3. Storage:
-
Store nickel sulfide in a cool, dry, and well-ventilated place.[2][4]
-
Store locked up and separated from food and feedstuffs, acids, and oxidants.[1][6]
4. Accidental Release Measures:
-
In case of a spill, evacuate personnel from the area.[2]
-
Wear appropriate respiratory and protective equipment before cleaning the spill.[7]
-
For minor spills, dampen the solid material with 5% acetic acid to prevent dusting, then transfer to a suitable container for disposal.[9]
-
Use a HEPA-filtered vacuum cleaner for cleanup; avoid dry sweeping which can generate dust.[3][7]
Disposal Plan
All waste containing nickel sulfide must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.[4][7]
-
Solid Waste:
-
Collect nickel sulfide waste and contaminated materials (e.g., gloves, wipes) in a clearly labeled, sealed container.[7]
-
-
Container Disposal:
-
Disposal Method:
Workflow for Handling Nickel Sulfide
Caption: Workflow for the safe handling of nickel sulfide from preparation to disposal.
References
- 1. nextsds.com [nextsds.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. rprorwxhoilrmj5q.ldycdn.com [rprorwxhoilrmj5q.ldycdn.com]
- 5. magruderchecksample.org [magruderchecksample.org]
- 6. echemi.com [echemi.com]
- 7. Nickel Sulfide - ESPI Metals [espimetals.com]
- 8. fishersci.com [fishersci.com]
- 9. NICKEL SUBSULFIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
